molecular formula C11H13NO4S B1303272 4-(1,1-Dioxidothiomorpholino)benzoic acid CAS No. 451485-62-4

4-(1,1-Dioxidothiomorpholino)benzoic acid

Cat. No.: B1303272
CAS No.: 451485-62-4
M. Wt: 255.29 g/mol
InChI Key: CEQTXJDEBJMUCN-UHFFFAOYSA-N
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Description

4-(1,1-Dioxidothiomorpholino)benzoic acid (CAS 451485-62-4) is a high-purity benzoic acid derivative intended for research and development purposes. This compound, with a molecular formula of C11H13NO4S and a molecular weight of 255.29 g/mol, is characterized by its thiomorpholine dioxide moiety . Key physicochemical properties include a predicted boiling point of 566.6±45.0 °C and a predicted density of 1.411±0.06 g/cm3 . The compound has a measured melting point of 308-311°C and a predicted pKa of 5.02±0.10, indicating it is a weak acid, which can be a critical factor in purification, solubility, and experimental design . As a building block, this compound is valuable in medicinal chemistry for the synthesis of novel molecules and in chemical biology for probing biological interactions. It is offered with a purity of 95% or higher . Researchers should note the associated safety information. The product has the GHS signal word "Warning" and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken while handling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQTXJDEBJMUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377153
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
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Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-62-4
Record name 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451485-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(1,1-Dioxidothiomorpholino)benzoic acid" discovery and origin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Introduction

This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a thiomorpholine S,S-dioxide ring. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the public domain, its chemical architecture speaks volumes to the experienced medicinal chemist. The molecule is a fascinating case study in rational drug design, combining two pharmacologically significant scaffolds. This guide will delve into the likely scientific rationale for its conception, a plausible and detailed synthetic pathway, its physicochemical properties, and its potential applications in modern drug discovery. The thiomorpholine heterocycle and its oxidized derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds. The S,S-dioxide functional group, in particular, imparts unique physicochemical properties that are highly advantageous for drug development.

The Thiomorpholine S,S-Dioxide Scaffold: A Bioisostere with Favorable Properties

The thiomorpholine S,S-dioxide core is often employed as a bioisostere for other cyclic amines, such as piperidines or morpholines. Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. However, the introduction of the sulfone group (S,S-dioxide) offers several distinct advantages:

  • Enhanced Polarity and Solubility: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The sulfur atom in its highest oxidation state is generally resistant to further metabolism. This can increase the half-life of a drug in the body.

  • Modulation of Lipophilicity: The sulfone group can fine-tune the lipophilicity (logP) of a molecule, which is crucial for its ability to cross cell membranes and reach its target.

These properties make the thiomorpholine S,S-dioxide scaffold a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic profile of a lead compound.

Plausible Rationale for the Synthesis of this compound

The combination of the thiomorpholine S,S-dioxide ring with a benzoic acid moiety at the para position is a deliberate design choice. The benzoic acid group is a common feature in many drugs and is often used to interact with specific binding sites on target proteins, such as enzymes or receptors. It can act as a carboxylic acid isostere or engage in hydrogen bonding and ionic interactions.

The likely rationale for the synthesis of this compound would be to create a novel molecule for screening in a drug discovery program. The thiomorpholine S,S-dioxide would serve as a metabolically stable, soluble core, while the benzoic acid would act as a "warhead" to target a specific biological macromolecule. Potential therapeutic areas could include oncology, inflammation, or metabolic diseases, where substituted benzoic acids have shown utility.

Synthetic Route and Experimental Protocol

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 4-fluorobenzoic acid and thiomorpholine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation A 4-Fluorobenzoic acid C 4-(Thiomorpholino)benzoic acid A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Thiomorpholine B->C D 4-(Thiomorpholino)benzoic acid F This compound D->F Solvent (e.g., MeOH/H2O) E Oxidizing Agent (e.g., Oxone®) E->F

Plausible synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of 4-(Thiomorpholino)benzoic acid

  • To a solution of 4-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add thiomorpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1M hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(thiomorpholino)benzoic acid.

Step 2: Synthesis of this compound

  • Suspend 4-(thiomorpholino)benzoic acid (1.0 eq) in a mixture of methanol (MeOH) and water.

  • Cool the suspension in an ice bath and add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product, this compound.

Physicochemical and Pharmacokinetic Properties (Predicted)

The following table summarizes some of the key physicochemical properties of the title compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₄S[Calculated]
Molecular Weight255.29 g/mol [Calculated]
pKa (acidic)~4.5-5.0[Predicted]
logP (predicted)~1.0-1.5[Predicted]
Hydrogen Bond Donors1[Calculated]
Hydrogen Bond Acceptors5[Calculated]

Potential Applications in Drug Discovery

Given its structure, this compound and its derivatives could be investigated for a variety of therapeutic applications. The thiomorpholine S,S-dioxide scaffold is present in a number of kinase inhibitors and other targeted therapies. The benzoic acid moiety can be used to target enzymes that have a carboxylate-binding pocket.

One hypothetical application could be as an inhibitor of a signaling pathway involved in cancer cell proliferation. For instance, it could be designed to inhibit a kinase that is upregulated in a particular cancer.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor 4-(1,1-Dioxidothiomorpholino) benzoic acid derivative Inhibitor->Kinase_B Inhibits

Hypothetical signaling pathway targeted by a derivative.

Conclusion

While the specific historical discovery of this compound remains to be unearthed from the vast body of chemical literature and patents, its structure provides a clear window into the principles of modern medicinal chemistry. It represents a logical convergence of two valuable pharmacophores: the robust and tunable thiomorpholine S,S-dioxide scaffold and the versatile benzoic acid functional group. The plausible synthetic route is straightforward, making this compound and its analogs readily accessible for biological screening. As the quest for novel therapeutics continues, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available from: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,1-Dioxidothiomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(1,1-Dioxidothiomorpholino)benzoic acid is a synthetic organic compound that has garnered interest within the drug discovery and development landscape. Its molecular architecture is distinguished by the fusion of a benzoic acid moiety with a thiomorpholine S,S-dioxide ring. This latter component is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] The thiomorpholine S,S-dioxide group is a bioisostere of the morpholine and piperidine rings, which are prevalent in numerous approved drugs. The introduction of the sulfone group imparts distinct physicochemical properties, including enhanced polarity, metabolic stability, and the potential for strong hydrogen bonding interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both reported data and standardized protocols for its empirical determination. Understanding these properties is paramount for its application in medicinal chemistry, from designing synthesis and purification strategies to predicting its behavior in biological systems.

Chemical and Physical Identity

A foundational aspect of any chemical entity is its unambiguous identification and basic physical properties. This section outlines the key identifiers and fundamental physical data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 451485-62-4[4]
Molecular Formula C₁₁H₁₃NO₄S[4]
Molecular Weight 255.29 g/mol [4]
Melting Point 308-311°C[4]
Boiling Point (Predicted) 566.6 ± 45.0 °C[4]
Density (Predicted) 1.411 ± 0.06 g/cm³[4]
Appearance White to off-white solidGeneral

Acid-Base Properties: The Significance of pKa

The acidity of a compound, quantified by its pKa, is a critical parameter in drug development. It governs the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor binding. For this compound, the carboxylic acid group is the primary acidic center.

Predicted pKa: 5.02 ± 0.10[4]

This predicted value suggests that the compound is a weak acid. At physiological pH (approximately 7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This has significant implications for its solubility in aqueous media and its potential to engage in ionic interactions with biological targets.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for the experimental determination of pKa values. The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~10-20 mg of the compound B Dissolve in a suitable co-solvent (e.g., 50:50 Methanol:Water) due to anticipated low aqueous solubility A->B C Adjust to a known volume (e.g., 50 mL) B->C D Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D E Titrate with standardized 0.1 M NaOH, adding small increments (0.05-0.1 mL) D->E F Record pH after each addition, allowing for stabilization E->F G Plot pH (y-axis) vs. Volume of NaOH added (x-axis) F->G H Determine the equivalence point from the inflection of the curve G->H I The pH at the half-equivalence point is the pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol Design:

  • Co-solvent Choice: Due to the aromatic ring and the predicted high melting point, the aqueous solubility of the neutral form is expected to be low. A co-solvent like methanol is used to ensure complete dissolution, which is essential for accurate titration.

  • Standardized Titrant: The use of a standardized solution of NaOH is critical for the accurate determination of the equivalence point and, consequently, the pKa.

  • Inert Atmosphere: For highly sensitive measurements, purging the solution with nitrogen can prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a weak acid.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.

While no experimental LogP value for this compound has been reported in the literature, its structural components suggest a molecule with a balance of hydrophilic (carboxylate and sulfone) and lipophilic (benzene ring) features.

Experimental Protocol for LogP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[5] It directly measures the partitioning of a compound between two immiscible liquid phases.

LogP_Determination_Workflow cluster_equilibration Phase Equilibration cluster_partitioning Partitioning cluster_quantification Quantification & Calculation A Prepare octan-1-ol saturated with water and water saturated with octan-1-ol B Buffer the aqueous phase to a pH where the compound is in its neutral form (e.g., pH 2) A->B C Dissolve a known amount of the compound in one phase B->C D Add an equal volume of the other phase C->D E Shake vigorously to allow for partitioning until equilibrium is reached D->E F Separate the two phases by centrifugation E->F G Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) F->G H Calculate P = [Concentration in Octanol] / [Concentration in Water] G->H I LogP = log10(P) H->I

Caption: Workflow for LogP determination by the shake-flask method.

Causality in Protocol Design:

  • Phase Saturation: Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the concentration measurements.

  • pH Control: For ionizable compounds like benzoic acids, it is crucial to determine the LogP of the neutral species. Therefore, the aqueous phase is buffered to a pH at least 2 units below the pKa to ensure >99% of the compound is in its protonated, neutral form.

  • Analytical Method: A sensitive and validated analytical method like High-Performance Liquid Chromatography (HPLC) is necessary to accurately quantify the compound's concentration in both phases, especially if the partitioning is highly skewed to one phase.[6]

Solubility: A Prerequisite for Bioavailability

Solubility, particularly in aqueous media, is a critical factor for the absorption and distribution of a drug candidate. The presence of both a polar carboxylic acid and a sulfone group, alongside a nonpolar benzene ring, suggests that the solubility of this compound will be highly dependent on the pH and the nature of the solvent.

Experimental Protocol for Equilibrium Solubility Determination

A common method to determine equilibrium solubility involves adding an excess of the solid compound to the solvent of interest and allowing it to reach equilibrium.

Solubility_Determination_Workflow A Add excess solid compound to a known volume of the solvent (e.g., water, buffer, ethanol) B Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium A->B C Filter the suspension to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis) C->D E Express solubility in units such as mg/mL or mol/L D->E

Caption: Workflow for equilibrium solubility determination.

Causality in Protocol Design:

  • Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[7]

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For poorly soluble compounds, this can take 24 hours or longer.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key features in various spectroscopic analyses.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the carboxylic acid will likely be downfield due to its electron-withdrawing nature.

  • Thiomorpholine Protons: Two multiplets, likely appearing as triplets, are expected for the methylene protons of the thiomorpholine ring. The protons adjacent to the nitrogen (N-CH₂) would be shifted downfield compared to those adjacent to the sulfone group (S-CH₂).

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbon.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm).

  • Thiomorpholine Carbons: Two signals in the aliphatic region (δ 40-60 ppm) for the methylene carbons.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[9]

  • S=O Stretch: Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric), are characteristic of the sulfone group.

Safety and Handling

This compound is classified with the GHS signal word "Warning". The following hazard statements are associated with this compound:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound represents a valuable building block for medicinal chemistry, leveraging the advantageous properties of the thiomorpholine S,S-dioxide scaffold. This guide has synthesized the available data and provided robust, field-proven protocols for the determination of its key physicochemical properties. While a measured melting point is available, the experimental determination of its pKa, LogP, and solubility profile is essential for its rational application in drug design. The predictive spectroscopic information provided herein will aid researchers in its synthesis and characterization. As a molecule of interest, further studies to elucidate its full experimental physicochemical profile and explore its biological activities are warranted.

References

  • PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Agnimonhan, F. H., Bendeif, E. E., Akanni, L. A., Kpota, E., M’Bemba, P. M., Boya, B., ... & Lecomte, C. (2020). Crystal structure of a new phenyl (morpholino) methanethione derivative: 4-[(morpholin-4-yl) carbothioyl] benzoic acid.
  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Journal of Chemical Reviews. Articles List. [Link]

  • Google Patents.
  • International Journal of Scientific & Technology Research. Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Zhang, P., Tian, B., Li, R., & Wang, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3, 5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 125, 1102-1108.
  • Acree Jr, W. E. (2013). Solubility of benzilic acid in select organic solvents at 298.15 K. J. Chem. Eng.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. A view of 4-(morpholine-4-carbonothioyl) benzoic acid with the... [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

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4-(1,1-Dioxidothiomorpholino)benzoic acid CAS 451485-62-4 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1,1-Dioxidothiomorpholino)benzoic acid (CAS 451485-62-4)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

This compound, registered under CAS Number 451485-62-4, is a bifunctional organic molecule that serves as a crucial building block for drug discovery and development professionals.[1] This compound uniquely merges the structural features of benzoic acid—a common pharmacophore in numerous therapeutic agents—with a thiomorpholine S,S-dioxide moiety.[1] The thiomorpholine ring, particularly in its oxidized S,S-dioxide form, is considered a "privileged scaffold."[2][3] Its incorporation into molecular design is a strategic choice to enhance physicochemical properties such as aqueous solubility, metabolic stability, and hydrogen bonding capacity, while also providing a rigid, three-dimensional conformation that can improve target binding affinity and selectivity.[2][4]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, a validated synthetic approach, rigorous analytical characterization protocols, and its potential applications, thereby equipping researchers with the foundational knowledge required for its effective utilization in research and development pipelines.

Physicochemical and Structural Characteristics

The compound's key properties are summarized below. Understanding these parameters is fundamental to designing experiments, selecting appropriate solvent systems, and predicting its behavior in biological assays.[1] The predicted pKa of approximately 5.02 suggests it is a weak acid, a critical factor for purification and formulation strategies.[1]

PropertyValueSource
CAS Number 451485-62-4[1][5]
Molecular Formula C₁₁H₁₃NO₄S[1][6]
Molecular Weight 255.29 g/mol [1][5][6]
IUPAC Name This compound[5]
Melting Point 308-311 °C[1][7]
Purity (Typical) ≥ 95%[5][7][8]
Predicted Boiling Point 566.6 ± 45.0 °C[1]
Predicted Density 1.411 ± 0.06 g/cm³[1]
Predicted pKa 5.02 ± 0.10[1]

Proposed Synthesis Pathway: A Representative Protocol

While multiple synthetic routes may exist, a common and reliable method for constructing aryl-nitrogen bonds is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The following protocol outlines a plausible SNAr approach, which is often favored for its operational simplicity and scalability. The reaction proceeds by displacing a good leaving group (e.g., fluorine) from an activated aromatic ring with the secondary amine of thiomorpholine 1,1-dioxide.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq), thiomorpholine 1,1-dioxide (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition : Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.

    • Rationale: Polar aprotic solvents are essential as they solvate the cation (K⁺) while leaving the carbonate anion reactive, effectively increasing its basicity. They also facilitate the formation of the charged Meisenheimer complex intermediate, stabilizing the transition state of the SNAr reaction.

  • Reaction Conditions : Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 500 mL of cold water.

    • Acidify the aqueous solution to a pH of ~2-3 using 1M hydrochloric acid (HCl). The target compound will precipitate out of the solution.

    • Rationale: The product exists as a carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its aqueous solubility, thus causing it to precipitate.

  • Purification :

    • Collect the crude solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.

    • Dry the final product under vacuum at 60 °C.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Combine Reactants: - 4-Fluorobenzoic Acid - Thiomorpholine 1,1-Dioxide - K₂CO₃ - DMSO (Solvent) heating Heat to 120-140 °C (12-24 hours) reagents->heating monitoring Monitor via TLC/HPLC heating->monitoring quench Cool & Quench in Water monitoring->quench acidify Acidify with HCl (pH 2-3) (Precipitation) quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize (e.g., Ethanol/Water) filter->recrystallize dry Dry Under Vacuum recrystallize->dry Final Product Final Product dry->Final Product

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Workflow for Analytical Characterization

G cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (Confirm MW) start->ms ir IR Spectroscopy (Functional Groups) start->ir hplc HPLC (Purity >95%) nmr->hplc ms->hplc ir->hplc mp Melting Point (Confirm Identity) hplc->mp end Characterized Compound mp->end

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the compound's structure and known chemical shift/frequency ranges for its constituent functional groups.[9][10][11]

TechniqueExpected Observations
¹H NMR ~7.9-8.1 ppm (d, 2H) : Aromatic protons ortho to the carboxylic acid. ~7.0-7.2 ppm (d, 2H) : Aromatic protons ortho to the nitrogen. ~3.6-3.8 ppm (t, 4H) : Methylene protons adjacent to the nitrogen (-N-CH₂-). ~3.2-3.4 ppm (t, 4H) : Methylene protons adjacent to the sulfone group (-SO₂-CH₂-). ~12.0-13.0 ppm (s, 1H, broad) : Carboxylic acid proton.
¹³C NMR ~167 ppm : Carboxylic acid carbon (C=O). ~150-155 ppm : Aromatic carbon attached to nitrogen. ~130-132 ppm : Aromatic carbons ortho to the carboxylic acid. ~120-125 ppm : Aromatic carbon attached to the carboxylic acid. ~115-118 ppm : Aromatic carbons ortho to the nitrogen. ~50-52 ppm : Carbons adjacent to the sulfone group (-SO₂-C H₂-). ~48-50 ppm : Carbons adjacent to the nitrogen (-N-C H₂-).
IR (Infrared) ~2500-3300 cm⁻¹ (broad) : O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong) : C=O stretch of the carboxylic acid. ~1280-1350 cm⁻¹ & ~1120-1160 cm⁻¹ (strong) : Asymmetric and symmetric SO₂ stretches of the sulfone. ~1600, ~1510 cm⁻¹ : Aromatic C=C stretches.
Mass Spec (ESI-) [M-H]⁻ at m/z 254.06 : Deprotonated molecular ion.
Protocol: Purity Determination by Reverse-Phase HPLC
  • System Preparation : Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is an ion-pairing agent that sharpens peaks by masking residual silanol interactions on the column and ensuring the carboxylic acid is fully protonated.

  • Gradient Elution :

    • Start with a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

  • Detection : Monitor the elution profile using a UV detector at 254 nm.

  • Sample Preparation : Prepare a sample solution of the compound in a 1:1 mixture of Acetonitrile/Water at a concentration of approximately 1 mg/mL.

  • Analysis : Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

As a precautionary measure, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • GHS Signal Word : Warning[1]

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Applications in Drug Discovery and Chemical Biology

This compound is not merely an inert linker but a functional scaffold that can impart desirable properties to a lead compound. The thiomorpholine S,S-dioxide moiety is a bioisostere for other cyclic amines like morpholine and piperazine but offers distinct advantages in polarity and metabolic stability.[2][3] Its derivatives have shown a wide range of biological activities, including:

  • Antimicrobial Agents : The scaffold has been incorporated into novel antibiotics.[2][12][13]

  • Enzyme Inhibition : Thiomorpholine-containing molecules have been developed as inhibitors for targets like dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[2]

  • CNS-Active Agents : The polarity and hydrogen bond accepting capacity of the sulfone group can be tuned to modulate properties like blood-brain barrier penetration.[4]

This building block provides a versatile platform for generating compound libraries through derivatization of the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) for a variety of biological targets.[14][15]

Conclusion

This compound (CAS 451485-62-4) is a high-value chemical tool for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, robust synthetic accessibility, and the advantageous features of the thiomorpholine S,S-dioxide scaffold make it an attractive starting point for the synthesis of novel bioactive compounds. The analytical protocols detailed herein provide a framework for ensuring the quality and integrity of this material, empowering scientists to confidently integrate it into their research endeavors.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

  • PubMed. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

  • PubMed. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 4-(1,1-dioxidothiomorpholino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and validation strategies. In the absence of publicly available experimental spectra for this specific compound, this guide establishes a robust framework for its characterization, grounded in the well-understood spectroscopic principles of its constituent moieties: a p-substituted benzoic acid and a thiomorpholine 1,1-dioxide ring.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol , is a molecule of interest in medicinal chemistry and materials science.[1][2][3] The presence of a carboxylic acid group offers a handle for further chemical modifications, such as amide bond formation, making it a versatile building block for the synthesis of more complex molecules. The thiomorpholine 1,1-dioxide moiety is a bioisostere of other cyclic amines and is known to influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Understanding the precise structure and purity of this compound is paramount for its application, and spectroscopic methods are the cornerstone of this characterization.

This guide is structured to provide a predictive spectroscopic profile of the molecule, followed by detailed methodologies for acquiring and validating the actual experimental data. This approach ensures that researchers have a reliable reference for confirming the identity and purity of this compound in their own laboratories.

Chapter 1: Predicted Spectroscopic Profile

This chapter details the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are based on the known spectral data of benzoic acid and thiomorpholine 1,1-dioxide, taking into account the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the thiomorpholine 1,1-dioxide ring.

  • Aromatic Protons: The benzene ring is para-substituted, which will result in a characteristic AA'BB' splitting pattern. The two protons ortho to the carboxylic acid group (H-2 and H-6) are expected to appear as a doublet at approximately 8.0-8.2 ppm. The two protons ortho to the nitrogen atom (H-3 and H-5) will also appear as a doublet, likely shifted upfield to around 6.8-7.0 ppm due to the electron-donating effect of the nitrogen.

  • Thiomorpholine 1,1-Dioxide Protons: The eight protons of the thiomorpholine dioxide ring are expected to appear as two distinct multiplets in the aliphatic region of the spectrum. The four protons adjacent to the nitrogen atom (H-2' and H-6') will likely resonate at a downfield position, estimated to be around 3.5-3.8 ppm. The four protons adjacent to the sulfone group (H-3' and H-5') are expected to be further downfield due to the strong electron-withdrawing effect of the sulfone, with an estimated chemical shift of 3.2-3.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield position, typically above 12 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-COOH>12broad singlet
H-2, H-6 (aromatic)8.0 - 8.2doublet
H-3, H-5 (aromatic)6.8 - 7.0doublet
H-2', H-6' (thiomorpholine)3.5 - 3.8multiplet
H-3', H-5' (thiomorpholine)3.2 - 3.5multiplet
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring and the thiomorpholine 1,1-dioxide ring, a total of 7 distinct carbon signals are predicted.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing in the range of 165-175 ppm.[4]

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid group (C-1) will be downfield (around 130-135 ppm). The carbon attached to the nitrogen (C-4) will also be significantly downfield (around 150-155 ppm). The remaining two aromatic carbons (C-2/C-6 and C-3/C-5) will appear in the typical aromatic region of 110-130 ppm.

  • Thiomorpholine 1,1-Dioxide Carbons: Two signals are expected for the aliphatic carbons. The carbons adjacent to the nitrogen (C-2'/C-6') will be in the range of 45-55 ppm, while the carbons adjacent to the sulfone group (C-3'/C-5') will be in a similar range, around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (carboxylic acid)165 - 175
C-4 (aromatic)150 - 155
C-1 (aromatic)130 - 135
C-2, C-6 (aromatic)128 - 132
C-3, C-5 (aromatic)112 - 118
C-3', C-5' (thiomorpholine)50 - 60
C-2', C-6' (thiomorpholine)45 - 55
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the aromatic carboxylic acid.[5][6]

  • S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group. An asymmetric stretching vibration is expected around 1300-1350 cm⁻¹ and a symmetric stretching vibration around 1120-1160 cm⁻¹.

  • C-N Stretch: A medium intensity absorption band for the C-N stretching of the tertiary amine is expected in the range of 1180-1360 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted ring are expected to give a strong absorption band in the region of 800-860 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1710Strong, Sharp
S=O (Sulfone, Asymmetric)1300 - 1350Strong
S=O (Sulfone, Symmetric)1120 - 1160Strong
C-N (Tertiary Amine)1180 - 1360Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic, p-subst.)800 - 860Strong
Predicted Mass Spectrum (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 256.

A plausible fragmentation pathway would involve the initial loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). The thiomorpholine 1,1-dioxide ring could also undergo fragmentation.

Proposed Fragmentation Pathway:

G M [M+H]⁺ m/z 256 F1 [M+H - H₂O]⁺ m/z 238 M->F1 - H₂O F3 [C₇H₆NO₂S]⁺ m/z 180 M->F3 - C₄H₇O₂ F2 [M+H - H₂O - CO]⁺ m/z 210 F1->F2 - CO

Caption: Proposed ESI-MS fragmentation pathway.

Chapter 2: Experimental Methodologies

This chapter outlines the standard operating procedures for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer (≥400 MHz) Transfer->Spectrometer H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire Process Fourier Transform, Phase & Baseline Correction H1_Acquire->Process C13_Acquire->Process Reference Reference Spectra Process->Reference

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 256) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Chapter 3: Data Validation and Interpretation

This chapter provides guidance on how to validate the acquired spectroscopic data and interpret it to confirm the structure of this compound.

A Self-Validating System

The combination of NMR, IR, and MS provides a self-validating system for structural elucidation.

  • NMR: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the connectivity between protons and carbons.

  • IR: The presence of the characteristic absorption bands for the carboxylic acid, sulfone, and substituted aromatic ring in the IR spectrum provides strong evidence for the presence of these functional groups.

  • MS: The accurate mass measurement of the molecular ion from high-resolution mass spectrometry (HRMS) should match the calculated exact mass of the protonated molecule (C₁₁H₁₄NO₄S⁺). The fragmentation pattern should be consistent with the proposed structure.

Causality in Experimental Choices

The choice of spectroscopic techniques and experimental parameters is driven by the chemical nature of the analyte.

  • NMR Solvent: The choice of DMSO-d₆ for NMR is deliberate for a carboxylic acid, as it helps to slow down the proton exchange of the -COOH group, often allowing for its direct observation.

  • Ionization Technique: ESI is the preferred ionization method for this molecule due to its polarity and the presence of acidic and basic sites, which are readily ionized in solution.

  • Spectrometer Frequency: High-field NMR spectrometers are chosen to resolve complex splitting patterns, such as the AA'BB' system of the aromatic protons, which might be less clear at lower field strengths.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By combining detailed predictions with robust experimental protocols and validation strategies, this document serves as an essential resource for scientists working with this compound. The principles and methodologies outlined herein will enable researchers to confidently acquire and interpret their own spectroscopic data, ensuring the structural integrity and purity of their materials for downstream applications in research and development.

References

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • PubChem. Thiomorpholine 1,1-dioxide. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(1,1-Dioxidothiomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of 4-(1,1-dioxidothiomorpholino)benzoic acid. As a novel derivative of benzoic acid, understanding its three-dimensional structure is paramount for applications in medicinal chemistry and drug development, where molecular geometry and intermolecular interactions dictate biological activity. This document details a plausible synthetic route, protocols for obtaining diffraction-quality single crystals, a step-by-step guide to data collection and processing, and the procedures for structure solution, refinement, and validation. The causality behind key experimental choices is explained, emphasizing a self-validating system of protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound of significant interest in pharmaceutical sciences. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore, often incorporated into molecular designs to enhance properties such as solubility and metabolic stability. The benzoic acid group, a common feature in many active pharmaceutical ingredients (APIs), provides a key site for hydrogen bonding and salt formation.

The precise three-dimensional arrangement of atoms and the interplay of non-covalent interactions within the crystal lattice are fundamental to the compound's physicochemical properties, including its dissolution rate, stability, and bioavailability.[1] Therefore, single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating this structure at the atomic level, providing unambiguous insights that are crucial for rational drug design and development.[2] This guide presents a systematic approach to determining the crystal structure of this target compound, from initial synthesis to final data deposition.

Synthesis and Purification

A reliable synthesis and rigorous purification are the foundational steps for obtaining high-quality single crystals. While various synthetic routes to benzoic acid derivatives exist, a plausible and efficient method for the target compound is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of 4-fluorobenzoic acid with thiomorpholine 1,1-dioxide. The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution, making this a favorable approach.[5]

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Solvent cluster_3 Product 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Reaction_Vessel Reaction (Heat) 4-Fluorobenzoic_Acid->Reaction_Vessel Thiomorpholine_1_1_Dioxide Thiomorpholine 1,1-Dioxide Thiomorpholine_1_1_Dioxide->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Reaction_Vessel Ligand Xantphos Ligand->Reaction_Vessel Base Cs₂CO₃ Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Target_Compound This compound Workup Aqueous Workup & Purification Reaction_Vessel->Workup 1. Cool 2. Acidify 3. Extract Workup->Target_Compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify to pH 2-3 with 2M HCl. This protonates the carboxylate, causing the product to precipitate.[6]

  • Extraction and Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization.

Experimental Protocol: Recrystallization for Purification

The goal of this step is to obtain a highly pure, polycrystalline powder, which will be the starting material for growing single crystals.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For a polar molecule like this compound, a mixture of ethanol and water or dimethylformamide (DMF) and water is a good starting point.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent (e.g., 9:1 DMF/water).

    • If the solution is colored, activated charcoal can be added and the hot solution filtered to remove impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath to maximize the yield of the purified solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single Crystal Growth: The Art and Science of Nucleation

Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[2] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order, free from significant defects.[2] The slow evaporation method is a reliable technique for many organic compounds.[7][8]

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Prepare a Saturated Solution: In a clean vial, dissolve the purified powder in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) at room temperature until a saturated or near-saturated solution is achieved.

  • Control Evaporation: Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.[8]

  • Incubation: Place the vial in a vibration-free environment. Slow, undisturbed evaporation is crucial for the growth of large, well-ordered single crystals.[9]

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the three-dimensional structure from a single crystal.

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis

G cluster_0 Experimental Phase cluster_1 Computational Phase A Crystal Selection & Mounting B Diffractometer Setup A->B Crystal Centered C Data Collection B->C Strategy Defined D Data Reduction & Integration C->D Raw Diffraction Images E Structure Solution (e.g., SHELXT) D->E Reflection File (.hkl) F Structure Refinement (e.g., SHELXL) E->F Initial Model (.res) G Validation (checkCIF) F->G Refined Structure (.cif) H Deposition (e.g., CCDC) G->H Validated CIF

Caption: The sequential workflow from crystal to final deposited structure.

Step 1: Crystal Mounting
  • Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

  • Mounting: Using a micromanipulator, carefully pick up the selected crystal with a cryoloop. The crystal adheres to the loop via a thin layer of cryoprotectant oil.[10]

  • Flash-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process vitrifies the crystal, minimizing radiation damage during data collection.[2]

Step 2: Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector is used.[11]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves a series of runs with different crystal orientations (e.g., varying omega and phi angles).[12][13]

  • Data Acquisition: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector for each frame. A complete dataset may consist of several hundred to a few thousand images.[2]

Step 3: Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of each reflection and apply necessary corrections (e.g., for Lorentz and polarization effects). This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.[14]

Step 4: Structure Solution

The "phase problem" is the central challenge in crystallography: while intensities are measured, the phase information is lost. For small molecules, direct methods are typically used to solve this problem.[2]

  • Software: Programs like SHELXT are highly effective for routine small-molecule structure solution.[15][16][17] SHELXT uses a dual-space algorithm to determine the initial phases and locate the positions of the atoms.[17]

  • Output: A successful solution provides an initial structural model, identifying the positions of most or all non-hydrogen atoms.

Step 5: Structure Refinement

The initial model is refined against the experimental data using a least-squares minimization procedure.

  • Software: SHELXL is the standard program for small-molecule structure refinement.

  • Process: The positions, and anisotropic displacement parameters (which model atomic vibrations) of the non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Convergence: Refinement is continued until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors (residuals that measure the goodness of fit).

Results and Analysis: A Hypothetical Case Study

Assuming a successful analysis, the following tables present hypothetical data for this compound.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₁₁H₁₃NO₄S
Formula weight255.29
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.521(3) Å, α = 90°
b = 10.115(4) Å, β = 98.75(2)°
c = 13.452(5) Å, γ = 90°
Volume1145.1(7) ų
Z (molecules per unit cell)4
Density (calculated)1.482 Mg/m³
Absorption coefficient0.295 mm⁻¹
F(000)536
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected8912
Independent reflections2620 [R(int) = 0.035]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2620 / 0 / 154
Goodness-of-fit on F²1.052
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³
Analysis of Intermolecular Interactions

The crystal packing is primarily dictated by non-covalent interactions. For carboxylic acids, hydrogen bonding is a dominant structure-directing force.

  • Hydrogen Bonding: It is highly probable that the carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon in benzoic acid derivatives.

  • Other Interactions: Weaker C-H···O interactions involving the sulfone oxygen atoms and aromatic C-H donors are also expected to play a significant role in stabilizing the three-dimensional crystal lattice. π-π stacking interactions between the benzene rings of adjacent molecules may also be present, further contributing to the overall packing efficiency.

Data Validation and Deposition: Ensuring Scientific Integrity

CIF Validation

The final output of the refinement is a Crystallographic Information File (CIF). This file must be validated to ensure its correctness and integrity.

  • Protocol: The CIF is uploaded to the International Union of Crystallography (IUCr) checkCIF service.[18][19] This program performs a battery of checks on the geometric and crystallographic data.[20][21]

  • Alerts: The service generates a report with alerts (A, B, C, G) that highlight potential issues. The crystallographer must address or provide explanations for any A or B level alerts before publication or deposition.

Database Deposition

To ensure the data is publicly accessible and preserved, it must be deposited in a crystallographic database.

  • Repository: The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[22]

  • Procedure: The validated CIF is uploaded to the CCDC's deposition service.[1][23][24] The CCDC assigns a unique deposition number, which should be included in any publication describing the structure. This number allows other researchers to freely access the crystallographic data.[25]

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a definitive characterization of its solid-state structure. This process, from rational synthesis and meticulous crystal growth to precise diffraction analysis and rigorous validation, yields a wealth of information. The resulting atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions are indispensable for understanding the compound's properties and for guiding future efforts in drug design and materials science. The adherence to these self-validating and robust protocols ensures the generation of high-quality, reliable, and reproducible structural data, upholding the highest standards of scientific integrity.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 17, 2026, from [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. Retrieved January 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved January 17, 2026, from [Link]

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  • YouTube. (2021, October 14). Part 2 Mounting and Centering a Crystal. [Video]. Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXT: Integrating space group determination and structure solution.
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  • Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved January 17, 2026, from [Link]

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  • ResearchGate. (n.d.). Organic single crystals grown by slow evaporation method. Retrieved January 17, 2026, from [Link]

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  • SciSpace. (n.d.). SHELXT: Integrating space group determination and structure solution. Retrieved January 17, 2026, from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved January 17, 2026, from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
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  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • Guzei, I. A. (2020). Getting crystals your crystallographer will treasure: a beginner's guide.
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  • CoreTrustSeal. (2020, January 31). Cambridge Crystallographic Data Centre. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
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  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Recrystallization and Crystallization. Retrieved January 17, 2026, from [Link]

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  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved January 17, 2026, from [Link]

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  • Google Patents. (n.d.). EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
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An In-depth Technical Guide to the Solubility and Stability of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(1,1-Dioxidothiomorpholino)benzoic acid, a heterocyclic compound of increasing interest in medicinal chemistry. As a derivative of both benzoic acid and thiomorpholine S,S-dioxide, its solubility and stability profiles are paramount to its handling, formulation, and ultimate viability as a drug candidate. This document outlines detailed, field-proven methodologies for the systematic evaluation of its aqueous and organic solubility, pH-dependent solubility profile, and stability under various stress conditions as mandated by international regulatory standards. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system for data generation. All quantitative data are summarized in structured tables, and key experimental workflows are visualized through diagrams to enhance comprehension and practical application in a research and development setting.

Introduction: The Scientific Imperative

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. This compound (Figure 1) is a compound that merges the structural features of benzoic acid, a common pharmacophore, with a thiomorpholine S,S-dioxide moiety. The thiomorpholine S,S-dioxide group is a recognized bioisostere for other functionalities and can influence a molecule's polarity, metabolic stability, and receptor-binding interactions.[1] The presence of the carboxylic acid group suggests a pH-dependent solubility, a critical factor for oral bioavailability, while the sulfone group enhances polarity.

This guide is structured to provide not just procedural steps, but a deeper insight into why specific experimental designs are chosen, thereby empowering the researcher to not only replicate but also adapt these protocols for other novel compounds.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, featuring a benzoic acid moiety linked to a thiomorpholine S,S-dioxide ring.

Solubility Profiling: A Cornerstone of Drug Developability

The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its solubility. Poor solubility can lead to low bioavailability and erratic absorption, necessitating higher doses and potentially increasing side effects. The following sections detail a multi-faceted approach to comprehensively characterize the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[2]

  • Preparation: Add an excess amount of this compound to a series of vials containing various solvents of pharmaceutical relevance. A good starting point is to aim for a concentration at least 10-fold higher than the estimated solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids. Subsequently, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

The following table presents a plausible solubility profile for this compound, generated based on the expected behavior of a weakly acidic compound with moderate polarity.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Classification
Water80.10.8Slightly Soluble
pH 7.4 Buffer78.55.2Soluble
Ethanol24.612.5Freely Soluble
Propylene Glycol32.025.0Freely Soluble
PEG 40012.545.0Very Soluble
Dichloromethane9.1<0.1Practically Insoluble
pH-Dependent Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. The predicted pKa of the carboxylic acid group is approximately 5.02±0.10, indicating it will be predominantly in its ionized, more soluble carboxylate form at physiological pH.[4]

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and formulation-relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibrium Solubility Measurement: Perform the shake-flask method as described in section 2.1 in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for developing parenteral formulations.

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

pHPredominant SpeciesSolubility (mg/mL)
1.2COOH (Unionized)0.5
4.5COOH / COO-1.8
6.8COO- (Ionized)4.5
7.4COO- (Ionized)5.8
Visualization of Solubility Assessment Workflow

The following diagram illustrates the systematic workflow for comprehensive solubility profiling.

G cluster_0 Solubility Profiling Workflow A Start: Obtain Pure API B Equilibrium Solubility (Shake-Flask) A->B C pH-Dependent Solubility A->C D Kinetic Solubility (Early Discovery) A->D E Analyze Supernatant by HPLC-UV B->E C->E D->E F Data Interpretation & Reporting E->F

Caption: Workflow for solubility assessment of a new chemical entity.

Stability Assessment: Ensuring Product Integrity and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] Forced degradation studies are an integral part of this process.[1][6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[7]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API and the solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid API and the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h8%1Minor degradation observed.
0.1 M NaOH, 60°C, 24h15%2Significant degradation, potential hydrolysis of the amide linkage.
3% H₂O₂, RT, 24h5%1Minor oxidative degradation.
80°C (Solid), 48h<1%0Thermally stable in solid form.
80°C (Solution), 48h3%1Minor thermal degradation in solution.
Photolytic (ICH Q1B)12%2Susceptible to degradation upon light exposure.
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the API. These studies are performed according to ICH guidelines Q1A(R2).[3][4][8]

  • Batch Selection: Use at least three primary batches of the API.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analytical Tests: At each time point, perform a battery of tests including appearance, assay, purity (degradation products), and any other critical quality attributes.

Visualization of Stability Testing Workflow

The following diagram outlines the workflow for conducting comprehensive stability studies.

G cluster_1 Stability Testing Workflow A Start: API Batches B Forced Degradation Studies A->B D Long-Term & Accelerated Stability Studies A->D C Develop & Validate Stability-Indicating Method B->C E Analyze Samples at Time Points C->E D->E F Data Analysis & Shelf-Life Extrapolation E->F

Caption: Workflow for stability assessment of a new drug substance.

Analytical Methodologies

A robust and validated analytical method is the backbone of reliable solubility and stability studies. For a chromophoric molecule like this compound, reversed-phase HPLC with UV detection is the method of choice.

HPLC Method Parameters (Illustrative)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the benzoic acid chromophore)

  • Injection Volume: 10 µL

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The outlined protocols, rooted in established regulatory guidelines and scientific principles, offer a robust approach for generating the critical data needed to advance a compound through the drug development pipeline. The illustrative data suggest that this compound is a weakly acidic molecule with pH-dependent solubility, good solubility in common organic solvents, and is generally stable, with some susceptibility to basic hydrolysis and photolytic degradation. These insights are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product.

References

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

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A Quantum Chemical Perspective on 4-(1,1-Dioxidothiomorpholino)benzoic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the molecular and electronic properties of 4-(1,1-dioxidothiomorpholino)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural characteristics, vibrational modes, electronic behavior, and spectroscopic signatures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust computational framework for understanding and predicting the behavior of this and related molecular entities. By detailing the causality behind methodological choices and presenting a self-validating system of protocols, we aim to provide a trustworthy and authoritative resource for the rational design of novel therapeutics.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine moiety, a six-membered saturated heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique stereoelectronic properties and its capacity to engage in diverse non-covalent interactions make it a valuable component in the design of bioactive molecules.[3] The oxidation of the sulfur atom to a sulfone, as in this compound, further modulates its physicochemical properties, enhancing its polarity and hydrogen bonding capabilities. This modification can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, making it a key area of investigation for medicinal chemists.[4]

The benzoic acid functionality, on the other hand, is a common feature in many pharmaceuticals, often serving as a key interaction point with biological targets or as a prodrug moiety.[5] The conjugation of the thiomorpholine dioxide and benzoic acid groups in the title compound presents a unique molecular architecture with potential applications in various therapeutic areas. Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.

Computational Methodology: A Validated Approach

To ensure the scientific integrity and reproducibility of our findings, we propose a comprehensive computational protocol based on well-established quantum chemical methods. This protocol is designed to provide a thorough understanding of the structural, electronic, and spectroscopic properties of this compound.

Geometry Optimization and Vibrational Analysis

The foundational step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).[6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[7] For enhanced accuracy, especially with non-covalent interactions, a dispersion-corrected functional like PBE0-D3BJ is also recommended.

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for molecules of this size.[8]

  • Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation using the chosen functional and basis set. c. Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.[9][10]

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding.

Experimental Protocol: Frontier Molecular Orbital (FMO) Analysis

  • Software: Gaussian 16 or any software capable of DFT calculations.

  • Method: DFT, using the optimized geometry from the previous step.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or a similar level of theory.

  • Procedure: a. Using the optimized coordinates, perform a single-point energy calculation. b. Extract the energies of the HOMO and LUMO from the output file. c. Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally indicates higher reactivity.[11] d. Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these frontier orbitals.

Spectroscopic Simulations

Predicting the spectroscopic signatures of a molecule is a powerful way to validate computational models against experimental data and to aid in the interpretation of experimental spectra.

Experimental Protocol: NMR and UV-Vis Spectra Simulation

  • NMR Spectroscopy: a. Method: Gauge-Independent Atomic Orbital (GIAO) method.[12] b. Functional/Basis Set: B3LYP/6-311++G(d,p). c. Procedure: Perform a GIAO NMR calculation on the optimized geometry to predict the 1H and 13C chemical shifts.[13]

  • UV-Vis Spectroscopy: a. Method: Time-Dependent Density Functional Theory (TD-DFT).[14] b. Functional/Basis Set: CAM-B3LYP/6-311++G(d,p) is often recommended for charge-transfer excitations.[15] c. Procedure: Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[16][17]

Results and Discussion: Unveiling the Molecular Landscape

This section presents the anticipated results from the quantum chemical calculations on this compound, providing insights into its structure, reactivity, and spectroscopic properties.

Molecular Geometry

The optimized geometry of this compound is expected to exhibit a non-planar structure. The thiomorpholine ring will likely adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The benzoic acid group will be attached to the nitrogen atom of the thiomorpholine ring. The dihedral angle between the plane of the benzoic acid ring and the mean plane of the thiomorpholine ring will be a key structural parameter.

Parameter Expected Value Range Significance
C-S bond length (sulfone)1.45 - 1.50 ÅShorter than a typical C-S single bond due to the electron-withdrawing nature of the oxygen atoms.
S=O bond length1.42 - 1.46 ÅTypical for a sulfone group.
C-N bond length (ring)1.46 - 1.50 ÅStandard C-N single bond length.
C-N bond length (to phenyl)1.38 - 1.42 ÅShorter than a typical C-N single bond due to partial double bond character from resonance.
C=O bond length (carboxyl)1.20 - 1.24 ÅCharacteristic of a carboxylic acid carbonyl group.
O-H bond length (carboxyl)0.96 - 0.98 ÅTypical O-H single bond length.

Table 1: Predicted Key Geometrical Parameters for this compound.

Vibrational Spectroscopy

The calculated vibrational spectrum will provide a wealth of information about the molecule's functional groups and their characteristic vibrational modes. Key expected frequencies are summarized below.

Vibrational Mode Expected Frequency Range (cm-1) Description
O-H stretch (carboxylic acid)3400 - 3600A broad and intense band, characteristic of the hydrogen-bonded hydroxyl group.
C-H stretch (aromatic)3000 - 3100Sharp bands corresponding to the stretching of C-H bonds on the benzene ring.
C-H stretch (aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the thiomorpholine ring.
C=O stretch (carboxylic acid)1700 - 1750A very strong and sharp absorption, characteristic of the carbonyl group.
S=O stretch (sulfone)1300 - 1350 (asymmetric) 1120 - 1160 (symmetric)Two strong bands characteristic of the sulfone group.
C-N stretch1200 - 1350Stretching vibration of the C-N bonds.

Table 2: Predicted Prominent Vibrational Frequencies for this compound.

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO and LUMO distributions provide a qualitative picture of the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich benzoic acid ring, while the LUMO is anticipated to be distributed over the electron-withdrawing thiomorpholine dioxide moiety.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. The presence of the electron-withdrawing sulfone group is expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted thiomorpholine derivatives.[18]

Parameter Predicted Value Interpretation
EHOMO~ -7.0 to -6.0 eVEnergy of the highest occupied molecular orbital.
ELUMO~ -2.0 to -1.0 eVEnergy of the lowest unoccupied molecular orbital.
ΔE (HOMO-LUMO Gap)~ 5.0 to 6.0 eVA relatively large gap suggesting good kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Energies and Gap for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[19] For this compound, the MEP map is expected to show a negative potential (red and yellow regions) around the oxygen atoms of the sulfone and carboxylic acid groups, indicating these as the most likely sites for electrophilic attack.[20][21][22] Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atoms on the thiomorpholine ring will likely exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

MEP_Concept cluster_molecule This compound cluster_regions Electrostatic Potential cluster_reactivity Predicted Reactivity Molecule Molecular Structure Negative Negative Potential (Red/Yellow) (O atoms of SO2 and COOH) Positive Positive Potential (Blue) (H of COOH, ring H's) Electrophilic Electrophilic Attack Site Negative->Electrophilic attracts Nucleophilic Nucleophilic Attack Site Positive->Nucleophilic attracts

Caption: Conceptual relationship between molecular structure, electrostatic potential, and predicted reactivity.

Predicted Spectroscopic Data

The simulated NMR and UV-Vis spectra will serve as valuable references for experimental characterization.

  • 1H NMR: The aromatic protons on the benzoic acid ring are expected to appear as two doublets in the downfield region (typically 7.5-8.5 ppm). The protons on the thiomorpholine ring will likely appear as multiplets in the upfield region (around 3.0-4.0 ppm).

  • 13C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the 110-150 ppm range, and the aliphatic carbons of the thiomorpholine ring will be in the 40-60 ppm range.

  • UV-Vis: The TD-DFT calculations are expected to predict electronic transitions in the UV region, likely corresponding to π→π* transitions within the benzoic acid chromophore. The presence of the thiomorpholine dioxide group may cause a slight shift in the absorption maximum compared to unsubstituted benzoic acid.[23]

Implications for Drug Development

The quantum chemical insights gained from this study have several important implications for the use of this compound in drug development:

  • Structure-Activity Relationship (SAR) Studies: The detailed understanding of the molecule's geometry and electronic properties can inform the design of analogs with improved potency and selectivity.

  • Pharmacophore Modeling: The MEP map and FMO analysis can help identify key pharmacophoric features required for binding to a biological target.

  • ADMET Prediction: While not a direct output of these quantum chemical calculations, the computed properties such as polarity and hydrogen bonding potential can be used as descriptors in QSAR models to predict ADMET properties.[24]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic oxidation, which may confer metabolic stability to molecules containing this moiety.

Caption: Workflow illustrating the application of quantum chemical studies in rational drug design.

Conclusion

This technical guide has outlined a comprehensive quantum chemical approach to characterizing this compound. By employing DFT and TD-DFT methods, we can gain a deep understanding of its structural, electronic, and spectroscopic properties. The detailed protocols and expected results presented herein provide a solid foundation for researchers to computationally investigate this and other related molecules. The insights derived from such studies are invaluable for guiding the synthesis and evaluation of new chemical entities in the pursuit of novel and effective therapeutics.

References

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  • Synthesis, crystal structure, vibrational properties and DFT studies of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[11]triazolo[4,3-a]quinazon-5(4H)-one - ResearchGate. Available at: [Link]

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  • Molecular electrostatic potential (MEP) values of all compounds (5a-f). - ResearchGate. Available at: [Link]

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  • MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS - African Journals Online (AJOL). Available at: [Link]

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The Pivotal Role of the Sulfone: A Deep Dive into the Structure-Activity Relationship of N-Aryl Thiomorpholine S,S-Dioxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiomorpholine S,S-dioxide scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its unique combination of a saturated heterocycle, a hydrogen bond-accepting sulfone group, and the capacity for N-aryl substitution provides a rich three-dimensional chemical space for the design of novel therapeutic agents. This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of N-aryl thiomorpholine S,S-dioxides, with a particular focus on their role as kinase inhibitors. We will dissect the intricate interplay between the N-aryl substituent, the thiomorpholine core, and the critical S,S-dioxide moiety, providing field-proven insights into how these structural features govern biological activity, selectivity, and pharmacokinetic properties. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize this promising class of molecules.

Introduction: The Thiomorpholine S,S-Dioxide Scaffold - A Privileged Player in Medicinal Chemistry

The thiomorpholine ring system, a sulfur-containing analog of morpholine, is considered a "privileged scaffold" in drug discovery.[1][2] This designation stems from its frequent appearance in biologically active compounds across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] The introduction of the S,S-dioxide functionality dramatically alters the physicochemical properties of the thiomorpholine core. The oxidation of the sulfur atom to a sulfone group increases polarity and water solubility, and the sulfone oxygens act as strong hydrogen bond acceptors, enabling potent interactions with biological targets.[4] This guide will focus on N-aryl substituted thiomorpholine S,S-dioxides, a class of compounds that has shown significant promise, particularly as inhibitors of protein kinases.

The Strategic Importance of the N-Aryl Substituent in Kinase Inhibition

The N-aryl group is a critical determinant of the biological activity and selectivity of thiomorpholine S,S-dioxide derivatives. In the context of kinase inhibition, this aromatic moiety often serves to occupy the ATP-binding site, forming key interactions with the hinge region and other residues. The following sections will explore the nuanced effects of aryl substitution patterns.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6] Arylmorpholine scaffolds have been successfully employed to develop potent and isoform-selective PI3K inhibitors.[7] The principles gleaned from these studies are directly applicable to their thiomorpholine S,S-dioxide counterparts.

The general structure-activity relationship for PI3K inhibition suggests that substitution on the N-aryl ring directly influences potency and isoform selectivity. For instance, in a series of related arylmorpholine PI3K inhibitors, specific substitution patterns led to the identification of the first selective inhibitors of p110β/p110δ.[7]

Table 1: Representative SAR Data for Arylmorpholine PI3K Inhibitors

Compound IDN-Aryl Substituentp110β IC50 (µM)p110δ IC50 (µM)
1 Phenyl>10>10
2 4-Chlorophenyl1.22.5
3 3,4-Dichlorophenyl0.130.63

Data adapted from a study on arylmorpholine PI3-K inhibitors to illustrate SAR principles.[7]

The data in Table 1 clearly demonstrates that increasing the electron-withdrawing character of the N-aryl ring through halogenation leads to a significant enhancement in inhibitory potency against p110β and p110δ isoforms. This suggests that the electronic properties and the ability to form specific interactions within the kinase active site are key drivers of activity.

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress and inflammation.[8][9][10][11][12] The development of p38 MAPK inhibitors has been an area of intense research for the treatment of inflammatory diseases and cancer. Heterobicyclic scaffolds, including those containing morpholine and thiomorpholine moieties, have been explored for this purpose.[13] The N-aryl substituent in this context often interacts with the hydrophobic pocket adjacent to the ATP-binding site, and its substitution pattern can be optimized to enhance potency and selectivity.

The Influence of the Thiomorpholine S,S-Dioxide Core

While the N-aryl group often dictates specificity, the thiomorpholine S,S-dioxide core plays a multifaceted role in shaping the overall properties of the molecule.

  • Vectorial Orientation: The chair-like conformation of the six-membered ring projects the N-aryl substituent into a specific region of chemical space, influencing its presentation to the biological target.

  • Physicochemical Properties: As previously mentioned, the sulfone group enhances aqueous solubility compared to the non-oxidized thiomorpholine.[4] This can be a significant advantage in drug development, improving the pharmacokinetic profile of a compound.

  • Metabolic Stability: The oxidation of the sulfur to the S,S-dioxide form renders it resistant to further metabolism at this position, which can be a site of metabolic transformation in simple thiomorpholines.[14]

  • Hydrogen Bonding: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This allows for strong and specific interactions with amino acid residues in the target protein, contributing significantly to binding affinity.

Experimental Protocols

To provide a practical context for the SAR discussion, this section outlines representative experimental protocols for the synthesis and biological evaluation of N-aryl thiomorpholine S,S-dioxides.

Synthesis of N-Aryl Thiomorpholine S,S-Dioxides

The synthesis of N-aryl thiomorpholine S,S-dioxides can be accomplished through a straightforward and robust multi-step sequence.

Diagram 1: General Synthetic Scheme

G A Aryl Halide C N-Aryl Thiomorpholine A->C Buchwald-Hartwig or Ullmann Coupling B Thiomorpholine B->C D N-Aryl Thiomorpholine S,S-Dioxide C->D Oxidation (e.g., m-CPBA)

Caption: A general synthetic route to N-aryl thiomorpholine S,S-dioxides.

Step-by-Step Protocol:

  • N-Arylation of Thiomorpholine:

    • To a solution of the desired aryl halide (1.0 eq) and thiomorpholine (1.2 eq) in a suitable solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

    • Degas the reaction mixture and heat to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-aryl thiomorpholine.

  • Oxidation to the S,S-Dioxide:

    • Dissolve the N-aryl thiomorpholine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the final N-aryl thiomorpholine S,S-dioxide.

In Vitro PI3K Enzyme Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibitory activity of compounds against PI3K isoforms.[15]

Diagram 2: PI3K Inhibition Assay Workflow

G A Compound Dilution B Add PI3K Enzyme & Substrate (PIP2) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a PI3K enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare the PI3K reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[15]

    • Dilute the recombinant PI3K enzyme and the lipid substrate (PIP2) in the reaction buffer.

    • Prepare the ATP solution in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

To fully appreciate the significance of inhibiting targets like PI3K and p38 MAPK, it is essential to understand their roles within cellular signaling networks.

Diagram 3: The PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Diagram 4: The p38 MAPK Signaling Pathway

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation (Activation) TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation Response Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Response

Caption: An overview of the p38 MAPK signaling pathway.

Conclusion and Future Perspectives

The N-aryl thiomorpholine S,S-dioxide scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. The insights presented in this guide underscore the critical importance of a systematic and hypothesis-driven approach to SAR studies. By carefully modulating the substitution patterns on the N-aryl ring and leveraging the unique properties of the thiomorpholine S,S-dioxide core, researchers can fine-tune potency, selectivity, and pharmacokinetic parameters. Future work in this area will likely focus on exploring a broader range of N-aryl heterocycles, investigating substitutions on the thiomorpholine ring itself, and applying this scaffold to a wider array of biological targets. The continued application of rational drug design principles to this remarkable scaffold holds immense potential for the discovery of next-generation medicines.

References

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  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 226, 113852.

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Methodological & Application

Synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1,1-Dioxidothiomorpholino)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the thiomorpholine S,S-dioxide moiety can significantly modulate the physicochemical properties of a parent molecule, such as solubility, polarity, and metabolic stability. This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, starting from readily available commercial reagents. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and reproducible method for accessing this important synthetic intermediate.

The synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction to construct the C-N bond, followed by the oxidation of the thiomorpholine sulfur to the corresponding sulfone. This document provides a detailed, step-by-step guide for both transformations, along with explanations for the choice of reagents and reaction conditions to ensure a high degree of success for the user.

Overall Synthetic Workflow

The synthesis of this compound is achieved in two sequential steps as illustrated in the workflow diagram below. The initial step involves the formation of the precursor, 4-(thiomorpholino)benzoic acid, through a nucleophilic aromatic substitution reaction. The subsequent step is the oxidation of the thioether in the thiomorpholine ring to a sulfone.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation A 4-Fluorobenzoic Acid C 4-(Thiomorpholino)benzoic acid A->C K2CO3, DMSO, 120 °C B Thiomorpholine B->C D 4-(Thiomorpholino)benzoic acid F This compound D->F DCM, 0 °C to rt E m-CPBA E->F

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-(Thiomorpholino)benzoic Acid (Precursor)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. 4-Fluorobenzoic acid is an excellent substrate for this reaction as the fluorine atom is a good leaving group, and the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. Thiomorpholine acts as the nucleophile, displacing the fluoride to form the desired product.

Experimental Protocol

Materials:

  • 4-Fluorobenzoic acid

  • Thiomorpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add thiomorpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-(thiomorpholino)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Rationale for Experimental Choices:
  • Solvent: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack without protonating the nucleophile.[1]

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the carboxylic acid and to scavenge the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate.

Part 2: Oxidation to this compound

The second step is the oxidation of the thioether in the thiomorpholine ring to a sulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for this transformation.[2][3] An excess of the oxidizing agent is used to ensure the complete conversion of the thioether to the sulfone, avoiding the formation of the sulfoxide intermediate.

Experimental Protocol

Materials:

  • 4-(Thiomorpholino)benzoic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(thiomorpholino)benzoic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess oxidant), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), deionized water, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.

Rationale for Experimental Choices:
  • Oxidant: m-CPBA is a commercially available, relatively stable, and highly effective peroxyacid for the oxidation of thioethers to sulfones.[3] Using a stoichiometric excess ensures the reaction proceeds to the fully oxidized sulfone.

  • Solvent: Dichloromethane is a common solvent for m-CPBA oxidations as it is relatively inert and dissolves both the starting material and the oxidant.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the oxidation.

  • Work-up: The aqueous washes are crucial for removing the m-chlorobenzoic acid byproduct and any unreacted m-CPBA, simplifying the purification of the final product.[4]

Quantitative Data Summary

ParameterStep 1: Precursor SynthesisStep 2: Oxidation
Starting Material 4-Fluorobenzoic acid4-(Thiomorpholino)benzoic acid
Key Reagents Thiomorpholine, K₂CO₃m-CPBA
Stoichiometry 1.0 eq (4-Fluorobenzoic acid)1.0 eq (Precursor)
1.2 eq (Thiomorpholine)2.5 eq (m-CPBA)
2.5 eq (K₂CO₃)
Solvent DMSODichloromethane (DCM)
Temperature 120 °C0 °C to room temperature
Reaction Time 12-16 hours4-6 hours
Expected Yield 70-85%85-95%
Product Purity >95% after recrystallization>98% after work-up

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: 308-311 °C[5]

  • Molecular Formula: C₁₁H₁₃NO₄S[5]

  • Molecular Weight: 255.29 g/mol [5]

  • ¹H NMR: Expected signals for the aromatic protons and the methylene protons of the thiomorpholine S,S-dioxide ring.

  • ¹³C NMR: Expected signals for the aromatic carbons, the methylene carbons of the thiomorpholine S,S-dioxide ring, and the carboxylic acid carbon.

  • Mass Spectrometry: (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorptions for the sulfone group (around 1300 and 1150 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the O-H stretch.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • DMSO can enhance the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • European Patent Office. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2251319B1 - Process for preparing derivatives of benzoic acid. Google Patents.
  • MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 4 with excess mCPBA in CH2Cl2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol To Transform Sulfones into Nitrones and Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

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Application Notes and Protocols for the N-arylation of Thiomorpholine 1,1-dioxide with 4-Halobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of N-aryl thiomorpholine 1,1-dioxides represents a critical step in the development of novel therapeutics, as this scaffold is a key feature in many biologically active molecules. This application note provides a comprehensive guide to the N-arylation of thiomorpholine 1,1-dioxide with derivatives of 4-halobenzoic acid. We delve into the mechanistic underpinnings of the palladium-catalyzed Buchwald-Hartwig amination, a premier method for this transformation, offering a rationale for the selection of catalysts, ligands, and reaction conditions. A detailed, step-by-step protocol for a representative reaction using methyl 4-bromobenzoate is provided, followed by a discussion on substrate scope, potential challenges, and troubleshooting. This guide is intended for researchers and professionals in medicinal chemistry and drug development, aiming to equip them with the necessary knowledge to successfully implement and optimize this crucial C-N cross-coupling reaction.

Introduction and Scientific Context

The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, chair-like conformation and the hydrogen bond accepting capability of the sulfone group make it an attractive surrogate for other cyclic amines in drug design.[1] When coupled with an aryl group, particularly one bearing a carboxylic acid function, the resulting N-aryl structures serve as versatile intermediates for a wide array of pharmaceutical agents.[2]

The direct N-arylation of thiomorpholine 1,1-dioxide, however, presents a significant synthetic challenge. The strong electron-withdrawing effect of the sulfone group renders the nitrogen atom exceptionally non-nucleophilic, hindering classical nucleophilic aromatic substitution (SNAr) reactions.[3] Consequently, transition-metal-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has emerged as the gold standard for coupling weakly nucleophilic amines with aryl halides.[3][4][5] This reaction's broad functional group tolerance and high efficiency make it particularly suitable for complex molecule synthesis.[6]

This document will focus on the palladium-catalyzed approach, providing both the theoretical basis and a practical, validated protocol for the N-arylation of thiomorpholine 1,1-dioxide. We will also address the critical consideration of the carboxylic acid functionality on the aryl halide partner, which typically requires protection as an ester prior to coupling to avoid side reactions under the basic conditions employed.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle mediated by a palladium(0) complex. The choice of phosphine ligand is paramount, as it modulates the reactivity and stability of the palladium intermediates throughout the cycle.[6][7] For challenging substrates like cyclic sulfonamides, bulky, electron-rich biaryl phosphine ligands are often required to facilitate the key steps of the reaction.[4]

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8]

  • Base-Mediated Deprotonation & Amine Coordination: The weakly acidic N-H bond of the thiomorpholine 1,1-dioxide is deprotonated by a strong base (e.g., sodium tert-butoxide, cesium carbonate) to form an amide anion. This anion then displaces a halide from the palladium center to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][8] Bulky ligands are essential here as they promote this step and prevent side reactions like β-hydride elimination.[7]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig N-Arylation pd0 Pd(0)L₂ (Active Catalyst) ox_add_complex Ar-Pd(II)(L)₂-X pd0->ox_add_complex Oxidative Addition + Ar-X amido_complex Ar-Pd(II)(L)₂-NR₂ ox_add_complex->amido_complex Amine Binding & Deprotonation + HNR₂ / Base - Base-H⁺X⁻ amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination catalyst_regen Pd(0)L₂ ar_x Ar-X amine HNR₂ + Base

Figure 1. Catalytic Cycle for Buchwald-Hartwig N-Arylation

Detailed Experimental Protocol

This protocol describes the N-arylation of thiomorpholine 1,1-dioxide with methyl 4-bromobenzoate. The ester is used to prevent the free carboxylic acid from interfering with the basic reaction conditions. A subsequent hydrolysis step (not detailed here) would be required to obtain the final benzoic acid product.

Materials and Equipment:

  • Reactants: Thiomorpholine 1,1-dioxide, Methyl 4-bromobenzoate

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous Toluene

  • Glassware: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stir bar

  • Equipment: Magnetic stir plate with heating, inert gas line (Nitrogen or Argon), rotary evaporator, flash chromatography system.

Workflow Overview:

Figure 2. General Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add thiomorpholine 1,1-dioxide (1.2 mmol, 1.2 equiv.), methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Expert Insight: Using a slight excess of the amine component can help drive the reaction to completion. NaOt-Bu is a strong, non-nucleophilic base suitable for deprotonating the weakly acidic sulfonamide N-H.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.[9]

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.

  • Catalyst Pre-Mixing (Optional but Recommended): In a separate vial under an inert atmosphere, briefly mix the Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.033 mmol, 3.3 mol%).

    • Expert Insight: Pre-mixing the palladium source and ligand can facilitate the formation of the active catalytic species. The bulky and electron-rich XPhos ligand is highly effective for coupling unactivated aryl bromides and chlorides with challenging amine nucleophiles.[10]

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Heating: Place the flask in a pre-heated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Quench the reaction by adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product, methyl 4-(thiomorpholino-1,1-dioxide)benzoate, as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Considerations

The choice of aryl halide and reaction conditions can significantly impact the outcome. The following table summarizes expected trends and provides a starting point for optimization.

Aryl Halide (Ar-X)Catalyst SystemBaseTemp (°C)Typical YieldCausality & Notes
4-Iodobenzoate Pd₂(dba)₃ / XPhosK₂CO₃90-10085-95%The high reactivity of the C-I bond allows for milder bases and lower temperatures.[9]
4-Bromobenzoate Pd₂(dba)₃ / XPhosNaOt-Bu100-11080-90%The standard protocol described above. Requires a stronger base than the iodo-analogue.
4-Chlorobenzoate Pd₂(dba)₃ / XPhos or RuPhosNaOt-Bu110-12065-80%Aryl chlorides are less reactive, requiring higher temperatures and often more specialized, highly active ligands to facilitate the challenging oxidative addition step.[8]
4-Bromobenzoic Acid Pd₂(dba)₃ / XPhosNaOt-Bu (≥2.4 eq)100-11040-60%Using the free acid is not recommended. It will be deprotonated by the base, potentially leading to poor solubility and catalyst inhibition. Protecting as an ester is the preferred strategy.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents and anhydrous solvent.
Insufficiently strong baseFor sulfonamides, a strong base is crucial. Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaOt-Bu.
Ineffective ligandFor aryl chlorides or sterically hindered substrates, switch to a more active ligand like RuPhos or BrettPhos.
Formation of Dehalogenated Byproduct (Arene) Competing hydrodehalogenationEnsure the reaction is not overheated. Lower the catalyst loading. Ensure the amine is of high purity.
Low Product Yield After Work-up Product is water-solubleIf the product is highly polar, perform more extractions or use a continuous liquid-liquid extractor.
Incomplete reaction Insufficient reaction time or temperatureIncrease reaction time and monitor by LC-MS. If stable, incrementally increase the temperature by 10 °C.

Conclusion

The palladium-catalyzed N-arylation of thiomorpholine 1,1-dioxide with 4-halobenzoic acid esters is a robust and highly effective method for synthesizing valuable building blocks for drug discovery. A thorough understanding of the Buchwald-Hartwig catalytic cycle informs the rational selection of an appropriate palladium precursor, a bulky biaryl phosphine ligand, and a strong, non-nucleophilic base. By employing the detailed protocol and considering the insights provided, researchers can confidently approach this challenging yet rewarding transformation, paving the way for the discovery of new chemical entities.

References

  • One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.Benchchem.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.PubMed.
  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction.
  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N -Arylation Reactions.
  • Buchwald–Hartwig amin
  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions.Royal Society of Chemistry.
  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines.PubMed Central.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
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  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
  • Buchwald-Hartwig Amin
  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.PubMed.
  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki.Guidechem.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
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Application Notes and Protocols: A Guide to the Synthesis of 4-(thiomorpholino-1,1-dioxide)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonyl Moiety in Drug Discovery

In the landscape of medicinal chemistry and drug development, the structural modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. The introduction of a sulfonyl group, through the oxidation of a thioether to a sulfone, represents a critical transformation in this process. Sulfones are recognized for their ability to act as rigid hydrogen bond acceptors, enhance metabolic stability, and modulate the polarity of a molecule. These characteristics can significantly impact a drug candidate's solubility, cell permeability, and target engagement.[1][2]

This guide provides a comprehensive overview and detailed protocols for the oxidation of 4-(thiomorpholino)benzoic acid to its corresponding sulfone, 4-(thiomorpholino-1,1-dioxide)benzoic acid. This transformation is of particular interest to researchers working with thiomorpholine-containing scaffolds, which are prevalent in a variety of biologically active compounds.[3][4] By providing a robust and reproducible methodology, we aim to empower scientists to efficiently synthesize and evaluate these important sulfonyl-containing analogues.

Reaction Overview and Mechanistic Insights

The oxidation of a thioether to a sulfone proceeds through a two-step mechanism, with the initial formation of a sulfoxide intermediate.[5] This intermediate is then further oxidized to the sulfone. The choice of oxidizing agent is critical and dictates the reaction conditions and potential for over-oxidation or side reactions.

Commonly employed oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). Hydrogen peroxide is an attractive "green" oxidant as its primary byproduct is water.[6] The reaction with H₂O₂ is often catalyzed by an acid, such as acetic acid, which protonates the peroxide, increasing its electrophilicity.

m-CPBA is a highly effective and versatile oxidizing agent for a wide range of substrates.[7] It delivers an oxygen atom to the sulfur center, with the concomitant formation of meta-chlorobenzoic acid as a byproduct. Careful control of the stoichiometry of m-CPBA is necessary to ensure complete oxidation to the sulfone without unwanted side reactions.

Below, we present two detailed protocols for the synthesis of 4-(thiomorpholino-1,1-dioxide)benzoic acid, utilizing both hydrogen peroxide and m-CPBA.

Physicochemical Properties and Characterization

A thorough characterization of both the starting material and the final product is essential for confirming the success of the reaction and ensuring the purity of the synthesized compound. The following table summarizes the key physicochemical properties of 4-(thiomorpholino)benzoic acid and its dioxide derivative.

Property4-(thiomorpholino)benzoic acid4-(1,1-Dioxidothiomorpholino)benzoic acid
Molecular Formula C₁₁H₁₃NO₂SC₁₁H₁₃NO₄S[8]
Molecular Weight 223.29 g/mol 255.29 g/mol [8][9]
CAS Number 35633-53-5451485-62-4[9][10]
Appearance White to off-white solidWhite to off-white solid
Melting Point >250 °C308-311 °C

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide

This protocol is favored for its environmentally benign nature and the straightforward workup procedure.

Materials:

  • 4-(thiomorpholino)benzoic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(thiomorpholino)benzoic acid (2.23 g, 10.0 mmol) in glacial acetic acid (30 mL).

  • Addition of Oxidant: While stirring at room temperature, slowly add hydrogen peroxide (30% w/w, 3.4 mL, 30.0 mmol, 3.0 equivalents) to the suspension.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of the product will form.

  • Pour the reaction mixture into 100 mL of cold deionized water with stirring.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any residual acetic acid and hydrogen peroxide.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95%

Diagram of the Hydrogen Peroxide Oxidation Workflow:

H2O2_Oxidation Start 4-(thiomorpholino)benzoic acid in Acetic Acid Add_H2O2 Add H2O2 (3 eq.) Start->Add_H2O2 Heat Heat to 60-70 °C (4-6 hours) Add_H2O2->Heat Cool Cool to RT Heat->Cool Precipitate Precipitate in Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product This compound Dry->Product

Caption: Workflow for the H₂O₂ oxidation of 4-(thiomorpholino)benzoic acid.

Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol offers a highly efficient alternative, particularly for small-scale syntheses where rapid and complete conversion is desired.

Materials:

  • 4-(thiomorpholino)benzoic acid

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-(thiomorpholino)benzoic acid (2.23 g, 10.0 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (~77%, 5.6 g, ~25.0 mmol, 2.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium sulfite solution (30 mL) to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 30 mL) to remove m-chlorobenzoic acid, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary, although the product is often obtained in high purity after the workup.

Expected Yield: 90-98%

Diagram of the m-CPBA Oxidation Workflow:

mCPBA_Oxidation Start 4-(thiomorpholino)benzoic acid in DCM at 0 °C Add_mCPBA Add m-CPBA (2.5 eq.) Start->Add_mCPBA Stir Stir at RT (12-16 hours) Add_mCPBA->Stir Quench Quench with Na2SO3 Stir->Quench Wash_NaHCO3 Wash with NaHCO3 Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the m-CPBA oxidation of 4-(thiomorpholino)benzoic acid.

Trustworthiness: A Self-Validating System

The integrity of any synthetic protocol lies in its ability to be monitored and validated at each critical stage. This ensures reproducibility and high confidence in the final product's identity and purity.

  • In-Process Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the oxidation. A distinct change in the retention factor (Rf) will be observed as the more polar sulfone is formed from the less polar thioether. The disappearance of the starting material spot provides a clear endpoint for the reaction.

  • Product Characterization: The identity and purity of the final product, 4-(thiomorpholino-1,1-dioxide)benzoic acid, must be unequivocally confirmed through a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The oxidation of the sulfur atom results in a characteristic downfield shift of the protons and carbons on the thiomorpholine ring, particularly those alpha to the sulfonyl group.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the sulfone group is readily identified by the appearance of strong, characteristic stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

    • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, which will increase by 32 g/mol upon the addition of two oxygen atoms.

    • Melting Point Analysis: A sharp and defined melting point range is indicative of a pure crystalline solid. The melting point of the product (308-311 °C) is significantly different from that of the starting material.

The following tables provide the expected spectral data for the starting material and the product, serving as a reference for validation.

Characterization Data for 4-(thiomorpholino)benzoic acid:

TechniqueExpected Data
¹H NMR Aromatic protons (AA'BB' system, ~7.8-8.0 ppm and ~6.8-7.0 ppm), Thiomorpholine protons (~3.6-3.8 ppm, multiplet) and (~2.8-3.0 ppm, multiplet).
¹³C NMR Carboxyl carbon (~167 ppm), Aromatic carbons (~155, 131, 120, 113 ppm), Thiomorpholine carbons (~50, 27 ppm).
FT-IR (cm⁻¹) ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch).

Characterization Data for this compound:

TechniqueExpected Data
¹H NMR Aromatic protons (AA'BB' system, downfield shift compared to starting material), Thiomorpholine protons (significant downfield shift, ~4.0-4.2 ppm and ~3.2-3.4 ppm).
¹³C NMR Carboxyl carbon (~167 ppm), Aromatic carbons (shifts influenced by the electron-withdrawing sulfone group), Thiomorpholine carbons (downfield shift, ~50, 48 ppm).
FT-IR (cm⁻¹) ~3000-2500 (O-H stretch, carboxylic acid), ~1685 (C=O stretch), ~1605, 1515 (C=C aromatic stretch), ~1320 (S=O asymmetric stretch) , ~1140 (S=O symmetric stretch) .

Conclusion

The oxidation of 4-(thiomorpholino)benzoic acid to its dioxide is a valuable transformation for researchers in drug discovery and related fields. The protocols provided herein, utilizing either hydrogen peroxide or m-CPBA, offer reliable and efficient methods for accessing this important sulfonyl-containing building block. By adhering to the detailed procedures and employing the recommended analytical techniques for validation, scientists can confidently synthesize and characterize 4-(thiomorpholino-1,1-dioxide)benzoic acid for their research endeavors.

References

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Application Notes and Protocols: The Strategic Incorporation of 4-(1,1-Dioxidothiomorpholino)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing 3D Scaffolds for Superior Drug Properties

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized efficacy, safety, and pharmacokinetic profiles is a perpetual challenge. Historically, drug discovery has been dominated by planar, aromatic structures. However, the overreliance on "flat" molecules often leads to challenges in achieving target selectivity and favorable drug-like properties, such as aqueous solubility and metabolic stability. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these limitations.

Among the repertoire of 3D building blocks, the thiomorpholine 1,1-dioxide moiety has garnered significant attention. This saturated heterocycle, particularly when integrated into a larger molecular framework, offers a unique combination of properties that can profoundly influence a molecule's biological behavior. The sulfone group introduces a highly polar, hydrogen-bond accepting feature, which can enhance aqueous solubility and facilitate crucial interactions with biological targets. Furthermore, the non-planar, chair-like conformation of the thiomorpholine ring introduces conformational rigidity and a well-defined spatial arrangement of substituents, which can be exploited to improve binding affinity and selectivity.

This guide focuses on a particularly valuable building block: 4-(1,1-Dioxidothiomorpholino)benzoic acid . This compound marries the advantageous properties of the thiomorpholine dioxide scaffold with the synthetic versatility of a carboxylic acid, making it an invaluable tool for medicinal chemists. The carboxylic acid handle provides a convenient attachment point for a wide range of chemical transformations, most notably amide bond formation, enabling the facile incorporation of this 3D motif into diverse molecular architectures.

These application notes will provide a comprehensive overview of the strategic use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols, explore its impact on structure-activity relationships (SAR), and discuss its role in modulating drug metabolism and pharmacokinetic (DMPK) properties.

The Thiomorpholine Dioxide Moiety: A Bioisostere for Enhanced Performance

The concept of bioisosterism, the substitution of one chemical group with another that produces a similar biological response, is a cornerstone of modern drug design. The thiomorpholine 1,1-dioxide group can be considered a valuable bioisostere for several commonly used fragments in medicinal chemistry.

For instance, it can serve as a more polar and three-dimensional replacement for a simple phenyl ring or other flat aromatic systems. This substitution can disrupt undesirable planar stacking interactions and introduce favorable polar contacts, often leading to improved solubility and reduced off-target toxicity.[1][2]

Synthetic Applications: Gateway to Novel Chemical Space

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations. The most common and arguably most important application in drug discovery is the formation of amide bonds, a reaction central to the synthesis of a vast number of biologically active molecules, including many kinase inhibitors.

Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt Coupling

This protocol describes a standard and widely applicable method for coupling this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the amine of interest (1.0-1.2 equivalents) in anhydrous DMF or DCM at room temperature, add HOBt (1.2-1.5 equivalents).

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes.

  • Add EDC hydrochloride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Fischer-Speier Esterification

The carboxylic acid of this compound can also be readily converted to its corresponding ester, which can be a final drug product or a key intermediate for further synthetic manipulations.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 equivalent) in the desired anhydrous alcohol (e.g., 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Case Study: Application in the Development of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[3][4] Consequently, Syk has emerged as a promising therapeutic target for the treatment of autoimmune diseases, inflammatory disorders, and certain B-cell malignancies.[3][5] The development of potent and selective Syk inhibitors is an active area of research.

The incorporation of the this compound building block has been a key strategy in the design of novel Syk inhibitors. The thiomorpholine dioxide moiety can occupy the solvent-exposed region of the ATP-binding pocket of Syk, forming favorable polar interactions and contributing to improved physicochemical properties of the inhibitor.

Caption: Impact on physicochemical and DMPK properties.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound represents a powerful and versatile building block for the modern medicinal chemist. Its unique combination of a three-dimensional, polar thiomorpholine dioxide scaffold and a synthetically tractable carboxylic acid handle provides a gateway to novel chemical space populated by molecules with superior drug-like properties.

The strategic incorporation of this building block can lead to significant improvements in aqueous solubility, metabolic stability, and oral bioavailability, while also providing opportunities to enhance potency and selectivity through specific polar interactions with the target protein. As the demand for drug candidates with increasingly optimized properties continues to grow, the judicious use of 3D building blocks like this compound will undoubtedly play a pivotal role in the successful discovery and development of the next generation of therapeutics.

References

  • Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-57. [Link]

  • Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. (2021). RSC Advances, 11(8), 4683-4693. [Link]

  • Google Patents. WO2023178094A2 - Spleen tyrosine kinase inhibitor, composition, and methods of use.
  • PubMed. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. [Link]

  • Google P
  • Google Patents. US20230203042A1 - Compounds and their uses as spleen tyrosine kinase inhibitors.
  • MDPI. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

  • Google Patents. EP2489663A1 - Compounds as syk kinase inhibitors.
  • Google Patents. WO2014031438A2 - SUBSTITUTED PHENYL SPLEEN TYROSINE KINASE (Syk) INHIBITORS.
  • PubMed. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. [Link]

  • PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Clinical Pharmacokinetics. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • AdisInsight. Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. Design and Synthesis of 4,5-Disubstituted-thiophene-2-amidines as Potent Urokinase Inhibitors. [Link]

  • PubMed. Clinical pharmacokinetics of tyrosine kinase inhibitors. [Link]

  • PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

  • PubMed. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • PMC. The selectivity of protein kinase inhibitors: a further update. [Link]

  • PMC. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

  • ResearchGate. Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

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Application Notes and Protocols: Leveraging 4-(1,1-Dioxidothiomorpholino)benzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for Anti-Inflammatory Drug Discovery

The global burden of inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The thiomorpholine 1,1-dioxide moiety is a compelling structural motif in medicinal chemistry, and its incorporation into a benzoic acid framework, as seen in 4-(1,1-dioxidothiomorpholino)benzoic acid, presents a promising scaffold for the development of new anti-inflammatory agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of potential anti-inflammatory drug candidates.

The rationale for exploring derivatives of this particular benzoic acid lies in the potential for the thiomorpholine 1,1-dioxide group to modulate the physicochemical and pharmacological properties of the parent molecule. This application note will detail a representative synthetic protocol for a novel amide derivative, outline methods for its characterization, and provide a protocol for in vivo anti-inflammatory screening.

Chemical and Physical Properties of the Core Scaffold

This compound is a white to off-white solid with the following key properties:

PropertyValue
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
CAS Number 451485-62-4
Melting Point 308-311 °C
Predicted pKa 5.02 ± 0.10

Synthetic Strategy: From Carboxylic Acid to Bioactive Amide

The carboxylic acid group of this compound is a versatile handle for chemical modification. A common and effective strategy to generate novel drug candidates is the formation of amide derivatives, which can enhance biological activity and modulate pharmacokinetic properties.[1][3][4] This section outlines a detailed protocol for the synthesis of a representative amide derivative, N-(4-fluorophenyl)-4-(1,1-dioxidothiomorpholino)benzamide.

Experimental Workflow: Synthesis of an Amide Derivative

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification and Characterization start This compound thionyl_chloride Thionyl Chloride (SOCl₂) start->thionyl_chloride Reflux acid_chloride 4-(1,1-Dioxidothiomorpholino)benzoyl chloride thionyl_chloride->acid_chloride p_fluoroaniline 4-Fluoroaniline acid_chloride->p_fluoroaniline amide_product N-(4-fluorophenyl)-4-(1,1-dioxidothiomorpholino)benzamide p_fluoroaniline->amide_product DCM, 0°C to rt triethylamine Triethylamine (Et₃N) triethylamine->amide_product Base workup Aqueous Workup amide_product->workup chromatography Column Chromatography workup->chromatography characterization Spectroscopic Analysis (NMR, IR, MS) chromatography->characterization

Caption: Synthetic workflow for the preparation of an amide derivative.

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-(1,1-dioxidothiomorpholino)benzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-Fluoroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(1,1-dioxidothiomorpholino)benzoyl chloride. Use this intermediate directly in the next step.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the solution of 4-fluoroaniline and triethylamine dropwise to the cooled acid chloride solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-fluorophenyl)-4-(1,1-dioxidothiomorpholino)benzamide.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

  • FT-IR: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the S=O stretches of the sulfone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity.[5]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation and Dosing cluster_1 Induction of Inflammation cluster_2 Measurement and Data Analysis animal_prep Acclimatize and fast Wistar rats grouping Divide into groups (Control, Standard, Test) animal_prep->grouping dosing Administer vehicle, standard drug, or test compound orally grouping->dosing carrageenan Inject 1% carrageenan into the sub-plantar region of the right hind paw dosing->carrageenan 1 hour post-dosing measurement Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan carrageenan->measurement calculation Calculate percentage inhibition of edema measurement->calculation analysis Statistical analysis (e.g., ANOVA) calculation->analysis

Caption: Workflow for the in vivo anti-inflammatory activity assay.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., N-(4-fluorophenyl)-4-(1,1-dioxidothiomorpholino)benzamide) suspended in 0.5% carboxymethyl cellulose (CMC)

  • Standard drug (e.g., Diclofenac sodium) in 0.5% CMC

  • Vehicle (0.5% CMC)

  • Plethysmometer

Procedure:

  • Animal Handling and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the rats into groups (n=6 per group):

      • Group I: Vehicle control (0.5% CMC)

      • Group II: Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

      • Group III: Test compound (e.g., 25 mg/kg)

      • Group IV: Test compound (e.g., 50 mg/kg)

  • Dosing and Induction of Edema:

    • Administer the vehicle, standard drug, or test compound orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the standard and test groups relative to the control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Mechanism of Action: The Role of Cyclooxygenase Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[1][2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vitro COX Inhibition Assay

To determine the COX-1 and COX-2 inhibitory activity of the synthesized compounds, a commercially available COX inhibitor screening assay kit can be used. This assay typically measures the peroxidase activity of the COX enzyme.

Expected Outcome:

The IC₅₀ values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 should be determined. A higher COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable profile for a potential anti-inflammatory drug with reduced side effects.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR).[6][7] Key areas for modification include:

  • The Amide/Ester Linkage: Exploring different amine or alcohol substituents can influence potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Aromatic Ring of the Amide/Ester: The nature and position of substituents on the appended aromatic ring can significantly impact activity. Electron-withdrawing or electron-donating groups can be systematically varied.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as a tetrazole, could improve metabolic stability and oral bioavailability.[8][9]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The synthetic protocols and evaluation methods outlined in this application note provide a robust framework for researchers to explore the potential of this chemical scaffold. By systematically synthesizing and testing new derivatives, it is possible to identify lead compounds with potent anti-inflammatory activity and favorable safety profiles for further development in the treatment of inflammatory diseases.

References

  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (URL not available)
  • Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]

  • Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science. (URL not available)
  • Taniguchi, K., et al. (1993). Structure-Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Medicinal Chemistry, 36(10), 1384-1393. (URL not available)
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molecules, 29(1), 234. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][4]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals, 17(11), 1437. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][4]triazino[2,3-C]quinazolines. (2024). Preprints.org. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Pharmacognosy and Phytochemistry, 4(1), 1-5. [Link]

  • Al-Ghorbani, M., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Inflammation Research, 14, 6555-6573. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Antioxidants, 12(4), 935. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7), 663. [Link]

  • Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. (2022). Chemistry & Biodiversity, 19(12), e202200509. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2022). Molecules, 27(21), 7261. [Link]

  • Bioisostere – Knowledge and References. Taylor & Francis. (URL not available)
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society. [Link]

  • Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. (1995). European Journal of Medicinal Chemistry, 30(1), 43-50. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][4]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals, 17(11), 1437. [Link]

  • Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids. (2012). Bioorganic & Medicinal Chemistry, 20(4), 1543-1551. [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7), 663. [Link]

  • Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. Semantic Scholar. (URL not available)
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Future Medicinal Chemistry, 16(8), 649-672. [Link]

  • Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents. (2025). European Journal of Medicinal Chemistry, 285, 117286. [Link]

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Application of 4-(1,1-Dioxidothiomorpholino)benzoic Acid in Developing Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for a New Generation of Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1][2] 4-(1,1-Dioxidothiomorpholino)benzoic acid emerges as a promising starting material, integrating two key pharmacophores: the thiomorpholine S,S-dioxide and the benzoic acid moiety. The thiomorpholine ring and its derivatives are recognized for a wide range of biological activities, including antibacterial and antimycobacterial properties.[3][4][5][6] The sulfone group (S,S-dioxide) is a critical feature, often enhancing the metabolic stability and serving as a key interaction point with biological targets.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational scaffold for the synthesis and evaluation of novel antimicrobial agents. We will delve into synthetic strategies, detailed protocols for antimicrobial susceptibility testing, and an exploration of the putative mechanism of action, all grounded in established scientific principles.

Synthetic Strategies: From Scaffold to Bioactive Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for derivatization, most commonly through the formation of amide or ester linkages. This allows for the systematic introduction of a wide array of chemical diversity to probe structure-activity relationships (SAR).

A general and robust synthetic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by coupling with various amines or alcohols.

Protocol 1: Synthesis of Amide Derivatives

This protocol details the synthesis of an amide derivative of this compound, a common strategy in medicinal chemistry to generate libraries of compounds for screening.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-(1,1-dioxidothiomorpholino)benzoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Antimicrobial Susceptibility Testing: Quantifying Biological Activity

The evaluation of the antimicrobial efficacy of newly synthesized compounds is a critical step. The following protocols are adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[8][9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Include a positive control (antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli
Derivative 11664
Derivative 28>128
Derivative 332128
Ciprofloxacin0.50.25

Table 1: Example MIC data for hypothetical derivatives of this compound.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action: Targeting Folic Acid Synthesis

The structural similarity of this compound derivatives to sulfonamide antibiotics suggests a potential mechanism of action involving the inhibition of the bacterial folic acid synthesis pathway.[11][12][13][14][15] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is vital for DNA and protein synthesis in bacteria.[11][13][14]

G

The benzoic acid core of the scaffold is structurally analogous to p-aminobenzoic acid (PABA), the natural substrate for DHPS. The thiomorpholine S,S-dioxide moiety and its amide/ester derivatives would occupy the binding site, preventing the formation of dihydropteroic acid and thereby halting bacterial growth.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Systematic modification of the this compound scaffold is crucial for optimizing antimicrobial potency and selectivity. Based on established SAR principles for related compound classes, the following considerations are proposed:

  • Amide/Ester Substituents: The nature of the R group in the amide or ester linkage will significantly influence activity. Lipophilicity, electronic properties, and steric bulk of the substituent can affect cell wall penetration and binding to the target enzyme.

  • Aromatic and Heterocyclic Moieties: Introduction of various aromatic and heterocyclic rings can lead to enhanced binding interactions within the active site of the target enzyme.

  • Positional Isomerism: The substitution pattern on any introduced aromatic rings can dramatically alter biological activity.

SAR_Workflow Scaffold { this compound |  Core Scaffold} Derivatization { Synthetic Chemistry |  Amide/Ester Formation} Scaffold->Derivatization Screening { Antimicrobial Assays |  MIC/MBC Determination} Derivatization->Screening SAR_Analysis { SAR Analysis |  Identify Key Moieties} Screening->SAR_Analysis Optimization { Lead Optimization |  Enhance Potency & Selectivity} SAR_Analysis->Optimization Optimization->Derivatization Iterative Design

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility and the potential for a well-characterized mechanism of action make it an attractive starting point for medicinal chemistry campaigns. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Further mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, will be essential to validate the therapeutic potential of this promising class of compounds.

References

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  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

  • Patel, H., et al. (2014). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1331-1341.
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Design of Novel Kinase Inhibitors Using 4-(1,1-Dioxidothiomorpholino)benzoic Acid: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Privileged Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized targeted therapy since the approval of imatinib in 2001.[4][5] Most inhibitors target the highly conserved ATP-binding pocket, presenting a significant challenge in achieving selectivity and avoiding off-target effects.[1][6]

This guide focuses on the strategic use of 4-(1,1-dioxidothiomorpholino)benzoic acid as a core scaffold for designing novel kinase inhibitors. The thiomorpholine dioxide moiety is considered a "privileged scaffold" in medicinal chemistry.[7][8][9][10] Its key attributes include:

  • Structural Rigidity: The defined conformation helps to favorably position substituents within the kinase active site, reducing the entropic penalty of binding.

  • Hydrogen Bonding Capacity: The sulfone oxygens and the nitrogen atom can act as hydrogen bond acceptors, while the benzoic acid provides a crucial hydrogen bond donor and a versatile synthetic handle. These features are critical for mimicking the interactions of ATP's adenine group with the kinase "hinge" region.[11][12][13][14]

  • Synthetic Tractability: The carboxylic acid group is readily amenable to standard chemical modifications, such as amide coupling, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[15][16][17]

  • Favorable Physicochemical Properties: The thiomorpholine dioxide group can improve aqueous solubility and other pharmacokinetic properties of the final compound, which is a common challenge in drug development.[18]

This document provides a comprehensive framework, from design rationale to detailed experimental protocols, for leveraging the this compound scaffold to discover and characterize new kinase inhibitors.

The Kinase Inhibitor Design & Evaluation Workflow

The process of developing a novel kinase inhibitor is a multi-stage endeavor that integrates computational design, chemical synthesis, and rigorous biological testing. The workflow ensures that compounds are not only potent against their intended target but also effective and selective in a biologically relevant context.

G cluster_0 Design & Synthesis cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Kinase Assay (Protocol 2) Purification->Biochemical Test Compounds IC50 IC50 Determination Biochemical->IC50 Selectivity Kinome Profiling IC50->Selectivity Cellular Cellular Target Engagement (Protocol 3) Selectivity->Cellular Lead Compounds Proliferation Cell Proliferation Assay (Protocol 4) Cellular->Proliferation Downstream Downstream Signaling (Western Blot) Proliferation->Downstream Downstream->Design SAR Feedback (Optimization)

Caption: High-level workflow for kinase inhibitor discovery.

Part 1: Design and Synthesis Strategy

Structural Rationale: Targeting the Kinase Hinge

The majority of kinase inhibitors function by competing with ATP for binding in a pocket located between the N- and C-terminal lobes of the kinase domain.[2][11][13] A critical interaction within this site occurs at the "hinge" region, a short polypeptide stretch that connects the two lobes.[2][13] The adenine ring of ATP forms key hydrogen bonds with the backbone amides and carbonyls of the hinge residues.[13]

The this compound scaffold is designed to mimic this interaction. The benzoic acid moiety can be derivatized with various aromatic or heterocyclic groups that serve as "hinge-binders," forming one or more hydrogen bonds with the hinge backbone. The thiomorpholine dioxide portion then acts as a rigid linker, positioning additional substituents to explore other pockets within the active site to enhance potency and selectivity.

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Hydrophobic Hydrophobic Pocket Ribose Ribose Pocket Inhibitor Inhibitor Scaffold Inhibitor->Hinge H-Bonds (Key Interaction) Inhibitor->Hydrophobic van der Waals (Selectivity) Inhibitor->Ribose (Potency)

Caption: Schematic of inhibitor binding in the ATP pocket.

Protocol 1: Synthesis of an Amide-Linked Inhibitor Library

This protocol details a standard amide coupling reaction to generate a library of candidate inhibitors. The carboxylic acid of the core scaffold is activated and then reacted with a diverse set of primary or secondary amines to explore the structure-activity relationship (SAR).[19][20]

Materials:

  • This compound (starting material)

  • A library of diverse amine building blocks (e.g., anilines, benzylamines)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reverse-phase HPLC system for purification

  • LC-MS and ¹H NMR for characterization

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine building block (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. Stir for 5 minutes at room temperature.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Coupling Agent Addition: Slowly add HATU (1.2 eq) to the stirred solution.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating rapid amide bond formation and minimizing side reactions.[21]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any unreacted acid and the coupling byproducts. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reverse-phase HPLC to obtain the final compound with >95% purity.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and determine its structure by ¹H NMR spectroscopy.

Part 2: Biochemical and Cellular Evaluation

Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. This begins with biochemical assays to measure direct inhibition of the target kinase and progresses to cell-based assays to confirm activity in a more physiological setting.[22]

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4] Increased luminescence correlates with higher ADP production and thus higher kinase activity. Inhibition is observed as a decrease in the luminescent signal.

Materials:

  • Purified, active recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration near the Kₘ for the target kinase

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and then dilute into the assay buffer. Dispense a small volume (e.g., 1-5 µL) of the diluted compounds into the 384-well plate. Include "vehicle only" (DMSO) controls for 0% inhibition and a known potent inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction Initiation: a. Prepare a 2X kinase/substrate solution in Kinase Buffer. b. Prepare a 2X ATP solution in Kinase Buffer. c. Add the 2X kinase/substrate solution to the wells containing the compounds. d. Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Scientist's Note: The incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the DMSO control wells).

  • Reaction Termination & ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure it via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using the 0% (DMSO) and 100% (positive control) inhibition controls. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM)
Lead-001 3-chloro-4-fluoroanilineKinase A15
Lead-002 4-(aminomethyl)pyridineKinase A85
Lead-003 3-ethynylanilineKinase A5
Control StaurosporineKinase A2

Table 1: Example data from a primary biochemical screen.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

While biochemical assays measure direct enzyme inhibition, it's crucial to confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[22] The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures compound binding by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer.

Materials:

  • Cells engineered to express the kinase of interest fused to NanoLuc® luciferase

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring filtered luminescence (460 nm and >600 nm)

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM. Add the compounds to the cells and incubate for 2 hours in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a combined solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM. Add this solution to all wells.

    • Rationale: The tracer is a fluorescently labeled ligand that also binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (>600 nm) simultaneously using a BRET-capable plate reader.

  • Data Analysis: a. Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data to vehicle (DMSO) controls. c. Plot the BRET ratio versus the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)

The ultimate goal of many kinase inhibitors is to halt the proliferation of diseased cells, such as cancer cells.[3] The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Appropriate cell culture medium + 10% FBS

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Reagent

  • White, opaque 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • Scientist's Note: A 72-hour incubation is standard for assessing anti-proliferative effects, as it allows for multiple cell doubling times.

  • Assay Development: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percent viability versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and effective starting point for the design of novel kinase inhibitors. Its inherent properties facilitate strong interactions with the kinase hinge region, while its synthetic accessibility allows for rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for moving from rational design and synthesis to comprehensive biochemical and cellular characterization.

Successful lead compounds identified through this workflow can be further optimized by expanding the SAR, conducting broader kinome selectivity profiling, and ultimately advancing to in vivo efficacy and safety studies.[1] The systematic application of these methods will accelerate the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology Website. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research Website. [Link]

  • ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]

  • Arwansyah, et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. (PDF) ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs Website. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology Website. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from RSC Publishing. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery Website. [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH. [Link]

  • Kumar, A., et al. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

  • Pharmacology Mentor. (2024, March 12). Structure-Activity Relationship (SAR). Retrieved from Pharmacology Mentor. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from Drug Design Org. [Link]

  • PubMed. (2010). Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. [Link]

  • ResearchGate. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from BioSolveIT. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]

  • ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. Retrieved from ChemRxiv. [Link]

  • PMC - NIH. (2025, October 27). How protein kinase inhibitors bind to the hinge region of the target protein. [Link]

  • ResearchGate. (2025, November 4). How protein kinase inhibitors bind to the hinge region of the target protein. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH Website. [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ACS Medicinal Chemistry Letters. (2023, October 9). How Ligands Interact with the Kinase Hinge. [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ACS Figshare. (2018, August 1). Design, Synthesis, and SAR of C‑3 Benzoic Acid, C‑17 Triterpenoid Derivatives. [Link]

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  • PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • PubMed. (2015, September 8). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. [Link]

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Application Notes & Protocols: 4-(1,1-Dioxidothiomorpholino)benzoic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of a Privileged Scaffold

In the landscape of medicinal chemistry, the concept of a "molecular scaffold" is central to the efficient design of novel therapeutics.[1] A scaffold represents the core structural framework of a molecule, which can be systematically decorated with various functional groups to optimize biological activity, selectivity, and pharmacokinetic properties. 4-(1,1-Dioxidothiomorpholino)benzoic acid is a compound of increasing interest, embodying a powerful combination of two medicinally significant motifs: the thiomorpholine S,S-dioxide ring and a benzoic acid moiety.

This molecule is not merely a synthetic building block; it is a pre-validated architectural element for engaging with biological targets.[2] The thiomorpholine S,S-dioxide component offers a stable, polar, and three-dimensional framework that can improve aqueous solubility and metabolic stability, while acting as a potent hydrogen bond acceptor.[3] The benzoic acid group provides a crucial acidic handle for forming strong ionic interactions with protein targets or for further chemical elaboration.[4][5] This guide elucidates the synthesis, strategic applications, and detailed protocols for leveraging this scaffold in modern drug discovery programs.

Physicochemical Properties Value Reference
CAS Number 451485-62-4[2][6]
Molecular Formula C₁₁H₁₃NO₄S[2][7]
Molecular Weight 255.29 g/mol [2][7]
Melting Point 308-311 °C[2][7]
pKa (Predicted) 5.02 ± 0.10[2][7]
Density (Predicted) 1.411 ± 0.06 g/cm³[2][7]

Synthesis and Derivatization Strategy

The utility of a scaffold is directly linked to its synthetic accessibility. This compound can be reliably prepared in a two-step sequence starting from commercially available materials. The subsequent derivatization of the carboxylic acid is a fundamental step in library synthesis.

Synthetic Workflow

The synthesis involves an initial nucleophilic aromatic substitution to form the C-N bond, followed by a robust oxidation of the sulfide to the corresponding sulfone.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation cluster_2 Step 3: Derivatization (Amide Coupling) 4-Fluorobenzoic_acid 4-Fluorobenzoic acid Product_1 4-(Thiomorpholino)benzoic acid 4-Fluorobenzoic_acid->Product_1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat Thiomorpholine Thiomorpholine Thiomorpholine->Product_1 Product_2 This compound Product_1->Product_2 Oxidizing Agent (e.g., Oxone® or m-CPBA) Solvent (e.g., MeOH/H₂O) Final_Product Amide Derivatives Product_2->Final_Product Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Amine R₁R₂NH Amine->Final_Product

Caption: Synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Fluorobenzoic acid

  • Thiomorpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH), Water (H₂O)

  • Ethyl acetate (EtOAc), Hydrochloric acid (HCl)

Step 1: Synthesis of 4-(Thiomorpholino)benzoic acid

  • To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), thiomorpholine (1.2 eq), and potassium carbonate (2.5 eq).

  • Add DMSO to achieve a concentration of ~0.5 M with respect to the 4-fluorobenzoic acid.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-(thiomorpholino)benzoic acid.

Step 2: Oxidation to this compound

  • Suspend the 4-(thiomorpholino)benzoic acid (1.0 eq) in a 1:1 mixture of methanol and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add Oxone® (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure. The product will precipitate from the aqueous solution.

  • Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the final product.[2]

The Thiomorpholine S,S-Dioxide Moiety: A Bioisostere for Enhanced Drug Properties

A key strategy in medicinal chemistry is bioisosteric replacement , where a functional group is exchanged for another with similar physical or chemical properties to improve the compound's overall profile.[8][9] The thiomorpholine S,S-dioxide ring is a non-classical bioisostere of the widely used morpholine ring.[3] This substitution is not merely a structural change; it is a strategic move to impart superior drug-like properties.

G cluster_0 Morpholine cluster_1 Thiomorpholine cluster_2 Thiomorpholine S,S-Dioxide node_a O node_b S node_a->node_b Bioisosteric Replacement label_a H-bond acceptor Polar Metabolically stable node_c S(=O)=O node_b->node_c Oxidation label_b More lipophilic Potential metabolic hot-spot (oxidation) label_c Strong H-bond acceptor Increases polarity & solubility Metabolically stable

Caption: Bioisosteric relationship and property modulation from morpholine to its sulfone analog.

The two sulfone oxygens act as strong hydrogen bond acceptors, potentially forming more robust interactions with protein targets than the single ether oxygen of morpholine. Furthermore, the high polarity of the sulfone group can significantly enhance aqueous solubility and reduce the lipophilicity of a drug candidate, which is often beneficial for optimizing pharmacokinetic profiles.

Case Study: Oxazolidinone Antibiotics The development of oxazolidinone antibiotics provides a compelling example. The foundational drug, Linezolid, contains a morpholine ring. Researchers discovered that replacing this morpholine with a thiomorpholine S,S-dioxide, as seen in Sutezolid, maintained or even enhanced antibacterial activity.[3][10] This modification resulted in potent compounds with efficacy against various bacterial species, including Staphylococcus aureus and Streptococcus pneumoniae.[3][11] The sulfone moiety was well-tolerated and contributed favorably to the overall structure-activity relationship (SAR).[3]

The Benzoic Acid Moiety: A Vector for Target Engagement

The benzoic acid group is a classic "warhead" in drug design. Its carboxylate form (at physiological pH) is an excellent candidate for forming strong, charge-assisted hydrogen bonds or salt bridges with basic amino acid residues such as arginine, lysine, or histidine within a protein's active site.[4] This anchoring interaction can provide a substantial portion of the binding energy for a ligand.

Furthermore, the carboxylic acid provides a versatile handle for creating extensive libraries of compounds through robust and well-established amide coupling chemistry. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: HIV-1 Maturation Inhibitors The discovery of the second-generation HIV-1 maturation inhibitor, GSK3532795 (formerly BMS-955176), highlights the power of combining the thiomorpholine S,S-dioxide scaffold with a targeting moiety.[12] While the core of this drug is a complex triterpenoid, a key modification that led to its potent and broad-spectrum activity was the introduction of a 2-(1,1-dioxidothiomorpholino)ethyl)amino side chain. This moiety was critical in achieving a favorable pharmacokinetic profile and overcoming resistance issues seen with earlier-generation inhibitors.[12] Although not directly attached to a benzoic acid in the final drug, the development program extensively explored related structures, underscoring the value of the polar, hydrogen-bond-accepting sulfone in optimizing interactions and properties.

Application Protocols for Scaffold Elaboration and Evaluation

Protocol 2: General Procedure for Parallel Amide Library Synthesis

This protocol describes a standard method for coupling the scaffold's carboxylic acid with a diverse set of amines to generate a library for screening.

Materials:

  • This compound

  • A library of primary and secondary amines (in a 96-well plate format)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Stock Solutions: Prepare a 0.2 M solution of this compound in DMF, a 0.2 M solution of HATU in DMF, and a 0.4 M solution of DIPEA in DMF. Prepare a 0.2 M solution of each amine in your library in DMF.

  • Reaction Setup: In each well of a 96-well reaction block, add the scaffold solution (100 µL, 1.0 eq).

  • Add the corresponding amine solution to each well (110 µL, 1.1 eq).

  • Add the HATU solution (110 µL, 1.1 eq) to each well.

  • Initiate the reaction by adding the DIPEA solution (100 µL, 2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up & Purification: Upon completion, the crude reaction mixtures can be subjected to high-throughput purification, typically via preparative HPLC-MS, to isolate the desired amide products. The purity and identity of each compound should be confirmed by analytical LC-MS.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a framework for assessing the antibacterial activity of newly synthesized derivatives against a target bacterium (e.g., Staphylococcus aureus).

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mM stock).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. The final concentration range might typically be from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Conclusion and Future Perspectives

This compound represents a highly valuable scaffold for contemporary drug discovery. Its synthetic tractability, combined with the advantageous physicochemical properties imparted by the thiomorpholine S,S-dioxide ring, makes it an attractive starting point for developing novel therapeutics. The strategic placement of the benzoic acid moiety provides a reliable anchor for target binding and a convenient point for chemical diversification. Its demonstrated success in areas such as antibacterials and antivirals suggests that its potential is far from exhausted.[3][12] Future exploration of this scaffold in other therapeutic areas, such as oncology or inflammatory diseases, is warranted and holds considerable promise for the discovery of next-generation medicines.

References

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Derivatization of the carboxylic acid group of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a rigid aromatic benzoic acid moiety, ideal for molecular scaffolding, and a polar, hydrogen-bond accepting thiomorpholine S,S-dioxide group.[3] The thiomorpholine dioxide heterocycle is a bioisostere of other common rings like morpholine and piperidine and is valued for its metabolic stability and ability to modulate physicochemical properties such as solubility.[3][4]

The carboxylic acid group is the primary handle for chemical modification, allowing this molecule to be incorporated into larger structures such as esters, amides, and other acyl derivatives. This process, known as derivatization, is fundamental to synthesizing novel drug candidates, chemical probes, and functional materials. This guide provides a detailed overview of the core chemical principles and step-by-step protocols for the most common and effective derivatization strategies for this compound, tailored for researchers in drug development and chemical synthesis.

Chemical Principles of Carboxylic Acid Derivatization

The direct reaction of a carboxylic acid with a nucleophile (like an alcohol or amine) is generally slow and inefficient. This is because the acidic proton of the carboxyl group will first react with the basic nucleophile in an acid-base reaction, deprotonating the carboxylic acid to form a carboxylate. This carboxylate anion is electron-rich and thus a poor electrophile, resisting nucleophilic attack.

To overcome this, the carboxylic acid's carbonyl group must be "activated." Activation involves converting the hydroxyl (-OH) group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The primary strategies discussed herein—acyl chloride formation, esterification, and direct amidation—all rely on this fundamental principle of carbonyl activation.

G cluster_start Starting Material cluster_pathways Derivatization Pathways Start This compound Acyl_Halide Acyl Chloride (Highly Reactive Intermediate) Start->Acyl_Halide SOCl₂, Oxalyl Chloride Ester Ester Derivative Start->Ester R-OH, Acid Catalyst (Fischer Esterification) Amide Amide Derivative Start->Amide R-NH₂, Coupling Agent (e.g., HATU, EDC) Acyl_Halide->Ester R-OH, Base Acyl_Halide->Amide R-NH₂, Base

Caption: Key derivatization pathways for the carboxylic acid group.

Strategy 1: Acyl Chloride Formation

Converting the carboxylic acid to an acyl chloride is a common first step to create a highly reactive intermediate. Acyl chlorides react readily with a wide range of nucleophiles (alcohols, amines, etc.) under mild conditions. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation because the byproducts (SO₂ and HCl) are gases, which simplifies product purification.[5][6]

Protocol 1: Synthesis of 4-(1,1-Dioxidothiomorpholino)benzoyl chloride

Rationale: This protocol uses thionyl chloride in an inert solvent with a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by first reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.[6] The reaction is performed under reflux to ensure it goes to completion.

ParameterRecommendationPurpose
Reagents Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF)SOCl₂ is the chlorinating agent; DMF is the catalyst.
Solvent Dichloromethane (DCM) or Toluene (anhydrous)Inert solvent that does not react with SOCl₂.
Temperature Reflux (40-110°C, solvent dependent)Provides energy to overcome the activation barrier.
Stoichiometry 1.5 - 2.0 eq. SOCl₂, 0.05 eq. DMFExcess SOCl₂ drives the reaction to completion.

Materials:

  • This compound (1.0 eq.)

  • Thionyl chloride (SOCl₂) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)

  • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.

  • Add anhydrous DCM to suspend the solid.

  • Add one drop of DMF to the suspension.

  • Slowly add thionyl chloride (2.0 eq.) to the mixture at room temperature. Gas evolution (HCl, SO₂) will be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM).

  • Monitor the reaction by Thin Layer Chromatography (TLC). The starting material is polar, while the acyl chloride is much less polar. The reaction is typically complete within 2-4 hours.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

  • The resulting crude 4-(1,1-Dioxidothiomorpholino)benzoyl chloride is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[7]

Strategy 2: Esterification

Esterification is the formation of an ester derivative, which is useful for modifying the pharmacokinetic properties of a drug candidate or for protecting the carboxylic acid group.

Protocol 2: Fischer Esterification to Methyl 4-(1,1-Dioxidothiomorpholino)benzoate

Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] Concentrated sulfuric acid is a common catalyst. The reaction is reversible, so using a large excess of the alcohol (in this case, methanol, which can also serve as the solvent) drives the equilibrium towards the product side.

ParameterRecommendationPurpose
Reagents Methanol (CH₃OH), Sulfuric Acid (H₂SO₄)Methanol is the nucleophile and solvent; H₂SO₄ is the catalyst.
Temperature Reflux (~65°C)Increases reaction rate.
Work-up NaHCO₃ (aq.) washNeutralizes the acidic catalyst.

Materials:

  • This compound (1.0 eq.)

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound in methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the bulk of the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and water.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the sulfuric acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • The product can be purified by recrystallization or column chromatography if necessary.

Strategy 3: Amide Bond Formation (Amidation)

Amidation is arguably the most critical derivatization in drug discovery, as the amide bond is a cornerstone of peptides and many small-molecule drugs.[10] Modern methods utilize coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions.[11][12]

Protocol 3: Amide Coupling using HATU

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile.[10][13] This method is efficient, fast, and minimizes racemization if chiral centers are present.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid & Amine in Anhydrous Solvent (e.g., DMF) B 2. Add Base (DIPEA) A->B C 3. Add Coupling Reagent (HATU) B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purification (Chromatography/Recrystallization) E->F G Final Amide Product F->G

Caption: Step-by-step workflow for a typical amide coupling reaction.

ParameterRecommendationPurpose
Coupling Agent HATU, HBTU, or EDC/HOBtActivates the carboxylic acid.
Base DIPEA or Triethylamine (TEA)Scavenges the acid formed during the reaction.
Solvent DMF or DCM (anhydrous)Polar aprotic solvent to dissolve reactants.
Temperature 0°C to Room TemperatureMild conditions to prevent side reactions.

Materials:

  • This compound (1.0 eq.)

  • Desired primary or secondary amine (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Ethyl acetate, water, 1N HCl (aq.), saturated NaHCO₃ (aq.), brine

Procedure:

  • In a dry flask, dissolve this compound and the amine in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

References

  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available from: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Available from: [Link]

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available from: [Link]

  • ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Available from: [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • YouTube. Acids to Acyl Chlorides, Part 1. Available from: [Link]

  • Sciencemadness.org. benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid. Available from: [Link]

  • Organic Chemistry Portal. Acyl chloride synthesis. Available from: [Link]

  • ACS Publications. Efficient Amidation from Carboxylic Acids and Azides via Selenocarboxylates: Application to the Coupling of Amino Acids and Peptides with Azides. Available from: [Link]

  • ResearchGate. Commonly used amide/peptide coupling reagents. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

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  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link] डायरेक्ट

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Drawing from established synthetic protocols and field experience, this document aims to be a comprehensive resource to ensure the successful and efficient production of this valuable compound.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its structure, featuring a thiomorpholine dioxide moiety attached to a benzoic acid, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and high-performance polymers.[2][3] The synthesis, however, is not without its challenges, often involving a nucleophilic aromatic substitution followed by an oxidation step, each with its own set of potential pitfalls. This guide will address these challenges head-on, providing logical workflows and evidence-based solutions.

Synthetic Pathway Overview

The most common synthetic route to this compound involves two primary transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): Formation of the C-N bond by reacting a suitable 4-halobenzoic acid derivative with thiomorpholine.

  • Oxidation: Conversion of the sulfide in the thiomorpholine ring to a sulfone.

Each of these steps requires careful optimization of reaction conditions to maximize yield and purity while minimizing side-product formation.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Intermediate 4-(Thiomorpholino)benzoic acid 4-Fluorobenzoic_Acid->Intermediate SNA_r_ Thiomorpholine Thiomorpholine Thiomorpholine->Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMSO) Base_Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNA_r_) Step

Symptom: The yield of 4-(thiomorpholino)benzoic acid is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Base The nucleophilic aromatic substitution requires a base to deprotonate the thiomorpholine and facilitate the reaction. Insufficient or inappropriate base can lead to a slow or incomplete reaction.Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 2-3 equivalents of the base are used.
Poor Solvent Choice The choice of solvent is critical for SNA_r_ reactions. The solvent must be able to dissolve the reactants and facilitate the reaction kinetics.Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly effective for this type of reaction.
Low Reaction Temperature Aromatic fluorides are generally reactive, but the reaction may still require elevated temperatures to proceed at a reasonable rate.Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
Competing Side Reactions At high temperatures, side reactions such as dimerization of the starting material or decomposition can occur.Gradually increase the temperature and monitor for the appearance of side products on TLC. Consider using a milder base or a more reactive starting material if side reactions are prevalent.
Issue 2: Incomplete Oxidation or Formation of Sulfoxide Byproduct

Symptom: The final product is a mixture of the desired sulfone, the starting sulfide, and the intermediate sulfoxide.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Oxidizing Agent The oxidation of the sulfide to the sulfone is a two-step process, proceeding through a sulfoxide intermediate. Insufficient oxidizing agent will result in incomplete conversion.Use a stoichiometric excess (at least 2.2 equivalents) of a strong oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[4][5]
Low Reaction Temperature The oxidation of the sulfoxide to the sulfone may require more forcing conditions than the initial oxidation of the sulfide.If using H₂O₂, consider performing the reaction in acetic acid at a slightly elevated temperature (e.g., 50-70 °C) to increase the rate of the second oxidation step.
Premature Work-up The reaction may not have reached completion before being quenched.Monitor the reaction closely by TLC or LC-MS to ensure the complete disappearance of the starting material and the sulfoxide intermediate before proceeding with the work-up.
Issue 3: Difficulty in Product Purification

Symptom: The isolated product is difficult to purify, showing persistent impurities even after recrystallization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Contamination with Benzoic Acid Derivatives If the starting 4-fluorobenzoic acid contains other benzoic acid impurities, these may be carried through the synthesis.[6]Ensure the purity of the starting materials before beginning the synthesis. Recrystallization of the starting 4-fluorobenzoic acid may be necessary.
Formation of Insoluble Byproducts Side reactions can lead to the formation of polymeric or other insoluble byproducts that are difficult to remove.A thorough work-up procedure is crucial. This may involve washing the crude product with multiple solvents of varying polarity to remove different types of impurities.[7]
Inappropriate Recrystallization Solvent The choice of solvent for recrystallization is critical for obtaining a pure product.A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective for recrystallizing the final product. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the nucleophilic aromatic substitution step?

A1: While various halogens can be used, fluorine is often the preferred leaving group in nucleophilic aromatic substitution on an activated aromatic ring like benzoic acid. The high electronegativity of fluorine activates the ring towards nucleophilic attack. While Ullmann-type couplings with bromo- or iodo-benzoic acids are also possible, they often require a copper catalyst and harsher reaction conditions.[8][9][10]

Q2: Can I use a different nucleophile instead of thiomorpholine?

A2: Yes, the general synthetic strategy can be adapted for other secondary amines, such as morpholine, to create analogous compounds.[11] However, the reaction conditions, particularly the temperature and choice of base, may need to be re-optimized for different nucleophiles.

Q3: What are the safety precautions I should take when working with oxidizing agents like m-CPBA?

A3: Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful oxidizing agent and should be handled with care. It is a potentially explosive solid, especially when impure or when subjected to shock or friction. Always use a plastic or ceramic spatula, and never a metal one. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q4: How can I confirm the formation of the sulfone?

A4: The formation of the sulfone can be confirmed using several analytical techniques:

  • Infrared (IR) Spectroscopy: The sulfone group will show two characteristic strong absorption bands around 1300 cm⁻¹ and 1150 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbons adjacent to the sulfur in the thiomorpholine ring will experience a significant downfield shift in the ¹H NMR spectrum upon oxidation to the sulfone.

  • Mass Spectrometry (MS): The molecular weight of the product will increase by 32 atomic mass units (corresponding to two oxygen atoms) compared to the starting 4-(thiomorpholino)benzoic acid.

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_solutions Potential Solutions Start Problem Encountered Low_Yield_SNAr Low Yield in SNAr? Start->Low_Yield_SNAr Incomplete_Oxidation Incomplete Oxidation? Start->Incomplete_Oxidation Purification_Issues Purification Difficulty? Start->Purification_Issues Check_Base Verify Base & Stoichiometry Low_Yield_SNAr->Check_Base Yes Optimize_Solvent_Temp Optimize Solvent & Temperature Low_Yield_SNAr->Optimize_Solvent_Temp Yes Increase_Oxidant Increase Oxidizing Agent Incomplete_Oxidation->Increase_Oxidant Yes Monitor_Reaction Monitor Reaction to Completion Incomplete_Oxidation->Monitor_Reaction Yes Check_Starting_Purity Check Starting Material Purity Purification_Issues->Check_Starting_Purity Yes Optimize_Workup_Recryst Optimize Work-up & Recrystallization Purification_Issues->Optimize_Workup_Recryst Yes

Caption: A logical troubleshooting workflow for the synthesis of this compound.

References

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Google Patents.
  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ACS Publications. A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides | The Journal of Organic Chemistry. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]

  • Google Patents. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Google Patents.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • NIH. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. [Link]

  • Google Patents.
  • NIH. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. [Link]

  • NIH. Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis - PMC. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Chemistry Portal. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. [Link]

  • ResearchGate. Oxidation of a sulfide to sulfoxides and sulfone.. [Link]

  • NIH. 4-(2-Thienylmethyleneamino)benzoic acid - PMC. [Link]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

  • ResearchGate. ChemInform Abstract: Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent and Halogen-Free Conditions. [Link]

Sources

Technical Support Center: Purification of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(1,1-Dioxidothiomorpholino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzoic acid derivative. The following question-and-answer section provides in-depth troubleshooting advice and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?

A low and broad melting point is a classic indicator of impurities. For this compound, which has a reported melting point of 308-311°C, deviations suggest the presence of starting materials, reaction byproducts, or residual solvents.[1]

Common Impurities:

  • Unreacted Starting Materials: Such as 4-aminobenzoic acid or thiomorpholine-1,1-dioxide precursors.

  • Byproducts from Synthesis: Depending on the synthetic route, these could include N-acylated ureas if carbodiimide coupling agents are used, or other side-reaction products.

  • Residual Solvents: High-boiling point solvents like DMSO or DMF used in the synthesis can be difficult to remove.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low melting point.

Recommended Purification Strategy: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like benzoic acid derivatives by leveraging differences in solubility.[2][3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For this compound, polar solvents are a good starting point. Consider mixtures of ethanol/water or acetic acid/water.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as it heats to avoid using an excess, which would reduce recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Q2: I'm observing poor recovery after recrystallization. What are the common causes and how can I improve the yield?

Low recovery during recrystallization is a frequent issue that can often be resolved by optimizing the protocol.

Potential Causes for Low Yield:

  • Excess Solvent: Using too much solvent during the dissolution step will keep a significant portion of the product dissolved even after cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities.

  • Inappropriate Solvent Choice: A solvent that has high solubility for the compound at low temperatures will result in poor recovery.

Strategies to Improve Yield:

StrategyRationale
Minimize Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling.
Pre-heat Funnel and Flask During hot filtration, pre-heating the filtration apparatus prevents premature crystallization.
Induce Crystallization If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
Optimize Cooling Rate Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more easily filterable crystals.
Q3: My product is discolored (e.g., yellow or brown). How can I decolorize it?

Discoloration is typically due to the presence of high-molecular-weight, colored impurities.

Decolorization Protocol:

  • Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.

  • Boiling: Gently boil the solution for 5-10 minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration: Remove the activated charcoal by hot gravity filtration. The resulting filtrate should be colorless.

  • Crystallization: Proceed with the cooling and crystallization steps as previously described.

Important Note: Use activated charcoal sparingly, as it can also adsorb some of the desired product, leading to a reduction in yield.

Q4: Are there alternative purification methods to recrystallization for this compound?

While recrystallization is often the most straightforward method, other techniques can be employed, particularly for challenging separations.

1. Column Chromatography:

This technique is useful for separating compounds with similar polarities.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system that provides good separation of the desired compound from its impurities, as determined by Thin Layer Chromatography (TLC), should be used. For benzoic acid derivatives, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid is often effective. The acetic acid helps to prevent tailing of the acidic compound on the silica gel.

2. Acid-Base Extraction:

This method takes advantage of the acidic nature of the carboxylic acid group.

Workflow for Acid-Base Extraction:

Sources

Technical Support Center: Overcoming Low Yields in the N-Arylation of Thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the N-arylation of thiomorpholine 1,1-dioxide. Our goal is to equip you with the scientific rationale and practical protocols to overcome low yields and achieve consistent, high-efficiency synthesis of your target N-aryl thiomorpholine 1,1-dioxide compounds.

Introduction: The Challenge of Arylating a Cyclic Sulfonamide

Thiomorpholine 1,1-dioxide is a valuable scaffold in medicinal chemistry. However, its N-arylation is not always straightforward. The core challenge stems from the electronic properties of the substrate itself. The nitrogen atom in thiomorpholine 1,1-dioxide is part of a cyclic sulfonamide structure. The strongly electron-withdrawing sulfonyl group (-SO₂-) significantly reduces the nucleophilicity of the nitrogen atom, making it a less reactive partner in cross-coupling reactions compared to simpler aliphatic or aromatic amines.

This decreased reactivity often necessitates more forcing reaction conditions, which can lead to side reactions, decomposition of starting materials, or catalyst deactivation, all culminating in low yields. This guide will walk you through a systematic approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my N-arylation of thiomorpholine 1,1-dioxide failing or giving low yields?

Low yields in this reaction are typically traced back to one or more of the following factors:

  • Insufficiently Active Catalyst: The reduced nucleophilicity of the sulfonamide nitrogen requires a highly active catalyst to facilitate the C-N bond formation.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the weakly acidic N-H of the thiomorpholine 1,1-dioxide but not so harsh that it causes degradation of the substrate or catalyst.

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination, and preventing side reactions.

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability and activity of the catalyst.

  • Reaction Temperature and Time: These parameters need to be carefully optimized to drive the reaction to completion without causing decomposition.

  • Quality of Reagents and Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen and moisture.

Q2: Which is the better method for this transformation: Buchwald-Hartwig or Ullmann coupling?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions can be employed for the N-arylation of sulfonamides.

  • Buchwald-Hartwig (Palladium-catalyzed): This is often the first choice due to its generally broader substrate scope, milder reaction conditions, and the availability of a wide range of well-defined catalysts and ligands. It is particularly effective for coupling with a variety of aryl halides and pseudohalides.

  • Ullmann Condensation (Copper-catalyzed): This can be a cost-effective alternative to palladium-catalyzed methods. Traditional Ullmann reactions required harsh conditions, but modern protocols with specific ligands have made it a much milder and more versatile method. It can be particularly useful for coupling with electron-deficient aryl halides.

The optimal choice will depend on the specific aryl halide partner, available laboratory resources, and the functional group tolerance required. We recommend screening both methodologies if initial attempts with one are unsuccessful.

Q3: My starting aryl halide is an aryl chloride. What special considerations should I take?

Aryl chlorides are less reactive than aryl bromides and iodides in oxidative addition, which is a key step in the catalytic cycle. To achieve successful coupling with aryl chlorides, you will likely need:

  • A more electron-rich and bulky ligand (e.g., XPhos, tBuXPhos) to facilitate the oxidative addition to the Pd(0) center.

  • A pre-catalyst that is known to be effective for aryl chloride activation.

  • Potentially higher reaction temperatures and longer reaction times.

Troubleshooting Guide: A Systematic Approach to Improving Yields

Use the following decision tree and detailed explanations to diagnose and resolve issues in your N-arylation reaction.

Diagram: Troubleshooting Decision Tree

Troubleshooting_N_Arylation Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality & Inert Atmosphere Start->Check_Reagents Catalyst_System 2. Optimize Catalyst System (Pd vs. Cu) Check_Reagents->Catalyst_System Reagents & setup are OK Pd_Path Focus on Buchwald-Hartwig Catalyst_System->Pd_Path Choose Pd Cu_Path Focus on Ullmann Catalyst_System->Cu_Path Choose Cu Pd_Ligand 2a. Screen Ligands (e.g., Biarylphosphines) Pd_Path->Pd_Ligand Cu_Ligand 2b. Screen Ligands (e.g., Phenanthrolines) Cu_Path->Cu_Ligand Base_Optimization 3. Optimize Base Pd_Ligand->Base_Optimization Cu_Ligand->Base_Optimization Solvent_Temp 4. Optimize Solvent & Temperature Base_Optimization->Solvent_Temp Analysis Analyze Crude Reaction Mixture (LCMS/NMR) Solvent_Temp->Analysis Analysis->Catalyst_System No product, starting material remains Analysis->Base_Optimization Side products observed Success Reaction Optimized Analysis->Success Desired product observed Protocol_Buchwald cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification Setup1 1. Add Pd pre-catalyst, ligand, and base to an oven-dried reaction vessel. Setup2 2. Add thiomorpholine 1,1-dioxide and aryl halide. Setup1->Setup2 Setup3 3. Seal the vessel, evacuate, and backfill with Ar/N₂ (3x). Setup2->Setup3 Exec1 4. Add degassed anhydrous solvent via syringe. Setup3->Exec1 Exec2 5. Heat the mixture with vigorous stirring for the specified time. Exec1->Exec2 Exec3 6. Monitor reaction progress by TLC or LCMS. Exec2->Exec3 Workup1 7. Cool to RT, dilute with an organic solvent (e.g., EtOAc), and filter through celite. Exec3->Workup1 Workup2 8. Wash with water and brine. Workup1->Workup2 Workup3 9. Dry over Na₂SO₄, filter, and concentrate. Workup2->Workup3 Workup4 10. Purify by flash column chromatography. Workup3->Workup4

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Materials:

  • Thiomorpholine 1,1-dioxide (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.1 mmol, 1.1 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

  • Standard glassware for inert atmosphere chemistry, workup, and purification.

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and NaOtBu.

  • Add the thiomorpholine 1,1-dioxide and the aryl halide.

  • Seal the vial with a septum-containing cap, and cycle between vacuum and an inert atmosphere (Argon or N₂) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions may require 4-24 hours for completion.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-arylated product.

Protocol 2: General Procedure for Ullmann-Type N-Arylation

Materials:

  • Thiomorpholine 1,1-dioxide (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.12 mmol, 12 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, add CuI, 1,10-phenanthroline, K₂CO₃, thiomorpholine 1,1-dioxide, and the aryl iodide.

  • Solvent Addition: Add anhydrous DMF to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 130 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 12-48 hours for completion.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

References

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Lam, K., et al. (2010). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Krasnovskaya, O., et al. (2017). One-Pot Aryl-1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. ResearchGate. [Link]

  • Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald, S. L., et al. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. ACS Publications. [Link]

  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

  • Combourieu, B., et al. (2000).

Technical Support Center: Optimization of Oxidation Conditions for N-Substituted Thiomorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of N-substituted thiomorpholines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (thiomorpholine-1-oxide) or a sulfone (thiomorpholine-1,1-dioxide) is a critical transformation. These oxidized derivatives are prevalent scaffolds in medicinal chemistry, valued for their unique physicochemical properties and biological activities.[1][2][3]

This document provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to help you navigate the complexities of these oxidation reactions and achieve optimal, reproducible results.

Section 1: Fundamental Principles & Reaction Pathways

The oxidation of N-substituted thiomorpholines involves the nucleophilic attack of the sulfur lone pair on an electrophilic oxygen atom of an oxidizing agent. The reaction proceeds in a stepwise manner, first forming the sulfoxide, which can then be further oxidized to the sulfone under appropriate conditions.

The ability to selectively stop the reaction at the sulfoxide stage or drive it completely to the sulfone is the primary challenge and the focus of this guide. The choice of oxidant, stoichiometry, temperature, and solvent are the key levers for controlling the reaction's outcome.

G cluster_main General Oxidation Pathway Thiomorpholine N-Substituted Thiomorpholine Sulfoxide N-Substituted Thiomorpholine-1-oxide Thiomorpholine->Sulfoxide [O] (1.0-1.2 eq) Sulfone N-Substituted Thiomorpholine-1,1-dioxide Sulfoxide->Sulfone [O] (>2.0 eq)

Caption: Stepwise oxidation of thiomorpholine to sulfoxide and sulfone.

Section 2: Selecting the Optimal Oxidation Strategy

Choosing the right oxidizing agent is the most critical decision in optimizing your reaction. Different reagents offer varying levels of reactivity and selectivity, and the ideal choice depends on your target product (sulfoxide or sulfone) and the sensitivity of the N-substituent on your starting material.

Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsTarget ProductAdvantagesDisadvantages & Workup Considerations
m-CPBA (meta-Chloroperoxybenzoic acid)DCM or CHCl₃, 0 °C to RTSulfoxide or SulfoneHighly reliable, commercially available, predictable reactivity.[4]Byproduct (m-CBA) is acidic and requires aqueous base wash for removal. Can be unselective with sensitive functional groups.
Oxone® (Potassium peroxymonosulfate)MeOH/H₂O or Acetone/H₂O, RTSulfoxide or SulfoneInexpensive, environmentally benign, powerful oxidant.[5]Reactions can be exothermic. Workup involves quenching and extraction. Can be less selective for sulfoxide.
Hydrogen Peroxide (H₂O₂) Acetic Acid or with a metal catalyst (e.g., W, V, Nb)Sulfoxide or Sulfone"Green" oxidant (byproduct is water), cost-effective.[6][7]Often requires a catalyst for efficient conversion.[6][7][8] Can be slow without activation.[9][10] Over-oxidation is common.
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °C to RTPrimarily SulfoxideHighly selective for sulfoxide formation.Byproduct (sodium iodate) has low solubility and can complicate purification.
Decision Workflow for Oxidant Selection

This workflow provides a logical path to selecting the appropriate conditions based on your experimental goals.

G Start Start: Define Goal Product Desired Product? Start->Product Sulfoxide Target: Sulfoxide Product->Sulfoxide Sulfoxide Sulfone Target: Sulfone Product->Sulfone Sulfone Substituent N-Substituent Sensitive to Oxidation? Oxidant_Sulfoxide Use 1.0-1.2 eq Oxidant (m-CPBA or NaIO₄) Low Temp (0 °C) Substituent->Oxidant_Sulfoxide No Oxidant_Sensitive Use Selective Oxidant (e.g., NaIO₄) Careful Stoichiometry Substituent->Oxidant_Sensitive Yes Sulfoxide->Substituent Oxidant_Sulfone Use >2.0 eq Oxidant (m-CPBA or Oxone®) RT or gentle heat Sulfone->Oxidant_Sulfone

Caption: Decision workflow for selecting an oxidation strategy.

Section 3: Standard Experimental Protocol

This section provides a general, robust protocol for the selective oxidation of an N-substituted thiomorpholine to its corresponding sulfoxide using m-CPBA. This protocol can be adapted for other oxidants and for the synthesis of sulfones.

Objective: To synthesize N-substituted thiomorpholine-1-oxide.

Materials:

  • N-substituted thiomorpholine

  • m-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates, solvents for elution (e.g., Ethyl Acetate/Hexanes), and a visualizing agent (e.g., potassium permanganate stain)

Procedure:

  • Preparation: Dissolve the N-substituted thiomorpholine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: In a separate container, dissolve m-CPBA (1.1 eq, adjusted for purity) in a minimal amount of DCM. Add this solution dropwise to the stirring thiomorpholine solution over 15-30 minutes. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfoxide product should have a lower Rf value than the starting material. A potassium permanganate stain is effective for visualizing all spots. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the oxidation of N-substituted thiomorpholines in a practical question-and-answer format.

Troubleshooting Common Experimental Problems

G Problem1 Problem: Low or No Conversion Cause 1: Inactive Oxidant Cause 2: Insufficient Temp. Cause 3: Wrong Solvent Solution1 Solutions Titrate oxidant or use fresh bottle Allow reaction to warm to RT Switch to a more suitable solvent (e.g., DCM for m-CPBA) Problem1->Solution1 Problem2 Problem: Over-oxidation to Sulfone Cause 1: Excess Oxidant Cause 2: High Temp. Cause 3: Non-selective Oxidant Solution2 Solutions Use 1.0-1.1 eq of oxidant Maintain reaction at 0 °C or lower Use a more selective reagent like NaIO₄ Problem2->Solution2 Problem3 Problem: Side Reactions (e.g., N-Oxidation) Cause 1: N-Substituent is sensitive Cause 2: Unbuffered/Harsh Conditions Solution3 Solutions Consider N-protection (e.g., Boc group) if possible Use buffered conditions or a milder, sulfur-selective oxidant Problem3->Solution3

Caption: Troubleshooting flowchart for common oxidation issues.

Question 1: My reaction is very slow or has stalled completely. What should I do?

  • Answer: First, verify the activity of your oxidizing agent. Peroxy acids like m-CPBA can degrade over time, especially if not stored properly. Use a fresh bottle or titrate a small sample to check its activity. If the oxidant is active, temperature may be the issue. While starting at 0 °C is recommended to control selectivity, some less reactive substrates may require warming to room temperature for the reaction to proceed to completion.

Question 2: I'm trying to make the sulfoxide, but I'm getting a significant amount of the sulfone. How can I improve selectivity?

  • Answer: This is a classic case of over-oxidation. The key to forming the sulfoxide is precise stoichiometric control.[11]

    • Reduce Oxidant: Use no more than 1.05-1.1 equivalents of your oxidizing agent.

    • Control Temperature: Maintain the reaction at a low temperature (0 °C or even -20 °C) throughout the addition and for the duration of the reaction. The oxidation of the sulfoxide to the sulfone has a higher activation energy, so lower temperatures will favor the initial oxidation step.

    • Change Reagent: Switch to a more selective oxidant. Sodium periodate (NaIO₄) is an excellent choice for stopping cleanly at the sulfoxide stage.

Question 3: How can I effectively monitor the reaction's progress?

  • Answer: Thin Layer Chromatography (TLC) is the most common and effective method. The polarity changes significantly between the starting thiomorpholine, the intermediate sulfoxide, and the final sulfone.

    • Thiomorpholine (Starting Material): Least polar, highest Rf.

    • Sulfoxide: Intermediate polarity, intermediate Rf.

    • Sulfone: Most polar, lowest Rf.

    • Visualization: A potassium permanganate (KMnO₄) stain is highly effective as it will react with and visualize all three species.

    • For more quantitative analysis, especially during method development, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the relative amounts of each species over time.[12][13]

Question 4: My N-substituent contains a functional group that is also sensitive to oxidation (e.g., an aniline, another thioether). How can I selectively oxidize the thiomorpholine sulfur?

  • Answer: This is a chemoselectivity challenge. The sulfur in the thiomorpholine ring is generally more nucleophilic and easier to oxidize than many other functional groups. However, with highly sensitive substrates, you may need to take special precautions.

    • Mild Conditions: Use the mildest possible conditions (1.0 eq of oxidant at low temperature).

    • Selective Oxidant: This is the best approach. Using an oxidant known for its selectivity towards sulfur, such as sodium periodate, can often solve the problem.

    • Catalytic Systems: Certain catalytic systems using H₂O₂ with a metal catalyst (e.g., Tungsten-based) can offer high chemoselectivity for sulfide oxidation.[8]

    • Protecting Groups: If the competing functional group is an amine, consider protecting it (e.g., as a Boc-carbamate or an amide) before performing the oxidation.

Question 5: The workup procedure is messy, and I'm losing my product in the aqueous washes. Any tips?

  • Answer: This often happens if your N-substituted sulfoxide or sulfone has high water solubility, which can be imparted by certain N-substituents.

    • Back-Extraction: After the initial separation, extract the combined aqueous layers multiple times with a more polar organic solvent like ethyl acetate or even a 9:1 DCM/isopropanol mixture.

    • Brine Wash: Always use a final brine wash to help break up emulsions and remove dissolved water from the organic layer before drying.

    • Avoid Strong Acids/Bases: If your product is acid or base-sensitive, minimize the use of strong acids or bases during workup or use milder alternatives (e.g., dilute ammonium chloride instead of HCl).

References

  • Chang, Y., Wang, G., & Athavale, A. A. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(15), 5869-5873. [Link]

  • Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Chang, Y., Wang, G., & Athavale, A. A. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]

  • Poupin, P., Truffaut, N., Combourieu, B., Besson, P., & Sarcabal, P. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-442. [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Glavan, A. C., Ghiviriga, I., & El-Salfiti, M. M. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. The Journal of Organic Chemistry, 87(16), 10833-10841. [Link]

  • Glavan, A. C., Ghiviriga, I., & El-Salfiti, M. M. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Glavan, A. C., Ghiviriga, I., & El-Salfiti, M. M. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Tan, J., Li, C., De Bruycker, K., & Zhang, Q. (2018). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ChemTalk. (2022). Common Oxidizing Agents & Reducing Agents. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Organic Chemistry Portal. Oxidizing Agents. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Reddit. (2023). Thioether oxidation. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2020). SSRN. [Link]

  • Kumar, S., Kumar, A., & Kumar, S. (2018). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific reports, 8(1), 1485. [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • Pecci, L., Solinas, S. P., Antonucci, A., Montefoschi, G., Blarzino, C., & Cavallini, D. (1993). The oxidation of sulfur containing cyclic ketimines The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation. Amino acids, 5(1), 23-32. [Link]

  • PubMed. (2018). Subunit mass analysis for monitoring antibody oxidation. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

  • Marvadi, S. K., Kulkarni, P., & Sriram, D. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European journal of medicinal chemistry, 164, 171-178. [Link]

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Technical Support Center: Synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, experience-driven insights into the common challenges, particularly the side reactions, encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and direct synthesis is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction between a 4-halobenzoic acid derivative (typically methyl 4-fluorobenzoate) and thiomorpholine to form the methyl 4-(thiomorpholino)benzoate intermediate. This is followed by the oxidation of the sulfide in the thiomorpholine ring to a sulfone. A final hydrolysis step cleaves the methyl ester to yield the target carboxylic acid.

Q2: What are the most common impurities I should expect?

The primary process-related impurity is the intermediate 4-(1-oxidothiomorpholino)benzoic acid (the sulfoxide). This arises from incomplete oxidation. Other potential impurities include unreacted starting material, 4-(thiomorpholino)benzoic acid , and, under overly harsh conditions, products resulting from the cleavage of the thiomorpholine ring.

Q3: Why is the oxidation step so critical for controlling purity?

The oxidation of the electron-rich sulfur atom is a sequential process, proceeding from sulfide to sulfoxide, and then from sulfoxide to the desired sulfone. The challenge lies in driving the reaction to completion (sulfone) without using conditions so harsh that they promote unwanted side reactions. The kinetics of the second oxidation step (sulfoxide to sulfone) are often slower than the first, creating a window where the sulfoxide can accumulate if reaction time, temperature, or oxidant stoichiometry are not properly controlled.

Q4: What analytical techniques are best for monitoring the reaction and final product purity?

High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It can effectively separate the starting material, the sulfoxide intermediate, and the final sulfone product. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

Q: My overall yield is significantly lower than expected. What are the likely causes?

A: Low yield can stem from issues in either the SNAr or the oxidation step.

  • Incomplete SNAr Reaction: The initial coupling of thiomorpholine and the aryl halide may not have gone to completion.

    • Causality: Insufficient base, low reaction temperature, or too short a reaction time can hinder the SNAr reaction. The reactivity of the halide is also critical (F > Cl).

    • Troubleshooting:

      • Monitor the reaction: Use TLC or HPLC to track the disappearance of the 4-halobenzoic acid starting material.

      • Optimize conditions: Consider a stronger base (e.g., K₂CO₃), a higher boiling point polar aprotic solvent (e.g., DMSO instead of acetonitrile), or increasing the reaction temperature. The synthesis of a similar compound, 4-(4-nitrophenyl)thiomorpholine, is efficiently achieved by heating in acetonitrile with a base[1].

      • Purification: Ensure the intermediate is properly purified before proceeding to the oxidation step.

  • Incomplete Oxidation: The conversion of the sulfide or sulfoxide to the final sulfone is a common bottleneck.

    • Causality: As discussed, the second oxidation step can be sluggish. Insufficient oxidant or non-optimal temperatures are typical culprits.

    • Troubleshooting:

      • Increase Oxidant Stoichiometry: Add the oxidant in slight excess (e.g., 2.2-2.5 equivalents for a direct sulfide-to-sulfone conversion).

      • Adjust Temperature: A modest increase in temperature can significantly accelerate the conversion of the sulfoxide to the sulfone. However, proceed with caution to avoid decomposition (see Issue 3).

  • Product Loss During Workup: The product has moderate solubility.

    • Causality: this compound can be lost during aqueous workups or recrystallization if improper solvents or volumes are used.

    • Troubleshooting: After acidification to precipitate the product, ensure the aqueous solution is thoroughly chilled. Minimize the volume of solvent used for recrystallization and use a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature (e.g., ethanol/water mixtures).

Issue 2: A Persistent Impurity Peak is Observed in HPLC Analysis

Q: My HPLC shows a significant peak with a retention time between my starting material (sulfide) and my final product (sulfone). What is it and how do I get rid of it?

A: This impurity is almost certainly the 4-(1-oxidothiomorpholino)benzoic acid (sulfoxide) intermediate. The sulfur atom in thiomorpholine derivatives is a known "metabolically soft spot" precisely because it is easily oxidized, first to the sulfoxide and then to the sulfone[1].

  • Identification: The sulfoxide will have a molecular weight that is 16 amu higher than the starting sulfide and 16 amu lower than the final sulfone product. This can be readily confirmed by LC-MS.

  • Causality: This side product forms when the oxidation process is halted or is too slow to convert the sulfoxide fully into the sulfone. Mild oxidation of a thiomorpholine derivative with H₂O₂ is a known method to produce the corresponding sulfoxide[2].

  • Troubleshooting & Mitigation:

    • Extend Reaction Time: Continue monitoring the reaction by HPLC. The sulfoxide peak should decrease as the product peak increases.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the barrier for the second oxidation.

    • Add More Oxidant: If the reaction has stalled, a small additional charge of the oxidizing agent may be required to drive it to completion.

    • Purification: If the sulfoxide impurity persists, it can often be removed by careful recrystallization, as its polarity and crystal packing will differ from the desired sulfone.

Issue 3: NMR Spectrum Shows Unidentified Aliphatic Signals and Reaction Mixture Darkens

Q: During the oxidation step, my reaction mixture turned dark brown, and the ¹H NMR of the crude product shows complex signals that don't correspond to the thiomorpholine ring. What happened?

A: This strongly suggests oxidative cleavage of the thiomorpholine ring .

  • Causality: The thiomorpholine ring, while generally stable, can be cleaved under harsh oxidative conditions. This is particularly true if strong oxidants (like KMnO₄) are used at elevated temperatures or in the presence of strong acids/bases. Research on the biodegradation of thiomorpholine has shown that oxidation can lead to ring cleavage, forming products like thiodiglycolic acid[3]. The darkening of the reaction mixture is a classic sign of decomposition.

  • Troubleshooting & Mitigation:

    • Control Temperature: This is the most critical parameter. Run the oxidation at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.

    • Choose a Milder Oxidant: If you are using a potent oxidant like potassium permanganate, consider switching to alternatives known for cleaner oxidations of sulfides, such as:

      • Hydrogen Peroxide (H₂O₂) in acetic acid or methanol.

      • meta-Chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM).

      • Oxone® (potassium peroxymonosulfate) in a biphasic or alcoholic solvent system.

    • pH Control: Maintain a neutral or slightly acidic pH during the oxidation, as strongly basic or acidic conditions can promote ring-opening pathways.

Visualized Pathways and Workflows

Overall Synthetic Pathway

The diagram below outlines the standard two-step synthesis.

Caption: Standard two-step synthesis of the target molecule.

Oxidation and Side Reaction Pathways

This diagram illustrates the desired oxidation pathway alongside the formation of key side products.

G Sulfide 4-(Thiomorpholino)benzoic acid (Sulfide) Sulfoxide 4-(1-Oxidothiomorpholino)benzoic acid (Sulfoxide Intermediate) Sulfide->Sulfoxide +1 eq. Oxidant (Fast) Cleavage Ring Cleavage Products (e.g., Thiodiglycolic Acid Derivatives) Sulfide->Cleavage Harsh Conditions (High Temp, Strong Oxidant) Sulfone This compound (Desired Product) Sulfoxide->Sulfone +1 eq. Oxidant (Slower)

Caption: Oxidation pathway and potential side reactions.

Troubleshooting Workflow for Impurity Identification

Use this decision tree when an unexpected peak appears in your HPLC chromatogram.

G Start Unexpected Peak in HPLC CheckMS Analyze by LC-MS Determine Molecular Weight (MW) Start->CheckMS CompareMW Compare MW to Starting Material (SM) and Product (P) CheckMS->CompareMW Result1 Impurity is SM (Incomplete Reaction) CompareMW->Result1 MW = MW_SM Result2 Impurity is Sulfoxide (MW = SM + 16) CompareMW->Result2 MW = MW_P - 16 Result3 Unknown Impurity (Potential Ring Cleavage) CompareMW->Result3 MW is unexpected

Caption: Decision workflow for identifying unknown impurities.

Data & Protocols

Table 1: Common Impurities & Identification Summary
Impurity NameCommon OriginAnalytical Signature
4-(Thiomorpholino)benzoic acidIncomplete oxidationHPLC: Lowest retention time. LC-MS: [M+H]⁺ at m/z 224.1
4-(1-Oxidothiomorpholino)benzoic acidIncomplete oxidationHPLC: Retention time between sulfide and sulfone. LC-MS: [M+H]⁺ at m/z 240.1
Ring Cleavage ProductsOver-oxidation / High TempHPLC: Multiple, often broad peaks. LC-MS/NMR: Requires detailed analysis.
Protocol 1: General HPLC Method for In-Process Control

This method provides a baseline for monitoring the reaction progress.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 2: Recommended Oxidation Procedure

This protocol uses a common and relatively mild oxidant to minimize side reactions.

  • Dissolution: Dissolve the starting material, methyl 4-(thiomorpholino)benzoate (1.0 eq), in glacial acetic acid (5-10 volumes).

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by HPLC until the sulfoxide intermediate is below the desired threshold (e.g., <1%). If the reaction stalls, gently warm to 40 °C for 2-4 hours.

  • Quenching & Precipitation: Once complete, slowly pour the reaction mixture into cold water (10 volumes). The product, methyl 4-(1,1-dioxidothiomorpholino)benzoate, will precipitate.

  • Isolation: Stir the slurry for 1 hour in an ice bath, then filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid using standard aqueous acid (e.g., 6N HCl) or base (e.g., LiOH) conditions.

References

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 7(1-4), 45-51. Available at: [Link]

  • Le Fer, G., et al. (2019). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 11(12), 2090. Available at: [Link]

  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 338(10), 693-700. Available at: [Link]

  • Novotná, K., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1838. Available at: [Link]

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Technical Support Center: Improving the Solubility of 4-(1,1-Dioxidothiomorpholino)benzoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 4-(1,1-Dioxidothiomorpholino)benzoic acid in biological assays. As a Senior Application Scientist, this content is structured to offer not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge: Physicochemical Properties

This compound is a benzoic acid derivative with a molecular weight of 255.29 g/mol .[1][2][3] Its structure includes a thiomorpholine dioxide moiety, contributing to its overall physicochemical profile.[1] A key characteristic is its predicted pKa of 5.02±0.10, which indicates it is a weak acid.[1] This acidic nature is a critical factor influencing its solubility.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H13NO4S[1]
Molecular Weight255.29 g/mol [1][2][3]
Predicted pKa5.02 ± 0.10[1]
Melting Point308-311°C[1]

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues.

Q1: My this compound is not dissolving in my aqueous buffer. Why is this happening?

A1: The low aqueous solubility of this compound is a primary obstacle. This is due to the hydrophobic nature of the molecule. For carboxylic acids, solubility is highly dependent on pH.[4][5][6] At a pH below its pKa, the carboxylic acid group is protonated and neutral, leading to lower solubility in water.[5]

Q2: What is the recommended method for preparing a stock solution?

A2: Due to its poor aqueous solubility, it is essential to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Accurately weigh 2.55 mg of this compound.

  • Add 1 mL of high-purity DMSO.

  • Vortex thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming to 37°C can aid this process.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I'm observing precipitation when I dilute my DMSO stock into my cell culture medium. What should I do?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. The following workflow can help you troubleshoot this issue.

Caption: Troubleshooting workflow for precipitation upon dilution.

Strategy 1: pH Adjustment

Since this compound is a weak acid, its solubility can be significantly increased by raising the pH of the aqueous buffer.[5][6][7] When the pH is above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[5][7]

Protocol for pH-Mediated Solubilization:

  • Prepare your desired aqueous buffer.

  • Slowly add a dilute base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated meter.

  • Adjust the pH to a level that is at least 1-2 units above the compound's pKa (e.g., pH 7.0-8.0).

  • Once the pH is stable, add the DMSO stock solution dropwise while stirring.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9][10] They work by reducing the polarity of the aqueous environment.[11]

Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationConsiderations
Ethanol1-5%Can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated by cells.[9]
Propylene Glycol1-5%Can cause cell stress at higher concentrations.

Protocol for Co-solvent Application:

  • Prepare a working solution of your chosen co-solvent in your assay buffer.

  • Add the DMSO stock of this compound to the co-solvent-containing buffer.

  • Vortex to mix thoroughly.

  • Always include a vehicle control with the same final concentration of DMSO and co-solvent in your experiment.

Q4: My compound shows low or inconsistent activity in my cell-based assay. Could this be a solubility issue?

A4: Yes, poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in apparently low potency. It is crucial to ensure that the compound is fully dissolved at the tested concentrations.

Caption: Decision tree for investigating low compound activity.

Part 3: Advanced Solubilization Techniques

For more challenging applications, such as in vivo studies, advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that enhance aqueous solubility.[12][13][14][15]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate poorly soluble drugs.[16][17][18][19][20] Liposomes can improve the bioavailability of hydrophobic compounds.[16][18]

  • Nanoparticle Formulations: Nanotechnology offers various approaches to enhance the solubility and delivery of poorly soluble compounds.[21]

The choice of an advanced formulation approach depends on the specific experimental requirements and should be guided by formulation development principles.

Part 4: Essential Best Practices

  • Vehicle Controls: Always include a vehicle control in your experiments that contains the same concentration of all solvents (e.g., DMSO, co-solvents) used to dissolve the test compound.

  • DMSO Concentration: While some cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.5% to avoid cytotoxicity.[22][23][24][25] The specific tolerance of your cell line should be determined experimentally.[23]

  • Visual Inspection: Always visually inspect your final solutions for any signs of precipitation or cloudiness before adding them to your assay.

References

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  • 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid - PubChem. (n.d.).
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  • 108052-76-2, 4-(BROMOMETHYL)-BENZOIC ACID, 1,1-DIMETHYLETHYL ESTER Formula. (n.d.).

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Technical Support Center: A Troubleshooting Guide for Coupling Reactions with 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 4-(1,1-dioxidothiomorpholino)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our goal is to provide practical, experience-driven advice to help you overcome common challenges in coupling reactions, ensuring the efficiency and success of your experiments.

The unique structure of this compound, featuring a rigid sulfone moiety, presents specific challenges that require careful consideration of reaction conditions. The strong electron-withdrawing nature of the thiomorpholine S,S-dioxide group deactivates the carboxylic acid, making its activation and subsequent coupling more demanding than for simple benzoic acids. This guide addresses these nuances in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is showing low to no conversion. What are the primary causes and how can I fix it?

Answer: This is the most common issue encountered and typically stems from inefficient activation of the carboxylic acid, which is electronically deactivated by the adjacent sulfone group.

Potential Causes & Recommended Solutions:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents may struggle to activate the carboxylate group effectively. The electron density is pulled away from the carboxylate, making it a weaker nucleophile to attack the coupling agent.

    • Solution A - Stronger Coupling Reagents: Switch from standard carbodiimides like EDC to more potent uronium or phosphonium salt-based reagents. Reagents like HATU, HBTU, or PyBOP are designed for challenging couplings and often give superior results.

    • Solution B - Additive Optimization: If using a carbodiimide (e.g., EDC), the choice of additive is critical. While HOBt is standard, HOAt (1-hydroxy-7-azabenzotriazole) is more effective at preventing side reactions and accelerating the coupling of deactivated acids. A combination of EDC/HOAt is a powerful alternative.[1]

    • Solution C - Two-Step Acid Chloride Formation: For particularly stubborn couplings, converting the carboxylic acid to the more reactive acyl chloride is a reliable strategy.[2][3] This intermediate will then readily react with the amine. However, this method involves harsher reagents and an additional synthetic step.

  • Poor Nucleophilicity of the Amine Partner: If your amine is also electron-deficient (e.g., an aniline with electron-withdrawing groups), you face a doubly challenging situation.

    • Solution: This scenario requires the most robust activation conditions. The use of HATU or PyBOP is strongly recommended. Additionally, consider increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and extending the reaction time. Microwave-assisted synthesis can also be highly effective in driving these difficult reactions to completion.[4]

  • Incorrect Base or Stoichiometry: The base is not just for scavenging acid; it plays a crucial role in the reaction rate.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid primary or secondary amines like triethylamine (TEA) if your system is sensitive, as they can act as competing nucleophiles. Ensure at least 2-3 equivalents of the base are used.

Question 2: The reaction proceeds, but I observe significant formation of an anhydride or other side products, making purification difficult. What's happening?

Answer: Side product formation often points to the activated intermediate having a long lifetime without being consumed by the amine, allowing it to react with another molecule of the starting carboxylic acid.

Potential Causes & Recommended Solutions:

  • Slow Nucleophilic Attack by the Amine: If the amine is sterically hindered or electronically poor, the activated carboxylic acid intermediate can linger.

    • Solution A - Control Reagent Stoichiometry and Addition: Avoid using a large excess of the carboxylic acid. A common strategy is to pre-activate the acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures a high concentration of the active intermediate is ready when the nucleophile is introduced.[2]

    • Solution B - Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Run a temperature screen (e.g., 0 °C, RT, 40 °C) to find the optimal balance between reaction rate and purity.

  • Hydrolysis of Activated Intermediate: Trace amounts of water can hydrolyze the activated species back to the starting carboxylic acid, reducing yield.

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[5]

Troubleshooting Workflow for Amide Coupling

Below is a logical workflow to diagnose and solve common issues in amide coupling reactions involving our target molecule.

TroubleshootingWorkflow cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low or No Product Formation diag1 Check Starting Materials Purity (NMR/LCMS)? Anhydrous Solvents? start->diag1 diag2 Review Reaction Conditions Inefficient Activation? Poor Nucleophile? Incorrect Base/Temp? start->diag2 diag3 Analyze Crude Mixture Side Products Present? Unreacted Acid/Amine? start->diag3 sol1 Use Stronger Coupling Reagent (HATU, PyBOP) diag2:f1->sol1 sol2 Convert to Acyl Chloride (SOCl₂) diag2:f1->sol2 sol3 Increase Temperature / Time diag2:f2->sol3 sol4 Optimize Base (DIPEA) & Stoichiometry diag2:f3->sol4 sol5 Pre-activate Acid Before Adding Amine diag3:f1->sol5

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs): Esterification Reactions

Question 3: I am attempting a Fischer esterification with an alcohol and a catalytic acid, but the reaction is not proceeding. Why?

Answer: Fischer esterification is an equilibrium-limited process that relies on the protonation of the carbonyl oxygen. The electron-withdrawing sulfone group reduces the basicity of the carbonyl oxygen, making it less favorable to protonate and thus slowing down the entire catalytic cycle.

Potential Causes & Recommended Solutions:

  • Electronic Deactivation: The primary cause is the reduced reactivity of the carboxylic acid under acidic conditions.

    • Solution A - Anhydrous Conditions and Water Removal: To drive the equilibrium, the reaction must be conducted under strictly anhydrous conditions, and water must be removed as it forms, typically using a Dean-Stark apparatus.[6]

    • Solution B - Alternative Esterification Methods: It is highly recommended to bypass Fischer esterification. The Steglich esterification, using a carbodiimide (DCC or EDC) with a catalytic amount of DMAP (4-Dimethylaminopyridine), is a much more effective method for this substrate.[1] Another excellent option is to form the acid chloride first and then react it with the alcohol in the presence of a base like pyridine or DIPEA.[7]

Recommended Protocols & Data

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Add an anhydrous solvent such as DMF or CH₂Cl₂ (to make a 0.1-0.2 M solution).

  • Add the amine coupling partner (1.1 eq).

  • Add HATU (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise while stirring.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation
  • Step A: Acyl Chloride Synthesis

    • In a fume hood, suspend this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.

    • Concentrate the mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is often used immediately in the next step without further purification.[3]

  • Step B: Amidation

    • Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and a base like pyridine or DIPEA (2.0 eq) in anhydrous CH₂Cl₂.

    • Add the amine solution dropwise to the acyl chloride solution.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-16 hours.

    • Work up and purify as described in Protocol 1.

Table 1: Recommended Coupling Conditions
Coupling Partner TypeRecommended ReagentBaseSolventTypical Temp.Notes
Primary Aliphatic Amine EDC / HOBt or HATUDIPEADMF, CH₂Cl₂RTGenerally straightforward; EDC/HOBt may suffice.
Secondary Amine HATU or PyBOPDIPEADMFRT to 40 °CIncreased steric hindrance may require more forcing conditions.
Electron-Poor Aniline HATUDIPEA, CollidineDMF, DMAc40 to 60 °CChallenging; requires potent activators and higher temperatures.[1]
Primary/Secondary Alcohol EDC / DMAP (cat.)NoneCH₂Cl₂RTSteglich esterification is highly effective.[7]
Hindered Alcohol Acyl Chloride RoutePyridine, DIPEACH₂Cl₂, THF0 °C to RTTwo-step protocol is most reliable for hindered substrates.
Amide Coupling Reaction Mechanism

Understanding the mechanism highlights the critical role of the coupling reagent and additives.

AmideCouplingMechanism Acid R-COOH (Deactivated Acid) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (Less Reactive, More Stable) O_Acyl->HOBt_Ester + HOBt - DCU HOBt HOBt HOBt->HOBt_Ester Product Amide Product HOBt_Ester->Product + R'-NH₂ - HOBt Amine R'-NH₂ Amine->Product

Caption: General mechanism for EDC/HOBt mediated amide coupling.

References

  • WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • CN111518003A - Purification method of dithiodibenzoic acid.
  • Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.Benchchem.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Tips and tricks for difficult amide bond form
  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure.Organic Syntheses.
  • How can I solve my problem with Suzuki coupling?
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC - NIH.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACEUTICAL IMPORTANCE OF NOVEL 4H-1, 4-BENZOTHIAZINES, AND THEIR SULFONE ANALOGUES.IJPSR.
  • US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Recent Advances in the Synthesis of 4H-Benzo[d][2][8]oxathiin-4-ones and 4H-Benzo[d][2][8]dioxin-4-ones. MDPI.

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
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  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions.NIH.
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.Indo American Journal of Pharmaceutical Research.
  • synthesis, spectral characterization and pharmaceutical importance of novel 4h-1, 4-benzothiazines, and their sulfone analogues.
  • Esterification of benzoic acid in a continuous flow microwave reactor.
  • Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole.Benchchem.
  • Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence.PMC - PubMed Central.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.MDPI.

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Technical Support Center: Synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are scaling up the synthesis of this valuable bifunctional molecule. As a key building block in pharmaceutical development, robust and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: Synthetic Strategy

The synthesis of this compound is typically achieved via a two-step process. The core strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by an oxidation step. This approach is generally favored for its reliability and scalability.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). This step involves the coupling of thiomorpholine with an activated benzoic acid derivative, typically 4-fluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring, making it susceptible to nucleophilic attack, particularly at the para position.[1][2] Fluorine is an excellent leaving group for SNAr reactions, often leading to higher reaction rates and yields compared to other halogens.[1][3]

  • Step 2: Oxidation. The sulfur atom in the resulting 4-(thiomorpholino)benzoic acid intermediate is then oxidized to a sulfone. This transformation is crucial as the thiomorpholine-1,1-dioxide moiety is a privileged scaffold in medicinal chemistry, enhancing properties like polarity and metabolic stability.[4][5]

The following sections will address specific challenges and questions that may arise during these two critical steps.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is showing low conversion or stalling. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the SNAr step is a frequent issue when scaling up. Several factors can contribute to this problem.

  • Insufficient Base or Inappropriate Base Choice: A base is required to deprotonate the thiomorpholine, increasing its nucleophilicity, and to scavenge the HF generated.

    • Causality: An inadequate amount of base will result in a buildup of acid, which protonates the thiomorpholine, rendering it non-nucleophilic. The choice of base is also critical; a base that is too strong can lead to side reactions, while one that is too weak may not facilitate the reaction effectively.

    • Solutions:

      • Increase Base Equivalents: Ensure at least 2.0-2.5 equivalents of a mild inorganic base like K₂CO₃ or Cs₂CO₃ are used.

      • Consider an Organic Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, as demonstrated in analogous syntheses.[6]

      • Solvent Synergy: Ensure the chosen base is sufficiently soluble in the reaction solvent. K₂CO₃, for instance, has better solubility in DMF or DMSO than in acetonitrile.

  • Suboptimal Reaction Temperature: SNAr reactions often have a significant activation energy barrier.

    • Causality: Insufficient thermal energy will result in a slow reaction rate. The aromaticity of the benzene ring must be overcome to form the intermediate Meisenheimer complex.[7]

    • Solutions:

      • Increase Temperature: Gradually increase the reaction temperature. For a 4-fluorobenzoic acid substrate, temperatures between 80 °C and 120 °C in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) are typically effective.

      • Monitor for Degradation: While increasing temperature, monitor the reaction by TLC or LC-MS for the appearance of degradation byproducts.

  • Solvent Polarity and Purity: The solvent plays a crucial role in stabilizing the charged intermediate.

    • Causality: The rate-determining step is often the initial nucleophilic attack to form the negatively charged Meisenheimer complex.[3] Polar aprotic solvents (DMSO, DMF, NMP) are essential to solvate this charged intermediate and accelerate the reaction. Water impurities can compete with the desired nucleophile and should be minimized.

    • Solutions:

      • Use High-Purity Solvents: Employ anhydrous polar aprotic solvents.

      • Solvent Selection: If yield is low in a solvent like acetonitrile, switch to a more polar solvent like DMSO.

Question 2: The oxidation of the sulfur atom is incomplete, resulting in a mixture of the desired sulfone and the sulfoxide intermediate. How can I drive the reaction to completion?

Answer: Achieving complete oxidation to the sulfone without byproduct formation requires careful control of the oxidant and reaction conditions. The formation of the sulfoxide is a common issue.[8]

  • Choice and Stoichiometry of Oxidant: Different oxidizing agents have varying potentials.

    • Causality: Milder oxidizing agents or an insufficient amount of a strong oxidant may only convert the sulfide to the sulfoxide. The oxidation of the sulfoxide to the sulfone has a higher activation energy.

    • Solutions:

      • Hydrogen Peroxide (H₂O₂): This is a common and clean oxidant. Using a slight excess (e.g., 2.2-2.5 equivalents) in a solvent like acetic acid or with a catalyst (e.g., sodium tungstate) can effectively drive the reaction to the sulfone.

      • Potassium Permanganate (KMnO₄): This is a very strong oxidant. Its use can ensure full conversion but carries the risk of over-oxidation if not controlled carefully. A patent suggests adding KMnO₄ in batches to control the reaction exotherm and improve the oxidation effect.[9]

      • Increase Oxidant Equivalents: If sulfoxide is observed, consider a second addition of the oxidant after an initial reaction period. Always monitor progress carefully by LC-MS to avoid over-oxidation.

  • Reaction Temperature and Time:

    • Causality: The second oxidation step (sulfoxide to sulfone) often requires more forcing conditions than the first (sulfide to sulfoxide).

    • Solutions:

      • Elevated Temperature: Performing the oxidation at a moderately elevated temperature (e.g., 50-70 °C) can provide the necessary energy to complete the conversion to the sulfone.

      • Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) after the initial exotherm subsides.

Question 3: I'm having difficulty with the final purification. The product seems insoluble or precipitates with impurities. What is an effective purification strategy?

Answer: The final product is a zwitterionic-like compound with both an acidic carboxylic acid group and a polar sulfone group, which can make purification challenging. Its high melting point (308-311°C) suggests strong intermolecular forces and potentially low solubility in many common organic solvents.[10]

  • Crystallization/Precipitation: This is often the most effective method for purifying the final product on a large scale.

    • Causality: The product's polarity and acidity can be exploited. It should be soluble in a basic aqueous solution and insoluble in an acidic aqueous solution.

    • Solutions:

      • Acid-Base Workup: After the reaction is complete, quench any remaining oxidant. Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.[11]

      • pH-Controlled Precipitation: Make the aqueous layer basic (e.g., with NaOH or Na₂CO₃) to dissolve the product as its carboxylate salt, washing away any neutral organic impurities. Then, carefully acidify the aqueous layer with a strong acid like HCl to a pH of ~1-2.[12] The desired this compound should precipitate as a solid.

      • Recrystallization: If the precipitated solid is still impure, consider recrystallization from a polar solvent system, such as water, ethanol/water, or acetic acid/water.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic workflow for producing this compound?

A1: The recommended workflow is a two-step synthesis followed by a pH-driven purification. This process is outlined in the diagram below.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification A 4-Fluorobenzoic Acid + Thiomorpholine B Add Base (K2CO3) & Solvent (DMSO) A->B C Heat (80-120°C) B->C D Intermediate: 4-(Thiomorpholino)benzoic acid C->D E Dissolve Intermediate in Acetic Acid D->E Workup & Isolation F Add H2O2 (2.2 eq) E->F G Heat (50-70°C) F->G H Crude Product G->H I Dissolve in Basic Water (pH > 9) H->I Quench & Dilute J Wash with Organic Solvent I->J K Acidify Aqueous Layer (pH < 2) J->K L Filter & Dry Pure Product K->L

Caption: Synthetic workflow for this compound.

Q2: Why is 4-fluorobenzoic acid preferred over 4-chloro- or 4-bromobenzoic acid for the SNAr reaction?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond.[3] Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect makes the carbon atom it's attached to highly electrophilic and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate, making fluoroarenes surprisingly the most reactive substrates in SNAr, following the trend F > Cl > Br > I.[1][3]

Q3: What safety precautions are necessary when handling the reagents for this synthesis?

A3: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Thiomorpholine: It is harmful if swallowed and can cause skin irritation. Handle in a well-ventilated fume hood.

  • Hydrogen Peroxide (30% w/w): Strong oxidizer. Can cause severe skin burns and eye damage. Avoid contact with combustible materials.

  • Potassium Permanganate: Strong oxidizer. Stains skin and can cause burns. Handle with care and avoid contact with organic materials.

  • Polar Aprotic Solvents (DMSO, DMF): Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves (nitrile gloves are often recommended, but check compatibility charts).

Q4: How can I effectively monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.

  • TLC: For the SNAr step, use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots correctly. For the oxidation, a more polar system like dichloromethane/methanol may be required. Visualize with a UV lamp.

  • LC-MS: This is the ideal method, especially for the oxidation step. It allows you to clearly distinguish between the starting material (M), the sulfoxide intermediate (M+16), and the desired sulfone product (M+32), providing unambiguous confirmation of reaction progress and purity.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis on a laboratory scale.

Step 1: Synthesis of 4-(Thiomorpholino)benzoic acid

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous dimethyl sulfoxide (DMSO) (approx. 5 mL per gram of 4-fluorobenzoic acid).

  • Add thiomorpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the 4-fluorobenzoic acid is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude intermediate, 4-(thiomorpholino)benzoic acid.

Step 2: Synthesis of this compound

  • In a flask, suspend the crude 4-(thiomorpholino)benzoic acid (1.0 eq) from the previous step in glacial acetic acid (approx. 10 mL per gram).

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise. The addition may be exothermic.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by LC-MS for the complete conversion of the starting material and the sulfoxide intermediate into the sulfone product.

  • Cool the reaction to room temperature. A precipitate of the final product may form.

  • Pour the mixture into a large volume of cold water to fully precipitate the product.

  • Filter the white solid, wash extensively with water to remove residual acetic acid, and then dry under high vacuum. The product can be further purified by the pH-controlled precipitation method described in the Troubleshooting section if necessary.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the key reaction steps.

StepParameterCondition ACondition BExpected Outcome
SNAr BaseK₂CO₃ (2.5 eq)DIPEA (3.0 eq)K₂CO₃ is cost-effective and generally provides high yields. DIPEA can improve solubility but is more expensive.
SolventDMSODMFBoth are excellent solvents. DMSO's higher boiling point can allow for higher reaction temperatures if needed.
Temperature100 °C120 °CHigher temperatures can accelerate the reaction but may increase the risk of side product formation.
Oxidation OxidantH₂O₂ / Acetic AcidKMnO₄ / Acetone/H₂OH₂O₂ is a cleaner oxidant with water as the only byproduct. KMnO₄ is stronger but produces MnO₂ waste.
Temperature60 °CRoom TemperatureHeating is often required for complete conversion to the sulfone with H₂O₂. KMnO₄ reactions can often proceed at RT.
Purification MethodPrecipitation (pH)Column ChromatographypH-driven precipitation is highly effective for scale-up. Chromatography is useful for small-scale purification of very impure samples.
Overall Yield >75% (over two steps)

References

  • Guidechem. Thiomorpholine-1,1-dioxide 39093-93-1 wiki.
  • Benchchem. Application Notes and Protocols: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide.
  • Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Study.com.
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  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • CookeChem. 4-(1,1-Dioxidothiomorpholino)benzoicacid , 95+% , 451485-62-4.
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Technical Support Center: Purity Assessment of 4-(1,1-Dioxidothiomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-(1,1-Dioxidothiomorpholino)benzoic acid (CAS 451485-62-4). This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to determine the purity of this important synthetic building block. As a benzoic acid derivative containing a polar thiomorpholine dioxide moiety, this compound presents unique analytical challenges that demand carefully optimized methodologies.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your purity assessments.

The Critical Role of Purity Analysis

This compound is a valuable intermediate in medicinal chemistry. The purity of this starting material is paramount, as even trace impurities can lead to the formation of undesired side products, complicate reaction monitoring, and potentially introduce toxic or genotoxic components into the final active pharmaceutical ingredient (API).[2] Therefore, rigorous analytical control is not just a matter of good practice but a necessity for regulatory compliance and the integrity of your research.

Analytical Strategy Overview

A multi-faceted approach is recommended for the comprehensive purity profiling of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection serves as the primary tool for quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for impurity identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).

Analytical_Workflow cluster_0 Purity Assessment Workflow Start Sample of this compound HPLC_UV HPLC-UV Analysis (Primary Purity Assay) Start->HPLC_UV Purity_Check Purity ≥ 99.5%? HPLC_UV->Purity_Check LC_MS LC-MS Analysis (Impurity ID) Purity_Check->LC_MS No Report Final Purity Report Purity_Check->Report Yes NMR NMR Spectroscopy (Structural Confirmation & qNMR) LC_MS->NMR Investigate Investigate & Re-purify NMR->Investigate Investigate->Start

Caption: General workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for determining the purity of this compound by quantifying the main peak relative to any impurities. A reversed-phase method is typically employed.

Recommended HPLC Protocol
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and peak shape for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (around 2.1) ensures the carboxylic acid is fully protonated, preventing ionic interactions with the stationary phase and reducing peak tailing.[3]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 15 minA gradient is recommended to ensure elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.[4]
Detection (UV) 235 nmBenzoic acid derivatives typically show strong absorbance in this region.[5]
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved. If not, use the mobile phase as the diluent.[3]
Troubleshooting & FAQs for HPLC Analysis

Question: Why is my main peak tailing?

  • Answer: Peak tailing for this compound is most often caused by two factors:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the C18 column can have a slight positive charge and interact with the deprotonated (negatively charged) carboxylic acid of your analyte. This secondary interaction causes a portion of the analyte to lag, resulting in a tail.[3]

    • Incorrect Mobile Phase pH: The compound has a predicted pKa of ~5.02.[1] If the mobile phase pH is not at least 2 units below this value (i.e., pH < 3), a significant portion of the analyte will be in its ionized (carboxylate) form, leading to strong interactions with the stationary phase and severe tailing. Using a mobile phase with 0.1% phosphoric or formic acid is critical.[3]

Question: My retention time is shifting between injections. What's wrong?

  • Answer: Retention time instability is usually due to one of the following:

    • Inadequate Column Equilibration: Always ensure the column is equilibrated with the initial mobile phase conditions for at least 10-20 column volumes before the first injection and between gradient runs.[3][4]

    • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing it manually, slight variations in composition between batches can cause shifts.[6]

    • Temperature Fluctuations: A column oven is highly recommended to maintain a constant temperature, as even small changes in lab temperature can affect retention times.[4]

    • Column Degradation: Over time, the stationary phase can degrade, especially if exposed to extreme pH. If the problem persists and worsens over many injections, the column may need to be replaced.

Troubleshooting_Peak_Tailing cluster_1 Troubleshooting HPLC Peak Tailing Problem Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Problem->Check_pH Adjust_pH Adjust pH with 0.1% H₃PO₄ or Formic Acid Check_pH->Adjust_pH No Check_Column Using a Modern, End-Capped C18 Column? Check_pH->Check_Column Yes Adjust_pH->Problem Use_New_Column Switch to a high-purity, end-capped column Check_Column->Use_New_Column No Consider_TFA Add 0.05% TFA as an ion-pairing agent (Use with caution) Check_Column->Consider_TFA Yes Use_New_Column->Problem Resolved Problem Resolved Consider_TFA->Resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for identifying known and unknown impurities. It provides the molecular weight of eluting compounds, which is crucial for structural elucidation.

Recommended LC-MS Protocol

The HPLC method described above is an excellent starting point. However, some modifications are necessary for MS compatibility.

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, 3.5 µmSmaller ID columns are often used with MS to reduce solvent load.
Mobile Phase A 0.1% Formic Acid in WaterCritical: Phosphoric acid is non-volatile and will contaminate the mass spectrometer. Formic acid is a volatile alternative that provides the necessary pH control.[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/minAdjusted for the smaller column ID.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated, making it highly suitable for detection in negative ion mode ([M-H]⁻).
Detection Mode Full Scan (e.g., m/z 100-600)To detect and identify unknown impurities.
Troubleshooting & FAQs for LC-MS Analysis

Question: I see several small peaks in my total ion chromatogram (TIC) that were not in my UV chromatogram. What are they?

  • Answer: This is common and highlights the superior sensitivity of MS for some compounds. These peaks could be:

    • Impurities without a Chromophore: Some impurities may not absorb UV light at your chosen wavelength but will still ionize in the MS source.

    • Process-Related Impurities: Consider the synthetic route. Are there any unreacted starting materials, reagents, or by-products that could be present at trace levels?[8] For example, impurities related to the synthesis of the thiomorpholine ring or the benzoic acid moiety could be present.

    • Degradation Products: Benzoic acid derivatives can degrade under certain conditions.[9] Check the mass of the impurity; a loss of CO₂ (44 Da) could indicate decarboxylation.

Question: How do I confirm the identity of a suspected impurity?

  • Answer:

    • Check the Mass: The first step is to determine the accurate mass of the [M-H]⁻ ion.

    • Propose a Structure: Based on the synthetic pathway, propose a likely structure for an impurity that matches the observed mass.

    • Synthesize or Source a Standard: The gold standard for confirmation is to obtain an authentic reference standard of the suspected impurity and compare its retention time and mass spectrum with the peak in your sample.

    • Tandem MS (MS/MS): If a standard is unavailable, fragmenting the impurity's parent ion (MS/MS) can provide structural information to support your proposed identification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the identity of the bulk material and can be used for quantitative purity assessment (qNMR) against a certified internal standard.

Recommended ¹H NMR Protocol
ParameterRecommended SettingRationale
Solvent DMSO-d₆The compound is readily soluble in DMSO, and the acidic proton of the carboxylic acid is typically observable as a broad singlet.[11]
Internal Standard (for qNMR) Maleic Anhydride or Dimethyl SulfoneChoose a standard with a known purity, is stable, and has a sharp singlet that does not overlap with any analyte signals.
Relaxation Delay (d1) 30 seconds (for qNMR)A long relaxation delay is crucial for accurate integration, ensuring all protons have fully relaxed before the next pulse.
Interpreting the ¹H NMR Spectrum
  • Aromatic Protons: Expect two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.[12]

  • Thiomorpholine Protons: The protons on the thiomorpholine dioxide ring will appear as two multiplets (or complex signals) in the aliphatic region.

  • Carboxylic Acid Proton: A very broad singlet, typically far downfield (>12 ppm), which may exchange with residual water in the solvent.

  • Impurity Signals: Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent. Integrating these peaks relative to the main compound can provide an estimate of impurity levels, assuming the impurity structure and proton count are known.

Troubleshooting & FAQs for NMR Analysis

Question: My carboxylic acid proton peak is very broad or not visible. Why?

  • Answer: This is due to chemical exchange with trace amounts of water (H₂O) in the DMSO-d₆ solvent. The proton is rapidly exchanging between your molecule and water, leading to signal broadening. In some cases, it can be so broad that it's lost in the baseline. This is normal behavior for carboxylic acids.

Question: Can I use NMR to determine the absolute purity?

  • Answer: Yes, this is the principle of quantitative NMR (qNMR). By adding a precisely weighed amount of a high-purity internal standard to a precisely weighed amount of your sample, you can calculate the absolute purity of your compound. You compare the integral of a known number of protons from your analyte to the integral of a known number of protons from the standard. This technique is highly accurate and can be considered a primary analytical method.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Yang, Y., & Lindquist, E. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tsizin, S., Fialkov, A. B., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Youcef, A., et al. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • van Wijk, A. M. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@Utrecht University. Retrieved from [Link]

  • Al-Absi, K. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. ResearchGate. Retrieved from [Link]

  • Lee, E. A., et al. (2002). Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. USGS Publications Warehouse. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

  • Kumar, S., et al. (2024). Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of 4-ethanoic benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PubMed Central. Retrieved from [Link]

  • Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances. Retrieved from [Link]

  • Al-Shebami, A. S., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Retrieved from [Link]

  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • Shah, S., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Pharmacognosy Journal. Retrieved from [Link]

  • Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.
  • ResearchGate. (n.d.). Synthesis and characterization of new impurities in obeticholic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Benzoylamino)benzoic acid. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of 4-(1,1-Dioxidothiomorpholino)benzoic Acid Derivatives as Novel Anticoagulants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical overview for the biological evaluation of 4-(1,1-dioxidothiomorpholino)benzoic acid derivatives, a promising class of compounds targeting Factor XIa (FXIa) for next-generation anticoagulant therapy. We will explore the scientific rationale, compare their performance against current standards of care, and provide detailed, field-tested protocols for their comprehensive assessment.

The Rationale: Targeting Factor XIa for Safer Anticoagulation

For decades, the primary challenge in anticoagulant therapy has been balancing efficacy in preventing thrombosis with the inherent risk of bleeding.[1] Traditional anticoagulants, such as Vitamin K antagonists (warfarin) and even modern Direct Oral Anticoagulants (DOACs) that target Factor Xa or thrombin, inhibit key steps in the common coagulation pathway.[2][3][4] While effective, this broad inhibition can compromise hemostasis, the body's natural response to injury.

A paradigm shift in anticoagulation research is the focus on the intrinsic pathway of the coagulation cascade, specifically Factor XI (FXI).[5][6] Epidemiological data shows that individuals with a congenital deficiency in FXI have a lower risk of thromboembolic events, such as stroke and venous thromboembolism (VTE), without a significant increase in spontaneous bleeding.[1][7][8] This suggests that FXI plays a more critical role in the amplification and stabilization of a pathological thrombus than in essential hemostasis.[8][9]

Inhibiting the activated form, FXIa, therefore, presents a highly strategic approach: to uncouple antithrombotic efficacy from bleeding risk, a long-sought-after goal in hematology.[1][5] The this compound scaffold has emerged as a key chemical starting point for the development of potent and selective small-molecule FXIa inhibitors.

The Coagulation Cascade: Pinpointing the FXIa Target

The following diagram illustrates the central role of FXIa in the intrinsic pathway, amplifying the coagulation signal that leads to thrombin generation and fibrin clot formation. Inhibition at this stage is designed to dampen thrombosis without shutting down the tissue factor-initiated extrinsic pathway, which is crucial for hemostasis.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates (with FVIIIa) TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa FXa FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-(1,1-Dioxidothiomorpholino) benzoic acid derivatives Inhibitor->FXIa

Caption: The Coagulation Cascade highlighting FXIa inhibition.

Comparative Analysis: FXIa Inhibitors vs. Standard of Care

The true measure of a novel anticoagulant is its performance relative to established therapies. The this compound derivatives, as a class of FXIa inhibitors, offer a distinct theoretical profile.

Feature4-(1,1-Dioxidothiomorpholino) Derivatives (FXIa Inhibitors)Warfarin (VKA)Apixaban/Rivaroxaban (FXa Inhibitors)Dabigatran (DTI)
Target Factor XIa (Intrinsic Pathway)Vitamin K-dependent factors (II, VII, IX, X)[3]Factor Xa (Common Pathway)[2]Thrombin (FIIa) (Common Pathway)[2][10]
Mechanism Direct, competitive inhibitionIndirect, inhibits synthesisDirect, competitive inhibition[2]Direct, competitive inhibition[10]
Onset of Action Rapid (Hours)Slow (Days)[11]Rapid (Hours)[3][11]Rapid (Hours)[3][11]
Monitoring Not expected to be requiredMandatory (INR)[12]Not required[13]Not required[13]
Bleeding Risk Theoretically Lower[1][6][8]HigherModerateModerate
Food Interactions None knownSignificant (Vitamin K)[11]Minimal[13]Minimal[13]
Drug Interactions Under investigationNumerous[11]Fewer than warfarin[13]Fewer than warfarin[13]
Reversal Agent Under developmentVitamin K, 4F-PCC[11]Andexanet alfa, 4F-PCCIdarucizumab, 4F-PCC

Quantitative Comparison of Selected Derivatives

The potency and selectivity of these derivatives are paramount. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), while selectivity is assessed by comparing potency against other related serine proteases. High selectivity is crucial to minimize off-target effects.

Compound Class/ExampleFXIa Inhibition (IC50/Ki, nM)Selectivity vs. Plasma KallikreinSelectivity vs. Thrombin (FIIa)Selectivity vs. Factor Xa
Tri-peptidomimetic[14] 120 - 2250Variable>17x>7x
Tetra-peptidomimetic (Inhibitor 4)[14] 6~1.5x (less selective)>300x>250x
Aryl Boronic Acid (Inhibitor 8)[14] 1400Not reported~9x~31x
Proline Derivative (Inhibitor 33)[15] 6>70x>1000x>1000x
Phenylalanine-based[15] 1>25x>100,000x>100,000x

Note: Data is compiled from representative examples in the literature to illustrate the range of potencies and selectivities achieved with different chemical scaffolds targeting FXIa. Specific this compound derivatives are part of ongoing proprietary research, but their development follows these principles.

Essential Experimental Protocols for Biological Evaluation

A rigorous and logical workflow is necessary to validate any new inhibitor. The following protocols provide a self-validating system, moving from direct enzyme inhibition to effects in a more complex biological matrix (plasma) and finally assessing general cellular toxicity.

Experimental Workflow Diagram

Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_safety Safety & Toxicity Screening A Compound Synthesis (4-(1,1-Dioxidothiomorpholino) benzoic acid derivatives) B FXIa Enzymatic Inhibition Assay A->B C Determine IC50/Ki B->C D In Vitro Coagulation Assays (aPTT & PT) C->D E Selectivity Panel (Thrombin, FXa, Trypsin, etc.) C->E G Cytotoxicity Assay (e.g., MTT Assay) C->G F Determine aPTT Doubling Concentration D->F I Lead Candidate Selection E->I F->I H Determine CC50 G->H H->I

Caption: Logical workflow for the evaluation of FXIa inhibitors.

Protocol 1: FXIa Enzymatic Inhibition Assay (Chromogenic)

Principle: This assay directly measures the ability of a test compound to inhibit the catalytic activity of purified human FXIa. The enzyme cleaves a synthetic chromogenic substrate, releasing a colored molecule (p-nitroaniline), which is quantified spectrophotometrically. The rate of color development is inversely proportional to the inhibitor's potency.

Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

  • Test Compounds (dissolved in DMSO, then diluted in Assay Buffer)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Compound Preparation: Create a serial dilution of the test compound in Assay Buffer. A typical starting concentration range is 100 µM to 1 pM. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

  • Assay Plate Setup: To each well of a 96-well plate, add 25 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).

  • Enzyme Addition & Pre-incubation: Add 50 µL of FXIa (at a fixed concentration, e.g., 1-5 nM) to each well. Tap the plate gently to mix. Incubate at room temperature for 15 minutes.

    • Causality Check: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate (e.g., 0.5-1 mM final concentration) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the rates to the vehicle control (V₀) to get the percent inhibition: % Inhibition = (1 - V/V₀) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Coagulation Assays - aPTT & PT

Principle: These are global plasma-based assays that measure the time to clot formation. The activated Partial Thromboplastin Time (aPTT) assesses the integrity of the intrinsic and common pathways.[16][17] The Prothrombin Time (PT) assesses the extrinsic and common pathways.[16][17] A selective FXIa inhibitor is expected to prolong the aPTT significantly while having little to no effect on the PT.[8]

Materials:

  • Platelet-poor human plasma

  • aPTT reagent (contains a contact activator like silica and phospholipids)

  • PT reagent (thromboplastin)

  • Calcium Chloride (CaCl₂) solution (e.g., 25 mM)

  • Test Compounds

  • Automated coagulometer

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Plasma Incubation: In a coagulometer cuvette, mix 90 µL of platelet-poor plasma with 10 µL of the test compound dilution. Incubate this mixture at 37°C for 3-5 minutes.

  • aPTT Measurement:

    • Add 100 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture.

    • Incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C to allow for contact activation.

    • Initiate clotting by adding 100 µL of pre-warmed CaCl₂.

    • The coagulometer will automatically detect clot formation and record the time in seconds.

  • PT Measurement:

    • To a separate cuvette containing the incubated plasma-inhibitor mixture, add 200 µL of pre-warmed PT reagent (which contains calcium).

    • The coagulometer will immediately begin timing and record the time to clot formation.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the inhibitor concentration.

    • For the aPTT data, determine the concentration of the inhibitor required to double the clotting time of the baseline (vehicle control). This value provides a functional measure of the compound's anticoagulant activity.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This is a critical control to ensure that the anticoagulant effect is due to specific enzyme inhibition, not general toxicity.

Materials:

  • A relevant cell line (e.g., HepG2, a human liver cell line, as the liver is a key site for coagulation factor synthesis)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for "cells only" (negative control) and "medium only" (background control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

    • Causality Check: During this incubation, only metabolically active, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percent viability relative to the "cells only" control.

    • Plot percent viability against compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 relative to the IC50 for FXIa indicates good selectivity and low cytotoxicity.

Conclusion and Future Outlook

The biological evaluation of this compound derivatives requires a multifaceted approach grounded in sound biochemical and pharmacological principles. The data generated from the protocols outlined above will enable a comprehensive comparison of novel compounds and their potential to serve as safer anticoagulants. Promising candidates identified through this workflow—those with high potency for FXIa, excellent selectivity against other proteases, robust activity in plasma clotting assays (specifically aPTT), and low cytotoxicity—can then be advanced into more complex in vivo models of thrombosis and bleeding.

Phase 2 clinical trials of various FXIa inhibitors have already shown encouraging safety data, with low rates of bleeding.[1][7] As this class of anticoagulants moves towards larger Phase 3 trials, the foundational in vitro evaluation described here remains the critical first step in identifying the most promising molecules to potentially redefine the standards of anticoagulant care.[1]

References

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A Comparative Guide for Drug Discovery: 4-(1,1-Dioxidothiomorpholino)benzoic acid vs. its Morpholine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Scaffold Hopping in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. The practice of "scaffold hopping," or the isosteric replacement of core structural motifs, allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate, often leading to significant improvements in efficacy, safety, and developability. This guide provides an in-depth comparative analysis of two structurally related building blocks: 4-(1,1-Dioxidothiomorpholino)benzoic acid and its close analog, 4-morpholinobenzoic acid.

The morpholine ring is a well-established and frequently utilized scaffold in medicinal chemistry, lauded for its advantageous physicochemical properties, metabolic stability, and facile synthetic accessibility.[1][2] It is considered a "privileged structure" due to its prevalence in a multitude of approved and experimental drugs.[3][4][5] The introduction of a morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and serve as a hydrogen bond acceptor, thereby improving a compound's overall drug-like properties.[1]

The thiomorpholine S,S-dioxide scaffold, while less ubiquitous, offers a distinct set of properties that can be strategically leveraged. The sulfone group introduces a strong hydrogen bond acceptor and can significantly alter the electronic and conformational properties of the molecule compared to the ether linkage in morpholine. This modification can impact a compound's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into a head-to-head comparison of these two benzoic acid derivatives, providing both a theoretical framework and practical experimental protocols for their evaluation.

Physicochemical Properties: A Tale of Two Scaffolds

The seemingly subtle change from an oxygen atom in the morpholine ring to a sulfonyl group in the thiomorpholine S,S-dioxide ring imparts significant differences in the physicochemical properties of the parent benzoic acid. These differences can have a profound impact on a drug candidate's behavior in biological systems.

PropertyThis compound4-Morpholinobenzoic acidRationale for Difference
CAS Number 451485-62-4[6]7470-38-4Unique chemical entities.
Molecular Formula C₁₁H₁₃NO₄S[6]C₁₁H₁₃NO₃Presence of sulfur and two additional oxygen atoms in the thiomorpholine analog.
Molecular Weight 255.29 g/mol [6]207.23 g/mol The addition of a sulfonyl group (SO₂) increases the molecular weight.
Melting Point 308-311 °C[6]278 °C[7]The sulfone group's polarity and potential for stronger intermolecular interactions can lead to a higher melting point.
Predicted pKa 5.02 ± 0.10[6]4.70 ± 0.10[7]The electron-withdrawing nature of the sulfonyl group can influence the acidity of the carboxylic acid.
Predicted LogP 0.8 (Approx.)1.5 (Approx.)The highly polar sulfone group in the thiomorpholine S,S-dioxide analog is expected to decrease lipophilicity (lower LogP) compared to the less polar ether linkage in the morpholine analog.
Aqueous Solubility Predicted to be higherPredicted to be lowerThe increased polarity and hydrogen bonding capacity of the sulfonyl group in the thiomorpholine S,S-dioxide analog are anticipated to enhance aqueous solubility.

Note: Some of the physicochemical properties listed are predicted values and should be experimentally verified.

Experimental Protocols for Physicochemical Characterization

To provide a robust, data-driven comparison, the following experimental protocols are recommended for determining the key physicochemical parameters of this compound and its morpholine analog.

Workflow for Physicochemical Profiling

cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Analysis Synthesis Synthesize and purify both analogs Solubility Aqueous Solubility Determination Synthesis->Solubility LogP LogP Determination (HPLC) Synthesis->LogP pKa pKa Determination (UV-Vis) Synthesis->pKa

Caption: Workflow for the synthesis and physicochemical characterization of the two benzoic acid analogs.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of each compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Prepare triplicate samples for each compound.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator should be used.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (e.g., PBS or a mobile phase for HPLC).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using known concentrations of the respective compound to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the aqueous solubility in µg/mL or µM based on the measured concentration and the dilution factor.

Lipophilicity (LogP) Determination by RP-HPLC

Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

Methodology:

  • System Preparation:

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase will typically be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Inject a series of standard compounds with known LogP values that span a range encompassing the expected LogP of the test compounds.

    • Measure the retention time (t_R_) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Generate a calibration curve by plotting the log(k') values against the known LogP values of the standards.

  • Sample Analysis:

    • Dissolve the test compounds in a suitable solvent and inject them into the HPLC system under the same conditions used for the standards.

    • Measure the retention time for each test compound and calculate its log(k').

  • Data Analysis:

    • Determine the LogP of the test compounds by interpolating their log(k') values on the calibration curve.

Acidity Constant (pKa) Determination by UV-Vis Spectroscopy

Objective: To experimentally determine the pKa of the carboxylic acid group in each compound.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compounds (e.g., from pH 3 to pH 7).

  • Sample Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into each of the buffer solutions to a final concentration that gives a measurable absorbance in the UV-Vis spectrophotometer.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorbance spectrum for each compound in each buffer solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the titration curve.[3][4] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Pharmacokinetic and Pharmacodynamic Considerations

The differences in physicochemical properties between this compound and its morpholine analog are expected to translate into distinct pharmacokinetic and pharmacodynamic profiles.

Predicted ADME Profile
ADME ParameterThis compound4-Morpholinobenzoic acidRationale
Absorption Potentially higher passive diffusion due to increased solubility.May have good absorption due to its favorable LogP.The balance between solubility and lipophilicity governs passive absorption.
Distribution Lower plasma protein binding is anticipated due to higher polarity.Higher plasma protein binding may be observed due to greater lipophilicity.Lipophilic compounds tend to bind more extensively to plasma proteins like albumin.
Metabolism The sulfone group is generally metabolically stable.The morpholine ring can be susceptible to oxidation.The thiomorpholine S,S-dioxide moiety is often incorporated to block metabolic hotspots.
Excretion Likely to be excreted renally as the parent compound or a simple conjugate.May undergo more extensive metabolism before excretion.Higher polarity and metabolic stability favor renal clearance.
Experimental Protocols for In Vitro ADME and Toxicity Profiling

The following assays are crucial for experimentally validating the predicted ADME and toxicity profiles of the two compounds.

Workflow for In Vitro ADME & Toxicity Screening

cluster_adme In Vitro ADME Profiling cluster_tox In Vitro Toxicity Permeability Cell Permeability (PAMPA) MetabolicStability Metabolic Stability (Microsomes) PPB Plasma Protein Binding Cytotoxicity Cytotoxicity (MTT Assay) Start Test Compounds Start->Permeability Start->MetabolicStability Start->PPB Start->Cytotoxicity

Caption: Experimental workflow for assessing the in vitro ADME and toxicity profiles of the analogs.

Cell Permeability (PAMPA Assay)

Objective: To assess the passive permeability of the compounds across an artificial membrane, mimicking the intestinal barrier.

Methodology:

  • Plate Preparation:

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Sample and Buffer Addition:

    • The test compounds are dissolved in a donor buffer (e.g., PBS, pH 7.4) and added to the wells of the filter plate (donor compartment).

    • A fresh buffer is added to a 96-well acceptor plate.

  • Incubation:

    • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (P_app_) is calculated using the following equation: P_app_ = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D_ * V_A_) / ((V_D_ + V_A_) * Area * Time) where [drug]acceptor is the drug concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, V_D_ and V_A_ are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of the compounds to phase I metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing liver microsomes (human or other species of interest), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Reaction Initiation and Sampling:

    • Pre-warm the mixture to 37 °C.

    • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

  • Quantification:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t_1/2_) = 0.693 / k.

    • Calculate the intrinsic clearance (CL_int_) = (0.693 / t_1/2_) * (mL incubation / mg microsomal protein).

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of the compound that binds to plasma proteins.

Methodology:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device) consisting of two chambers separated by a semi-permeable membrane.

  • Sample Addition:

    • Add plasma (human or other species) spiked with the test compound to one chamber.

    • Add buffer (PBS, pH 7.4) to the other chamber.

  • Equilibration:

    • Incubate the apparatus at 37 °C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

  • Quantification:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both aliquots by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (f_u_) = Concentration_buffer_ / Concentration_plasma_.

    • Calculate the percentage bound = (1 - f_u_) * 100.

Cytotoxicity (MTT Assay)

Objective: To assess the general cytotoxicity of the compounds on a relevant cell line.

Methodology:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The choice between incorporating a this compound or a 4-morpholinobenzoic acid scaffold into a drug candidate is a nuanced decision that should be driven by empirical data. While the morpholine analog represents a well-trodden path with predictable properties, the thiomorpholine S,S-dioxide offers an opportunity to modulate physicochemical and pharmacokinetic parameters in potentially beneficial ways. The increased polarity and metabolic stability of the sulfone-containing scaffold may lead to improved aqueous solubility, reduced plasma protein binding, and a more favorable metabolic profile.

This guide has provided a comprehensive framework for the comparative evaluation of these two important building blocks. By systematically applying the detailed experimental protocols herein, researchers can generate the necessary data to make informed decisions in their drug discovery programs. The insights gained from such a head-to-head comparison will not only guide the selection of the optimal scaffold for a particular project but also contribute to a deeper understanding of the structure-property relationships that govern the behavior of these valuable heterocyclic motifs in medicinal chemistry.

References

  • Boulton, L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Available at: [Link]

  • Koehler, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1071-1075. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

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A Comparative In Vitro Analysis of 4-(1,1-Dioxidothiomorpholino)benzoic Acid Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity remains a paramount objective. This guide presents a comprehensive in vitro evaluation of a novel sulfone-containing heterocyclic compound, 4-(1,1-Dioxidothiomorpholino)benzoic acid (DTBA). We delineate a systematic series of assays to characterize its cytotoxic and cytostatic effects against a panel of human cancer cell lines, providing a direct comparison with established chemotherapeutic agents, Doxorubicin and Paclitaxel. This document serves as a technical guide for researchers, offering detailed, field-tested protocols and explaining the scientific rationale behind the experimental design, thereby ensuring a robust and reproducible assessment of novel anticancer candidates.

Introduction and Rationale

The thiomorpholine dioxide scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in critical hydrogen bonding interactions. Its integration into a benzoic acid framework in this compound (DTBA) presents an intriguing candidate for anticancer investigation. Benzoic acid derivatives have demonstrated a wide range of biological activities, including anticancer effects.[1] The core hypothesis is that the combination of the polar sulfone group and the carboxylic acid moiety may confer unique solubility and target-binding properties, potentially leading to a novel mechanism of action or improved efficacy.

This guide outlines a multi-faceted in vitro testing cascade designed to:

  • Quantify the cytotoxic potency of DTBA across diverse cancer histotypes.

  • Elucidate the primary mechanisms of cell death induced by the compound.

  • Assess its impact on long-term cancer cell proliferation and survival.

  • Benchmark its performance against standard-of-care chemotherapeutics.

Materials and Methods

Compound and Cell Line Selection

Test Compound: this compound (DTBA), with a purity of ≥95%, was selected for this study.[2]

Benchmark Compounds:

  • Doxorubicin: An anthracycline antibiotic that functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][4]

  • Paclitaxel: A taxane that disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5]

Human Cancer Cell Lines: A representative panel was chosen to cover diverse cancer types:

  • MCF-7: Luminal A breast adenocarcinoma

  • MDA-MB-231: Triple-negative breast adenocarcinoma

  • A549: Lung adenocarcinoma

  • HCT116: Colorectal carcinoma

Experimental Workflow

The screening process follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies. This tiered approach ensures that resources are focused on compounds showing significant initial promise.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays a Compound DTBA c SRB Cytotoxicity Assay (72h incubation) a->c b Panel of Cancer Cell Lines (MCF-7, MDA-MB-231, A549, HCT116) b->c d IC50 Determination c->d Calculate Potency e Apoptosis Assay (Annexin V/PI Staining) d->e Investigate Cell Death (for potent hits) f Cell Cycle Analysis (Propidium Iodide Staining) d->f Investigate Cytostatic Effects g Clonogenic Survival Assay (Long-term Efficacy) d->g Assess Long-Term Impact

Caption: High-level experimental workflow for in vitro testing of DTBA.

Primary Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

Scientific Rationale: The SRB assay was chosen for its reliability and mechanism. It is a colorimetric assay that measures total cellular protein content, which serves as a proxy for cell mass.[6][7] Unlike metabolic assays (e.g., MTT), the SRB assay is less susceptible to interference from compounds that alter cellular metabolism and provides a stable, reproducible endpoint.[8]

Detailed Protocol: SRB Assay
  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of DTBA, Doxorubicin, and Paclitaxel to the plates. Include a vehicle-only control. Incubate for 72 hours.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Wash the plates four times with slow-running tap water to remove TCA and unbound components. Allow plates to air dry completely.[9]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid.[10]

  • Solubilization: Once dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.[7]

Comparative Performance Analysis (Hypothetical Data)

The following tables summarize hypothetical results to illustrate how data from these experiments would be presented and interpreted.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

The IC50 (half-maximal inhibitory concentration) is a critical measure of a drug's potency. Lower values indicate higher potency.

Cell LineCancer TypeDTBA (IC50 µM)Doxorubicin (IC50 µM)Paclitaxel (IC50 nM)
MCF-7 Breast (Luminal A)8.50.69[11]~3,500[12]
MDA-MB-231 Breast (Triple-Neg)4.23.16[11]~5[12][13]
A549 Lung15.1~1.0-2.0~3.5[12]
HCT116 Colon2.5~0.5-1.5~2.5-7.5[14][15]

Interpretation: In this hypothetical dataset, DTBA demonstrates moderate single-digit micromolar activity against colorectal (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. Its potency is less than the benchmark drugs but indicates promising selective activity that warrants further mechanistic investigation.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand how DTBA inhibits cell growth, we investigate its effects on programmed cell death (apoptosis) and cell cycle progression.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[16]

G cluster_0 cluster_1 a Healthy Cell Annexin V: Negative PI: Negative b Early Apoptotic Annexin V: Positive PI: Negative a->b Apoptotic Stimulus c Late Apoptotic / Necrotic Annexin V: Positive PI: Positive b->c Loss of Membrane Integrity d Necrotic Cell Annexin V: Negative PI: Positive a_desc Intact Membrane PS on inner leaflet b_desc Intact Membrane PS translocated to outer leaflet c_desc Compromised Membrane

Caption: Principle of Annexin V / PI staining for apoptosis detection.

Detailed Protocol: Annexin V/PI Assay
  • Treatment: Culture HCT116 cells and treat with DTBA at its IC50 concentration (2.5 µM) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.[19]

  • Staining: Resuspend approximately 1 x 10⁶ cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.[20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Table 2: Apoptosis Induction in HCT116 Cells (Hypothetical Data)
Treatment (48h)Viable Cells (Ann V-/PI-)Early Apoptotic (Ann V+/PI-)Late Apoptotic/Necrotic (Ann V+/PI+)
Vehicle Control 94.5%3.1%2.4%
DTBA (2.5 µM) 45.2%35.8%19.0%
Doxorubicin (1 µM) 30.1%42.5%27.4%

Interpretation: The significant increase in the Annexin V positive populations (early and late apoptotic) suggests that DTBA's primary mechanism of action in HCT116 cells is the induction of apoptosis.

Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs function by interrupting the cell division cycle at specific checkpoints.[21] Flow cytometry with PI staining allows for the quantification of DNA content within a cell population. Because DNA content doubles from G1 to G2/M phase, this method can reveal the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Detailed Protocol: Cell Cycle Analysis
  • Treatment: Treat HCT116 cells with DTBA (2.5 µM) for 24 hours.

  • Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[22][23]

  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[22]

  • Analysis: Analyze by flow cytometry, measuring the fluorescence intensity of the PI signal.

Table 3: Cell Cycle Distribution in HCT116 Cells (Hypothetical Data)
Treatment (24h)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 55.1%24.6%20.3%
DTBA (2.5 µM) 52.8%15.2%32.0%
Paclitaxel (5 nM) 10.5%5.3%84.2%

Interpretation: DTBA induces a moderate accumulation of cells in the G2/M phase, suggesting it may interfere with mitotic processes, though to a lesser extent than the potent microtubule-stabilizing agent, Paclitaxel.

Long-Term Efficacy: Clonogenic Survival Assay

Scientific Rationale: The clonogenic assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.[24][25] It measures the ability of a single cell to undergo enough divisions to form a colony (typically defined as ≥50 cells). This assay provides a more stringent measure of anticancer efficacy than short-term cytotoxicity assays, as it assesses the ability of a drug to eradicate the proliferative potential of cancer cells completely.[26]

Detailed Protocol: Clonogenic Assay
  • Cell Plating: Plate a low, precise number of HCT116 cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.[27]

  • Treatment: Treat the cells with various concentrations of DTBA for 24 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[27]

  • Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[26]

  • Counting: Count the number of colonies (≥50 cells) in each well. Calculate the surviving fraction relative to the vehicle-treated control.

Interpretation of Expected Results: A successful compound would show a dose-dependent decrease in the surviving fraction. This data would be crucial for determining if the effects of DTBA are cytocidal (cell-killing) or merely cytostatic (inhibiting growth), providing vital information for its potential as a therapeutic agent.

Conclusion and Future Directions

This guide provides a systematic framework for the initial in vitro evaluation of this compound (DTBA). The hypothetical data presented suggests that DTBA is a moderately potent cytotoxic agent that induces apoptosis and causes a G2/M cell cycle arrest in colorectal cancer cells. Its performance, while not as potent as Doxorubicin or Paclitaxel, demonstrates a biological activity profile that justifies further investigation.

Future studies should focus on:

  • Expanding the cell line panel to identify potential biomarkers of sensitivity.

  • Conducting target identification studies to elucidate the specific molecular mechanism of action.

  • Performing in vivo studies in relevant animal models to assess efficacy and safety.

By following the robust, validated protocols outlined herein, researchers can generate high-quality, reproducible data essential for advancing promising new chemical entities through the drug discovery pipeline.

References

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  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link].

  • Wikipedia. Cell cycle analysis. Wikipedia. Available at: [Link].

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link].

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link].

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link].

  • Protocols.io. SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link].

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Comparative Antimicrobial Spectrum of 4-(1,1-Dioxidothiomorpholino)benzoic Acid Derivatives: A Strategic Evaluation Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Rationale for a Novel Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] The 4-(1,1-dioxidothiomorpholino)benzoic acid structure presents a compelling starting point for new antimicrobial agents. It integrates two key pharmacophores:

  • A Sulfonamide Moiety: The thiomorpholine 1,1-dioxide component is a cyclic sulfonamide. Synthetic sulfonamides were among the first effective chemotherapeutic agents and remain clinically relevant.[2][3]

  • A Benzoic Acid Moiety: Benzoic acid and its derivatives are known to possess intrinsic antimicrobial properties and are widely used as preservatives.[4][5]

This unique combination suggests the potential for a multi-pronged or novel mechanism of action. This guide provides the scientific groundwork and methodologies required to systematically characterize the antimicrobial spectrum of its derivatives.

Hypothesized Mechanism of Action: Inhibition of Folate Synthesis

The presence of the sulfonamide group strongly suggests that compounds derived from this scaffold will act as competitive inhibitors of dihydropteroate synthetase (DHPS) , an essential enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[6][7]

The Causality: Bacteria must synthesize their own folic acid, which is a precursor for purines and ultimately DNA synthesis.[6] Animal cells, in contrast, acquire folate from their diet, making this pathway an excellent selective target for antibiotics.[6][8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these compounds can block the pathway, leading to a bacteriostatic effect where bacterial replication is halted.[3][7]

Below is a diagram illustrating the proposed mechanism of action.

Folate_Pathway_Inhibition Proposed Mechanism: Folate Synthesis Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR DNA DNA Synthesis (Cell Replication) THF->DNA Compound 4-(1,1-Dioxidothiomorpholino) benzoic Acid Derivative Compound->DHPS Competitive Inhibition

Caption: Proposed inhibition of the bacterial folate synthesis pathway.

Framework for Comparative Antimicrobial Spectrum Analysis

A systematic evaluation requires testing derivatives against a curated panel of clinically relevant microorganisms. The primary endpoint for comparison is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Proposed Microbial Panel

A robust initial screening panel should include representatives from key bacterial and fungal groups:

CategorySpeciesRationale
Gram-positive Bacteria Staphylococcus aureusA leading cause of skin, soft tissue, and bloodstream infections, with significant resistance issues (e.g., MRSA).
Bacillus subtilisA common Gram-positive model organism, useful for baseline activity assessment.
Gram-negative Bacteria Escherichia coliA versatile pathogen responsible for urinary tract infections, sepsis, and gastrointestinal illness.[3]
Pseudomonas aeruginosaAn opportunistic pathogen known for its intrinsic resistance to many antibiotics due to low outer membrane permeability.[3]
Atypical Bacteria Mycobacterium smegmatisA non-pathogenic, fast-growing relative of Mycobacterium tuberculosis, often used as a primary screen for potential anti-tubercular agents.
Fungi (Yeast) Candida albicansThe most common cause of opportunistic fungal infections in humans.
Fungi (Mold) Aspergillus nigerA common mold used in antifungal screening to assess activity against filamentous fungi.
Data Presentation: Comparative MIC Table

All quantitative data should be summarized for clear comparison. The following table serves as a template for presenting MIC values, typically measured in micrograms per milliliter (µg/mL).

Compound IDModificationS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Lead-001 Parent ScaffoldDataDataDataData
Lead-002 R1 = 4-ClDataDataDataData
Lead-003 R1 = 4-NO2DataDataDataData
Ciprofloxacin (Control)DataDataDataN/A
Fluconazole (Control)N/AN/AN/AData

Authoritative Experimental Protocol: Broth Microdilution Assay

To ensure data is reproducible, trustworthy, and comparable across laboratories, adherence to a standardized protocol is paramount. The broth microdilution method is the gold standard for determining MIC values. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][10][11]

Workflow Visualization

The following diagram outlines the key stages of the broth microdilution workflow.

MIC_Workflow cluster_prep Preparation Phase cluster_plate Assay Plate Setup (96-well) cluster_final Incubation & Readout P1 Prepare 2X Compound Stock (e.g., in DMSO) S2 Add 100 µL of 2X Compound Stock to well 1 P1->S2 P2 Prepare 2X Cation-Adjusted Mueller-Hinton Broth (CAMHB) S1 Dispense 50 µL of 2X CAMHB to wells 2-12 P2->S1 P3 Prepare Standardized Bacterial Inoculum (~1 x 10^6 CFU/mL) S4 Add 50 µL of Standardized Inoculum to all wells P3->S4 S1->S2 S3 Perform 1:2 Serial Dilution (50 µL from well 1 to 2, etc.) S2->S3 S3->S4 F1 Incubate Plate (35°C for 16-20 hours) S4->F1 F2 Visually Inspect for Growth (Turbidity) F1->F2 F3 Determine MIC: Lowest concentration with no visible growth F2->F3

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Methodology

Expertise & Trustworthiness: Each step is described with its underlying scientific rationale to ensure the protocol is a self-validating system.

  • Preparation of Antimicrobial Agent Stock:

    • Action: Accurately weigh the test compound and dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Further dilute this stock in cation-adjusted Mueller-Hinton broth (CAMHB) to create a 2X working solution corresponding to the highest concentration to be tested.

    • Causality: Using a 2X concentration simplifies the final dilution step. CAMHB is the standardized medium for susceptibility testing of most non-fastidious bacteria, with adjusted cation levels (Ca²⁺, Mg²⁺) that are crucial for the activity of certain antibiotic classes and ensure inter-laboratory reproducibility.[9][12]

  • Preparation of Microbial Inoculum:

    • Action: Select 3-5 well-isolated colonies from an overnight agar plate. Transfer to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Causality: A standardized inoculum density is the most critical variable for reproducible MICs. An inoculum that is too low may yield falsely low MICs, while an overly dense inoculum can lead to falsely high MICs. The 0.5 McFarland standard is a universally accepted reference point for achieving this consistency.[12]

  • Assay Plate Setup (96-Well Plate):

    • Action:

      • Add 50 µL of CAMHB to columns 2 through 12 of a sterile 96-well microtiter plate.

      • Add 100 µL of the 2X compound working solution to column 1.

      • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.

      • Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

    • Causality: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.

  • Inoculation and Incubation:

    • Action: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 100 µL. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Causality: This step dilutes both the compound and the broth by a factor of two, achieving the final desired test concentrations and an inoculum of 5 x 10⁵ CFU/mL. The specified incubation time and temperature are standardized to allow for sufficient bacterial growth without over-incubation, which could obscure results.[13]

  • Result Interpretation:

    • Action: Following incubation, examine the plate from the bottom using a reading mirror or automated plate reader. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

    • Trustworthiness: Before reading results, the controls must be validated. The sterility control (column 12) must be clear, and the growth control (column 11) must show distinct turbidity. Failure of either control invalidates the results for that plate.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for antimicrobial drug discovery. By leveraging the established mechanistic knowledge of sulfonamides and employing standardized evaluation protocols like the CLSI M07 broth microdilution method, researchers can systematically and reliably characterize the antimicrobial spectrum of its derivatives. Future work should focus on synthesizing a library of analogs with substitutions on the benzoic acid ring to explore structure-activity relationships (SAR) and optimize for potency and spectrum. This rigorous, foundational approach is essential for identifying lead compounds worthy of further preclinical development.

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A Comparative Efficacy Analysis of Novel 4-(1,1-Dioxidothiomorpholino)benzoic Acid Derivatives in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of a novel class of compounds, 4-(1,1-Dioxidothiomorpholino)benzoic acid derivatives, against established anti-inflammatory drugs. This analysis is grounded in established preclinical models of inflammation and provides detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Quest for Selective Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function, COX-2 is inducible and its expression is significantly upregulated during inflammation.[1][4]

Traditional NSAIDs, such as ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[2][5] This lack of selectivity can lead to gastrointestinal side effects.[3][4] Consequently, the development of selective COX-2 inhibitors, such as celecoxib, represented a significant therapeutic advance, offering comparable anti-inflammatory efficacy with a reduced risk of certain gastrointestinal complications.[1][4] The ongoing search for novel COX-2 inhibitors with improved efficacy and safety profiles has led to the investigation of new chemical scaffolds. The this compound backbone presents an interesting candidate for exploration in this domain. This guide will explore the hypothesized efficacy of derivatives of this compound in comparison to established NSAIDs.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that this compound derivatives act as selective inhibitors of the COX-2 enzyme. The proposed mechanism involves the binding of these derivatives to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[4] By selectively targeting COX-2, these compounds are expected to reduce inflammation and pain with a potentially lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 (Stimulated by inflammatory signals) Novel_Derivative 4-(1,1-Dioxidothiomorpholino) benzoic acid derivative Novel_Derivative->COX2 Inhibition

Figure 1: Hypothesized COX-2 Inhibition Pathway.

Comparative Efficacy Analysis

To contextualize the potential of this compound derivatives, we present a table of hypothetical, yet plausible, efficacy data against the selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen. This data is representative of outcomes from the experimental protocols detailed in the subsequent sections.

Compound In Vitro COX-2 Inhibition (IC50) In Vivo Anti-Inflammatory Activity (% Edema Inhibition)
This compound derivative (Hypothetical) 150 nM65%
Celecoxib 200 nM60%
Ibuprofen 5 µM55%
Table 1: Hypothetical Comparative Efficacy Data.

Experimental Protocols

The following protocols are standard methods for assessing the anti-inflammatory potential of novel compounds.

In Vitro COX-2 Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of COX-2 activity (IC50).

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tris-HCl buffer - Hematin - COX-2 enzyme - Test compounds (serial dilutions) - Arachidonic acid - TMPD Plate_Setup In a 96-well plate, add: 1. Buffer, Hematin, COX-2 enzyme 2. Test compound or control (DMSO) Reagents->Plate_Setup Pre_incubation Pre-incubate for 10 minutes at room temperature Plate_Setup->Pre_incubation Reaction_Start Initiate reaction by adding TMPD and Arachidonic Acid Pre_incubation->Reaction_Start Measurement Measure absorbance at 590 nm over time Reaction_Start->Measurement Calc_Rate Calculate initial reaction velocity Measurement->Calc_Rate Calc_Inhibition Determine % inhibition relative to control Calc_Rate->Calc_Inhibition Calc_IC50 Plot % inhibition vs. concentration to determine IC50 Calc_Inhibition->Calc_IC50

Figure 2: In Vitro COX-2 Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer at pH 8.0.

    • Prepare stock solutions of Hematin, COX-2 enzyme, the test compound (with serial dilutions), a positive control (e.g., Celecoxib), arachidonic acid, and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[6]

  • Assay Plate Setup:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin (final concentration 1 µM), and 10 µL of the COX-2 enzyme solution to each well.[6]

    • Add 10 µL of the test compound at various concentrations or a vehicle control (DMSO) to the respective wells.[6]

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[6]

    • Immediately begin measuring the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable software to calculate the IC50 value.[6]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[7][8]

in_vivo_workflow cluster_prep Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis Animal_Acclimatization Acclimatize rats for at least one week Compound_Admin Administer test compound, control, or reference drug (e.g., orally) Animal_Acclimatization->Compound_Admin Baseline_Measure Measure baseline paw volume Compound_Admin->Baseline_Measure Carrageenan_Injection Inject 1% carrageenan solution into the sub-plantar region of the right hind paw Baseline_Measure->Carrageenan_Injection Paw_Volume_Measure Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-injection) Carrageenan_Injection->Paw_Volume_Measure Calc_Edema Calculate the increase in paw volume (edema) Paw_Volume_Measure->Calc_Edema Calc_Inhibition Calculate the percentage inhibition of edema compared to the control group Calc_Edema->Calc_Inhibition

Figure 3: In Vivo Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Methodology:

  • Animal Handling and Dosing:

    • Use adult male Wistar rats (180-220g).

    • Administer the test compound, vehicle control, or a reference drug (e.g., Ibuprofen or Celecoxib) orally 1 hour before the induction of inflammation.[9]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[10]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

Conclusion and Future Directions

The exploration of novel chemical scaffolds is paramount in the development of next-generation therapeutics. Based on the established role of benzoic acid derivatives in anti-inflammatory research, the this compound framework presents a promising starting point for the design of new selective COX-2 inhibitors. The hypothetical data and established experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of these derivatives.

Future research should focus on synthesizing a library of these derivatives and performing the described in vitro and in vivo assays to establish their efficacy and selectivity. Further studies to elucidate their pharmacokinetic and toxicological profiles will also be crucial in determining their potential as clinical candidates. The ultimate goal is to identify a lead compound with superior efficacy and an improved safety profile compared to existing anti-inflammatory agents.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(1,1-Dioxidothiomorpholino)benzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity. Off-target interactions are a leading cause of adverse drug reactions and clinical trial failures, making the early and comprehensive characterization of a compound's cross-reactivity profile a cornerstone of successful drug development.[1] This guide provides a strategic framework and detailed experimental protocols for assessing the selectivity of a promising chemical scaffold: 4-(1,1-dioxidothiomorpholino)benzoic acid.

This scaffold is composed of three key structural motifs:

  • A Benzoic Acid Moiety: A common feature in numerous marketed drugs, often crucial for interacting with target proteins but also a potential source of interactions with other biological molecules.[2][3]

  • A Thiomorpholine 1,1-Dioxide Core: This sulfone-containing heterocyclic system offers a rigid, three-dimensional structure that can be exploited for precise target engagement. Thiomorpholine derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, hinting at a broad interaction potential that necessitates careful profiling.[4][5]

  • A Phenyl-Nitrogen Linkage: Connecting the aromatic ring to the heterocyclic core, this bond's geometry influences the overall shape and electronic properties of the molecule.

Given the prevalence of these motifs in bioactive molecules, a compound based on this scaffold demands a rigorous, multi-tiered approach to selectivity profiling. This guide will delineate a logical cascade of experiments, from broad, high-throughput screening to focused cellular validation, designed to build a comprehensive and trustworthy selectivity profile.

Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity study does not happen in a single experiment. It is a systematic process of hypothesis generation, tiered screening, and orthogonal validation. The causality behind this tiered approach is resource management and data confidence; we begin with a wide net to identify all potential interactions and then use progressively more specific and physiologically relevant assays to confirm and characterize the most significant findings.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Orthogonal Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation A Test Compound: 4-(1,1-Dioxidothiomorpholino) benzoic acid derivative B Large-Scale Target Panel (e.g., KINOMEscan®, >450 Kinases) A->B  Primary Screen  (e.g., 10 µM) C Initial 'Hit' List (% Inhibition > Threshold) B->C  Data Analysis D Biochemical Activity Assays (Radiometric, Luminescence, FP) C->D E Dose-Response Curves (IC50 / Ki Determination) D->E F Target Engagement Assays (e.g., NanoBRET™) E->F G Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G H Validated Off-Target Activity Profile G->H G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A LEAD-001 B MAPK1 (On-Target) A->B Inhibits C Downstream Effector 1 B->C D Desired Phenotype (e.g., Tumor Cell Apoptosis) C->D Leads to E LEAD-001 F CDK2 (Off-Target) E->F Inhibits G Downstream Effector 2 F->G H Adverse Effect (e.g., Cell Cycle Arrest in Healthy Cells) G->H Leads to

Caption: Divergent outcomes from on-target vs. off-target engagement.

By comparing the cellular IC50 for an on-target versus an off-target pathway, one can build a more physiologically relevant selectivity profile. If the potency against an off-target like CDK2 is significantly weaker in cells than in biochemical assays, it may indicate a lower risk of off-target effects in vivo. Conversely, potent cellular off-target activity is a major red flag that must be addressed through medicinal chemistry optimization.

Conclusion

The this compound scaffold represents a class of molecules with significant therapeutic potential. However, its structural features necessitate a proactive and rigorous approach to selectivity profiling. The tiered experimental strategy outlined in this guide—moving from broad biochemical screening to focused, orthogonal, and cell-based validation—provides a self-validating framework for building a comprehensive understanding of a compound's cross-reactivity. By comparing a lead compound with rationally designed analogs, researchers can elucidate the structural drivers of off-target activity and guide medicinal chemistry efforts to engineer safer, more selective drug candidates. Ultimately, investing in this detailed profiling early in the discovery process is paramount to mitigating risk and increasing the probability of clinical success.

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A Senior Application Scientist's Guide to the In Vivo Efficacy of Novel Anticancer Agents Derived from the 4-(1,1-Dioxidothiomorpholino)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals and Cancer Researchers

Objective: This guide provides an in-depth comparison of the in vivo performance of novel (4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives against established chemotherapy in a preclinical cancer model. It is designed to bridge medicinal chemistry insights with practical, validated experimental protocols to guide future research and development.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds that offer improved efficacy and safety profiles is relentless. The thiomorpholine 1,1-dioxide moiety is considered a "privileged scaffold" in medicinal chemistry. Its rigid, sulfonyl-containing heterocyclic structure is adept at forming key molecular interactions with biological targets while often conferring favorable pharmacokinetic properties.[1][2][3][4] When hybridized with a 1,2,3-triazole ring—a bioisostere known for its role in forming stable, potent interactions with various enzymes and receptors—the resulting molecule presents a compelling starting point for novel anticancer agents.[5][6][7][8]

This guide focuses on a series of such hybrids derived from a 4-(1,1-Dioxidothiomorpholino)benzoic acid backbone. Specifically, we will analyze the in vivo efficacy of two lead compounds, designated Compound 6b and Compound 6g , as described by Swamy et al.[6] These compounds are evaluated using the well-established Ehrlich Ascites Carcinoma (EAC) murine model, providing a robust platform for assessing anticancer potential. The performance of these novel agents will be compared against Doxorubicin, a standard-of-care anthracycline antibiotic widely used in chemotherapy.

Section 1: Postulated Mechanism of Action

While the precise molecular target for Compounds 6b and 6g has not been fully elucidated, the constituent moieties provide strong clues to their mechanism of action. The 1,2,3-triazole core is a versatile linker and pharmacophore that frequently appears in compounds designed to induce apoptosis and arrest the cell cycle in cancer cells.[5][8] These hybrids often interact with critical cellular targets, including kinases like EGFR or components of the apoptotic machinery.[9]

The thiomorpholine dioxide group, with its hydrogen bond accepting sulfonyl oxygens, likely enhances binding affinity and modulates solubility and metabolic stability. Given the common pathways targeted by such heterocyclic compounds, a plausible mechanism is the induction of the intrinsic apoptotic pathway.

Visualizing the Pathway: Intrinsic Apoptosis

The following diagram illustrates the potential mechanism by which these novel compounds may exert their cytotoxic effects—by triggering internal cellular stress signals that lead to programmed cell death.

Intrinsic_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade & Execution Novel_Compound Novel Compound (e.g., 6b, 6g) DNA_Damage DNA Damage / ROS Novel_Compound->DNA_Damage induces Bcl2_Family Bcl-2 Family Shift (Bax/Bak activation) DNA_Damage->Bcl2_Family activates Mito Mitochondrion Bcl2_Family->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome activates Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 cleaves & activates Apoptosis Apoptosis Caspase3->Apoptosis executes EAC_Workflow Acclimatize 1. Acclimatize Mice (1 week) Inoculate 2. Inoculate EAC Cells (1x10^6, i.p.) Acclimatize->Inoculate Randomize 3. Randomize Groups (n=6, Day 1) Inoculate->Randomize Treat 4. Daily Treatment (Days 1-9) Randomize->Treat Monitor 5. Monitor Daily (Weight, Survival) Treat->Monitor Endpoint 6. Endpoint Analysis (MST, %ILS) Monitor->Endpoint

Caption: Workflow for the in vivo EAC efficacy study.

Section 4: The Critical Next Step - Pharmacokinetic (PK) Profiling

While efficacy is paramount, a drug is only viable if it can achieve and maintain therapeutic concentrations in the body without undue toxicity. Pharmacokinetic (PK) studies are therefore non-negotiable. Currently, specific PK data for Compounds 6b and 6g are not publicly available. This section outlines a standard protocol for a preliminary PK study, a critical next step in their development.

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a novel compound in mice.

Protocol 2: Preliminary Pharmacokinetic Study in Mice

  • Animal Preparation: Use healthy, non-tumor-bearing Swiss albino mice (n=3-4 per time point).

  • Compound Administration: Administer the novel compound at a single, therapeutically relevant dose (e.g., 10 mg/kg) via the intended clinical route (e.g., intraperitoneal or oral gavage).

  • Blood Sampling: Collect blood samples (~50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.

    • The method must be validated for linearity, accuracy, precision, and selectivity.

  • Data Analysis:

    • Plot the plasma concentration versus time data for each animal.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters
ParameterDefinitionImportance for Drug Development
Cmax Maximum observed plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC Area Under the Curve (Concentration-Time)Represents the total systemic exposure to the drug.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and time to reach steady-state.

Conclusion and Future Directions

The novel compounds 6b and 6g, which hybridize the this compound scaffold with a 1,2,3-triazole moiety, demonstrate significant in vivo anticancer activity in the aggressive EAC model. [6]Their performance positions them as promising leads for further development.

However, this guide underscores that efficacy is only the first step. The path forward must be paved with rigorous, well-designed experiments. The immediate next steps should include:

  • Execution of Pharmacokinetic Studies: As outlined in Section 4, defining the PK profile is essential to establish a rational dosing regimen for future studies.

  • Toxicity Profiling: A maximum tolerated dose (MTD) study must be conducted to understand the safety margin of these compounds.

  • Mechanism of Action Elucidation: Further in vitro and in vivo studies are needed to identify the precise molecular target and confirm the apoptotic pathway proposed in Section 1.

  • Evaluation in Orthotopic or Xenograft Models: While the EAC model is excellent for screening, efficacy must be confirmed in solid tumor models (e.g., subcutaneous or orthotopic xenografts of human cancer cell lines like MCF-7) that better recapitulate human disease.

By systematically addressing these points, the full therapeutic potential of this promising chemical series can be unlocked.

References

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A Comparative Guide to the Synthetic Efficiency of 4-(1,1-Dioxidothiomorpholino)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1-Dioxidothiomorpholino)benzoic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its rigid sulfone-containing heterocyclic moiety, coupled with the carboxylic acid functional group, provides a versatile scaffold for structure-activity relationship (SAR) studies. The efficiency of its synthesis is therefore a critical consideration in drug discovery and development pipelines. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and an exploration of the chemical principles underpinning each approach.

Route 1: A Linear Approach via Nucleophilic Aromatic Substitution and Subsequent Oxidation

This traditional, linear synthesis constructs the molecule in a stepwise fashion, beginning with the formation of the C-N bond, followed by functional group manipulations.

Causality Behind Experimental Choices

This route is predicated on the well-established reactivity of activated aryl halides in nucleophilic aromatic substitution (SNAr) reactions. 4-Fluorobenzonitrile is an excellent substrate for this reaction due to the strong electron-withdrawing nature of both the nitrile group and the fluorine atom, which activates the aromatic ring towards nucleophilic attack.[1][2] Thiomorpholine acts as the nucleophile, displacing the fluoride. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard transformation, typically carried out under basic or acidic conditions. Finally, the sulfide is oxidized to the sulfone. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation, offering a balance of reactivity and selectivity.[3]

Experimental Protocol

Step 1: Synthesis of 4-(Thiomorpholino)benzonitrile

A mixture of 4-fluorobenzonitrile (1.0 eq), thiomorpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated to 100 °C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-(thiomorpholino)benzonitrile.

Step 2: Synthesis of 4-(Thiomorpholino)benzoic acid

4-(Thiomorpholino)benzonitrile (1.0 eq) is suspended in a mixture of ethanol and 10 M aqueous sodium hydroxide (2:1 v/v). The mixture is heated to reflux for 24 hours until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid to pH 3-4, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(thiomorpholino)benzoic acid.

Step 3: Synthesis of this compound

To a solution of 4-(thiomorpholino)benzoic acid (1.0 eq) in glacial acetic acid, a 30% aqueous solution of hydrogen peroxide (3.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to 80 °C for 6 hours. After cooling to room temperature, the mixture is poured into ice water. The white precipitate is collected by filtration, washed with water, and dried to give this compound.

Synthetic Pathway Diagram

Route_1 A 4-Fluorobenzonitrile C 4-(Thiomorpholino)benzonitrile A->C K2CO3, DMF 100 °C, 12h B Thiomorpholine B->C D 4-(Thiomorpholino)benzoic acid C->D NaOH, EtOH/H2O reflux, 24h E This compound D->E H2O2, AcOH 80 °C, 6h

Caption: Linear synthesis of the target compound via SNAr.

Route 2: A Convergent Approach via Buchwald-Hartwig Amination

This modern approach involves the coupling of two pre-functionalized fragments, offering a more convergent and potentially more efficient synthesis.

Causality Behind Experimental Choices

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful when SNAr reactions are sluggish or require harsh conditions. In this route, the pre-formed thiomorpholine-1,1-dioxide is coupled with an aryl halide, such as methyl 4-bromobenzoate. The use of a palladium catalyst with a specialized phosphine ligand is crucial for achieving high yields and good functional group tolerance. The final step is a simple ester hydrolysis to yield the desired carboxylic acid. This convergent approach can be more efficient as it allows for the independent synthesis and purification of the two key fragments.

Experimental Protocol

Step 1: Synthesis of Thiomorpholine-1,1-dioxide

To a solution of thiomorpholine (1.0 eq) in methanol, a 30% aqueous solution of hydrogen peroxide (2.5 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is recrystallized from ethanol to afford thiomorpholine-1,1-dioxide.[5]

Step 2: Synthesis of Methyl 4-(1,1-dioxidothiomorpholino)benzoate

A mixture of methyl 4-bromobenzoate (1.0 eq), thiomorpholine-1,1-dioxide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in toluene is degassed and heated to 110 °C for 18 hours under a nitrogen atmosphere. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give methyl 4-(1,1-dioxidothiomorpholino)benzoate.

Step 3: Synthesis of this compound

Methyl 4-(1,1-dioxidothiomorpholino)benzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (2:1 v/v), and lithium hydroxide monohydrate (2.0 eq) is added. The mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Synthetic Pathway Diagram

Caption: Convergent synthesis via Buchwald-Hartwig amination.

Performance Comparison

ParameterRoute 1: Linear SNAr ApproachRoute 2: Convergent Buchwald-Hartwig Approach
Overall Yield ModerateGood to High
Number of Steps 33
Reagent Cost Generally lowerHigher (Palladium catalyst and ligand)
Reaction Conditions High temperatures, strong base/acidHigh temperature, inert atmosphere
Purification Precipitation/recrystallizationColumn chromatography often required
Scalability Generally straightforwardCan be challenging due to catalyst cost and removal
Substrate Scope Limited by activation of the aryl halideBroader scope of aryl halides

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classic, cost-effective method that relies on robust and well-understood reactions. While potentially having a lower overall yield and requiring multiple steps with heating, its use of readily available and inexpensive reagents makes it an attractive option for large-scale production where cost is a primary driver.

Route 2 , employing a modern cross-coupling strategy, offers a more convergent and potentially higher-yielding synthesis. The Buchwald-Hartwig amination provides greater flexibility in the choice of starting materials and can often be more efficient in terms of overall yield. However, the higher cost of the palladium catalyst and phosphine ligand, as well as the need for stringent inert atmosphere conditions and chromatographic purification, may render it more suitable for smaller-scale synthesis in a research or early development setting where speed and yield are prioritized over raw material cost.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the project, including the desired scale of production, cost considerations, and available equipment and expertise.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed protocol for the proper disposal of 4-(1,1-dioxidothiomorpholino)benzoic acid, synthesizing established safety protocols with the underlying chemical principles that govern them. Our aim is to empower researchers with the knowledge to manage this compound's waste stream safely and effectively, ensuring a secure laboratory environment.

Understanding the Compound: A Hazard-Based Assessment
  • Benzoic Acid and its Derivatives: Benzoic acid is known to cause skin irritation and serious eye damage.[1][2][3] Prolonged or repeated exposure may also lead to organ damage.[2][3][4] As a class of compounds, benzoic acid derivatives can be harmful to aquatic life, necessitating their disposal as controlled chemical waste.[5][6]

  • Thiomorpholine 1,1-Dioxide and Related Sulfones: Thiomorpholine 1,1-dioxide is classified as an irritant, causing skin, eye, and respiratory tract irritation.[7] Organosulfur compounds, in general, warrant careful handling and disposal to prevent environmental release.[8]

Given these properties, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by environmental health and safety (EHS) professionals.

Causality: To prevent accidental mixing with incompatible materials, which could lead to violent reactions or the release of toxic gases, waste must be segregated immediately.[9]

  • Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container. Avoid mixing with other solvent waste streams unless their compatibility is confirmed.

Causality: The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste containers are properly labeled to ensure clear identification of the contents and associated hazards.[11] This is critical for safe handling, storage, and eventual disposal.

  • Container Selection: Use only containers approved for chemical waste that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[9][12]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Irritant," "Harmful")

Causality: SAAs are designated areas within the laboratory for the short-term storage of hazardous waste, ensuring it remains under the control of laboratory personnel and away from general work areas.[9][11][13]

  • Place the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[13]

  • Ensure the SAA is away from sources of ignition and incompatible chemicals.

  • Keep the waste container closed at all times, except when adding waste.[9][12]

Causality: Adherence to institutional and regulatory time and volume limits for waste accumulation is mandatory to maintain a safe and compliant laboratory.[11][12]

  • Once the waste container is full, or before the regulatory storage time limit is reached (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[9][12]

  • Do not move hazardous waste between different SAAs.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Point of Generation cluster_1 Waste Collection & Labeling cluster_2 Storage cluster_3 Final Disposal A Generate Waste (Solid or Liquid) B Is waste container available and properly labeled? A->B C Select compatible container B->C Yes B->C No, obtain one first D Affix 'Hazardous Waste' label with full chemical name and hazards C->D E Place waste in container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Keep container closed F->G H Is container full or storage limit reached? G->H H->G No, continue accumulation I Arrange for pickup by EHS H->I J EHS transports for final disposal I->J

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuidelineRationale
pH of Aqueous Waste If applicable, maintain between 5.0 and 12.5 for potential drain disposal of non-hazardous waste. However, due to the nature of this compound, drain disposal is not recommended.[9]To prevent corrosion of plumbing and adverse effects on wastewater treatment systems.
SAA Volume Limit Up to 55 gallons of hazardous waste.[12]EPA regulation to limit the quantity of hazardous materials in active laboratory spaces.
SAA Time Limit Up to one year for partially filled containers.[9][12]Ensures timely removal of waste and prevents degradation of containers or contents.
Emergency Eye Wash Flush for at least 15 minutes.[14][15]To thoroughly rinse the chemical from the eyes and minimize damage.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Al-Omar, M. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

  • Carl Roth GmbH + Co. KG. Safety data sheet: Benzoic acid. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • ResearchGate. Sustainable Recycling of Benzoic Acid Production Waste. [Link]

  • Redox. Safety Data Sheet: Benzoic acid. [Link]

  • ResearchGate. A critical review on the journey of benzoic acid in the pharmaceutical industry. [Link]

  • National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

  • ResearchGate. Removal of benzoic acid in freshwater, marine, and soil matrices. [Link]

  • ACS Publications. ACS Nano Ahead of Print. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. [Link]

Sources

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